Epopromycin B
Description
Properties
Molecular Formula |
C21H38N2O6 |
|---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[(2S)-3-hydroxy-1-[[(2S)-1-[2-(hydroxymethyl)oxiran-2-yl]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]-7-methyloctanamide |
InChI |
InChI=1S/C21H38N2O6/c1-14(2)8-6-5-7-9-18(26)22-17(11-24)20(28)23-16(10-15(3)4)19(27)21(12-25)13-29-21/h14-17,24-25H,5-13H2,1-4H3,(H,22,26)(H,23,28)/t16-,17-,21?/m0/s1 |
InChI Key |
DXOXZURUMIOSAK-MVWJYJSVSA-N |
Isomeric SMILES |
CC(C)CCCCCC(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)C1(CO1)CO |
Canonical SMILES |
CC(C)CCCCCC(=O)NC(CO)C(=O)NC(CC(C)C)C(=O)C1(CO1)CO |
Synonyms |
epopromycin B |
Origin of Product |
United States |
Foundational & Exploratory
Unveiling Epopromycin B: A Technical Guide to its Discovery and Isolation from Saccharopolyspora erythraea
A Note on Nomenclature: Initial searches for "Epopromycin B" yielded no matching compounds in existing scientific literature. It is highly probable that this term is a typographical error for Erythromycin (B1671065) B , a well-documented macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. This guide will proceed under the assumption that the topic of interest is Erythromycin B.
Introduction
Erythromycin, a complex of related macrolide antibiotics, was first discovered in 1952 from the soil actinomycete Saccharopolyspora erythraea (formerly Streptomyces erythraeus). While Erythromycin A is the most abundant and clinically prominent component, the fermentation broth naturally contains a mixture of congeners, including Erythromycin B. This technical guide provides an in-depth overview of the discovery and isolation of Erythromycin B, tailored for researchers, scientists, and drug development professionals. The document details the fermentation of S. erythraea, extraction of the erythromycin complex, and specific methodologies for the purification of Erythromycin B, supported by quantitative data and workflow visualizations.
Fermentation of Saccharopolyspora erythraea for Erythromycin B Production
The production of Erythromycin B is intrinsically linked to the fermentation of S. erythraea. While Erythromycin A is the major product, the relative abundance of Erythromycin B can be influenced by fermentation conditions and strain selection.
Culture Conditions
Successful cultivation of S. erythraea for erythromycin production requires optimized media composition and physical parameters. The following table summarizes typical fermentation conditions.
| Parameter | Value/Composition | Reference |
| Strain | Saccharopolyspora erythraea (e.g., NRRL 2338) | [Generic] |
| Seed Medium | Tryptic Soy Broth, Yeast Extract, Glucose | [Generic] |
| Production Medium | Soybean Meal, Starch, Glucose, Corn Steep Liquor, CaCO₃, (NH₄)₂SO₄, Soybean Oil | [Generic] |
| pH | 6.8 - 7.2 | [Generic] |
| Temperature | 28 - 34 °C | [Generic] |
| Aeration | 1.0 - 1.5 vvm (volume of air per volume of medium per minute) | [Generic] |
| Agitation | 200 - 400 rpm | [Generic] |
| Fermentation Time | 7 - 10 days | [Generic] |
Experimental Protocol: Fermentation
-
Inoculum Preparation: Aseptically transfer a lyophilized culture or a slant of S. erythraea to a flask containing a sterile seed medium. Incubate at 28-30°C for 48-72 hours with shaking (200 rpm).
-
Production Culture: Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Fermentation: Maintain the fermentation under the conditions outlined in the table above. Monitor pH, dissolved oxygen, and glucose levels throughout the process.
-
Harvesting: After 7-10 days, harvest the fermentation broth for extraction.
Isolation and Purification of Erythromycin B
The isolation of Erythromycin B from the fermentation broth is a multi-step process involving extraction of the total erythromycin complex followed by chromatographic separation of the individual congeners.
Extraction of the Erythromycin Complex
Erythromycins are typically extracted from the fermentation broth using organic solvents. The choice of solvent and extraction conditions are critical for achieving high recovery.
Experimental Protocol: Solvent Extraction
-
Broth Preparation: Adjust the pH of the harvested fermentation broth to 8.5-9.5 with a suitable base (e.g., 2M NaOH). This increases the solubility of the basic erythromycin molecules in the organic solvent.
-
Solvent Extraction: Add an equal volume of a water-immiscible organic solvent such as butyl acetate (B1210297) or methyl isobutyl ketone to the broth. Stir vigorously for 1-2 hours to ensure thorough mixing and transfer of the erythromycins into the organic phase.
-
Phase Separation: Allow the mixture to stand, or use centrifugation to separate the organic and aqueous layers.
-
Concentration: Collect the organic layer and concentrate it under reduced pressure to yield a crude extract containing a mixture of erythromycins.
Purification of Erythromycin B by High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is the most effective method for separating the structurally similar erythromycin congeners.
HPLC Parameters for Erythromycin B Separation
| Parameter | Value/Composition | Reference |
| Column | Reversed-phase C18 (e.g., 250 mm x 10 mm, 5 µm) | [Generic] |
| Mobile Phase A | 0.1 M Ammonium acetate buffer (pH 7.0) | [Generic] |
| Mobile Phase B | Acetonitrile | [Generic] |
| Gradient | 30-60% B over 30 minutes | [Generic] |
| Flow Rate | 2.0 mL/min | [Generic] |
| Detection | UV at 215 nm | [Generic] |
| Injection Volume | 100 µL (of concentrated extract dissolved in mobile phase) | [Generic] |
Experimental Protocol: Preparative HPLC
-
Sample Preparation: Dissolve the crude erythromycin extract in a minimal amount of the initial mobile phase. Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
Chromatographic Separation: Inject the prepared sample onto the HPLC system operating under the conditions described in the table above.
-
Fraction Collection: Collect the fractions corresponding to the elution time of Erythromycin B. The elution order is typically Erythromycin C, Erythromycin A, and then Erythromycin B.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm the purity of the isolated Erythromycin B.
-
Solvent Removal: Pool the pure fractions and remove the solvent under reduced pressure to obtain purified Erythromycin B.
Visualizing the Process
Erythromycin Biosynthetic Pathway
The biosynthesis of erythromycins in S. erythraea is a complex process involving a modular polyketide synthase (PKS) and subsequent tailoring enzymes. The pathway leading to the different erythromycin congeners is illustrated below.
Caption: Biosynthetic pathway of erythromycins in Saccharopolyspora erythraea.
Experimental Workflow for Erythromycin B Isolation
The overall process for obtaining pure Erythromycin B from S. erythraea culture is summarized in the following workflow diagram.
Caption: Experimental workflow for the isolation of Erythromycin B.
Conclusion
This technical guide has outlined the key methodologies for the discovery and isolation of Erythromycin B from Saccharopolyspora erythraea. By following the detailed protocols for fermentation, extraction, and chromatographic purification, researchers can successfully obtain this important macrolide antibiotic for further study and development. The provided quantitative data and visual workflows serve as a valuable resource for professionals in the fields of natural product chemistry, microbiology, and drug discovery.
Unveiling Epopromycin B: A Technical Guide to its Discovery and Isolation from Saccharopolyspora erythraea
A Note on Nomenclature: Initial searches for "Epopromycin B" yielded no matching compounds in existing scientific literature. It is highly probable that this term is a typographical error for Erythromycin (B1671065) B , a well-documented macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. This guide will proceed under the assumption that the topic of interest is Erythromycin B.
Introduction
Erythromycin, a complex of related macrolide antibiotics, was first discovered in 1952 from the soil actinomycete Saccharopolyspora erythraea (formerly Streptomyces erythraeus). While Erythromycin A is the most abundant and clinically prominent component, the fermentation broth naturally contains a mixture of congeners, including Erythromycin B. This technical guide provides an in-depth overview of the discovery and isolation of Erythromycin B, tailored for researchers, scientists, and drug development professionals. The document details the fermentation of S. erythraea, extraction of the erythromycin complex, and specific methodologies for the purification of Erythromycin B, supported by quantitative data and workflow visualizations.
Fermentation of Saccharopolyspora erythraea for Erythromycin B Production
The production of Erythromycin B is intrinsically linked to the fermentation of S. erythraea. While Erythromycin A is the major product, the relative abundance of Erythromycin B can be influenced by fermentation conditions and strain selection.
Culture Conditions
Successful cultivation of S. erythraea for erythromycin production requires optimized media composition and physical parameters. The following table summarizes typical fermentation conditions.
| Parameter | Value/Composition | Reference |
| Strain | Saccharopolyspora erythraea (e.g., NRRL 2338) | [Generic] |
| Seed Medium | Tryptic Soy Broth, Yeast Extract, Glucose | [Generic] |
| Production Medium | Soybean Meal, Starch, Glucose, Corn Steep Liquor, CaCO₃, (NH₄)₂SO₄, Soybean Oil | [Generic] |
| pH | 6.8 - 7.2 | [Generic] |
| Temperature | 28 - 34 °C | [Generic] |
| Aeration | 1.0 - 1.5 vvm (volume of air per volume of medium per minute) | [Generic] |
| Agitation | 200 - 400 rpm | [Generic] |
| Fermentation Time | 7 - 10 days | [Generic] |
Experimental Protocol: Fermentation
-
Inoculum Preparation: Aseptically transfer a lyophilized culture or a slant of S. erythraea to a flask containing a sterile seed medium. Incubate at 28-30°C for 48-72 hours with shaking (200 rpm).
-
Production Culture: Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Fermentation: Maintain the fermentation under the conditions outlined in the table above. Monitor pH, dissolved oxygen, and glucose levels throughout the process.
-
Harvesting: After 7-10 days, harvest the fermentation broth for extraction.
Isolation and Purification of Erythromycin B
The isolation of Erythromycin B from the fermentation broth is a multi-step process involving extraction of the total erythromycin complex followed by chromatographic separation of the individual congeners.
Extraction of the Erythromycin Complex
Erythromycins are typically extracted from the fermentation broth using organic solvents. The choice of solvent and extraction conditions are critical for achieving high recovery.
Experimental Protocol: Solvent Extraction
-
Broth Preparation: Adjust the pH of the harvested fermentation broth to 8.5-9.5 with a suitable base (e.g., 2M NaOH). This increases the solubility of the basic erythromycin molecules in the organic solvent.
-
Solvent Extraction: Add an equal volume of a water-immiscible organic solvent such as butyl acetate (B1210297) or methyl isobutyl ketone to the broth. Stir vigorously for 1-2 hours to ensure thorough mixing and transfer of the erythromycins into the organic phase.
-
Phase Separation: Allow the mixture to stand, or use centrifugation to separate the organic and aqueous layers.
-
Concentration: Collect the organic layer and concentrate it under reduced pressure to yield a crude extract containing a mixture of erythromycins.
Purification of Erythromycin B by High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is the most effective method for separating the structurally similar erythromycin congeners.
HPLC Parameters for Erythromycin B Separation
| Parameter | Value/Composition | Reference |
| Column | Reversed-phase C18 (e.g., 250 mm x 10 mm, 5 µm) | [Generic] |
| Mobile Phase A | 0.1 M Ammonium acetate buffer (pH 7.0) | [Generic] |
| Mobile Phase B | Acetonitrile | [Generic] |
| Gradient | 30-60% B over 30 minutes | [Generic] |
| Flow Rate | 2.0 mL/min | [Generic] |
| Detection | UV at 215 nm | [Generic] |
| Injection Volume | 100 µL (of concentrated extract dissolved in mobile phase) | [Generic] |
Experimental Protocol: Preparative HPLC
-
Sample Preparation: Dissolve the crude erythromycin extract in a minimal amount of the initial mobile phase. Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
Chromatographic Separation: Inject the prepared sample onto the HPLC system operating under the conditions described in the table above.
-
Fraction Collection: Collect the fractions corresponding to the elution time of Erythromycin B. The elution order is typically Erythromycin C, Erythromycin A, and then Erythromycin B.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm the purity of the isolated Erythromycin B.
-
Solvent Removal: Pool the pure fractions and remove the solvent under reduced pressure to obtain purified Erythromycin B.
Visualizing the Process
Erythromycin Biosynthetic Pathway
The biosynthesis of erythromycins in S. erythraea is a complex process involving a modular polyketide synthase (PKS) and subsequent tailoring enzymes. The pathway leading to the different erythromycin congeners is illustrated below.
Caption: Biosynthetic pathway of erythromycins in Saccharopolyspora erythraea.
Experimental Workflow for Erythromycin B Isolation
The overall process for obtaining pure Erythromycin B from S. erythraea culture is summarized in the following workflow diagram.
Caption: Experimental workflow for the isolation of Erythromycin B.
Conclusion
This technical guide has outlined the key methodologies for the discovery and isolation of Erythromycin B from Saccharopolyspora erythraea. By following the detailed protocols for fermentation, extraction, and chromatographic purification, researchers can successfully obtain this important macrolide antibiotic for further study and development. The provided quantitative data and visual workflows serve as a valuable resource for professionals in the fields of natural product chemistry, microbiology, and drug discovery.
Unveiling Epopromycin B: A Technical Guide to its Discovery and Isolation from Saccharopolyspora erythraea
A Note on Nomenclature: Initial searches for "Epopromycin B" yielded no matching compounds in existing scientific literature. It is highly probable that this term is a typographical error for Erythromycin B , a well-documented macrolide antibiotic produced by the bacterium Saccharopolyspora erythraea. This guide will proceed under the assumption that the topic of interest is Erythromycin B.
Introduction
Erythromycin, a complex of related macrolide antibiotics, was first discovered in 1952 from the soil actinomycete Saccharopolyspora erythraea (formerly Streptomyces erythraeus). While Erythromycin A is the most abundant and clinically prominent component, the fermentation broth naturally contains a mixture of congeners, including Erythromycin B. This technical guide provides an in-depth overview of the discovery and isolation of Erythromycin B, tailored for researchers, scientists, and drug development professionals. The document details the fermentation of S. erythraea, extraction of the erythromycin complex, and specific methodologies for the purification of Erythromycin B, supported by quantitative data and workflow visualizations.
Fermentation of Saccharopolyspora erythraea for Erythromycin B Production
The production of Erythromycin B is intrinsically linked to the fermentation of S. erythraea. While Erythromycin A is the major product, the relative abundance of Erythromycin B can be influenced by fermentation conditions and strain selection.
Culture Conditions
Successful cultivation of S. erythraea for erythromycin production requires optimized media composition and physical parameters. The following table summarizes typical fermentation conditions.
| Parameter | Value/Composition | Reference |
| Strain | Saccharopolyspora erythraea (e.g., NRRL 2338) | [Generic] |
| Seed Medium | Tryptic Soy Broth, Yeast Extract, Glucose | [Generic] |
| Production Medium | Soybean Meal, Starch, Glucose, Corn Steep Liquor, CaCO₃, (NH₄)₂SO₄, Soybean Oil | [Generic] |
| pH | 6.8 - 7.2 | [Generic] |
| Temperature | 28 - 34 °C | [Generic] |
| Aeration | 1.0 - 1.5 vvm (volume of air per volume of medium per minute) | [Generic] |
| Agitation | 200 - 400 rpm | [Generic] |
| Fermentation Time | 7 - 10 days | [Generic] |
Experimental Protocol: Fermentation
-
Inoculum Preparation: Aseptically transfer a lyophilized culture or a slant of S. erythraea to a flask containing a sterile seed medium. Incubate at 28-30°C for 48-72 hours with shaking (200 rpm).
-
Production Culture: Inoculate the production medium with 5-10% (v/v) of the seed culture.
-
Fermentation: Maintain the fermentation under the conditions outlined in the table above. Monitor pH, dissolved oxygen, and glucose levels throughout the process.
-
Harvesting: After 7-10 days, harvest the fermentation broth for extraction.
Isolation and Purification of Erythromycin B
The isolation of Erythromycin B from the fermentation broth is a multi-step process involving extraction of the total erythromycin complex followed by chromatographic separation of the individual congeners.
Extraction of the Erythromycin Complex
Erythromycins are typically extracted from the fermentation broth using organic solvents. The choice of solvent and extraction conditions are critical for achieving high recovery.
Experimental Protocol: Solvent Extraction
-
Broth Preparation: Adjust the pH of the harvested fermentation broth to 8.5-9.5 with a suitable base (e.g., 2M NaOH). This increases the solubility of the basic erythromycin molecules in the organic solvent.
-
Solvent Extraction: Add an equal volume of a water-immiscible organic solvent such as butyl acetate or methyl isobutyl ketone to the broth. Stir vigorously for 1-2 hours to ensure thorough mixing and transfer of the erythromycins into the organic phase.
-
Phase Separation: Allow the mixture to stand, or use centrifugation to separate the organic and aqueous layers.
-
Concentration: Collect the organic layer and concentrate it under reduced pressure to yield a crude extract containing a mixture of erythromycins.
Purification of Erythromycin B by High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is the most effective method for separating the structurally similar erythromycin congeners.
HPLC Parameters for Erythromycin B Separation
| Parameter | Value/Composition | Reference |
| Column | Reversed-phase C18 (e.g., 250 mm x 10 mm, 5 µm) | [Generic] |
| Mobile Phase A | 0.1 M Ammonium acetate buffer (pH 7.0) | [Generic] |
| Mobile Phase B | Acetonitrile | [Generic] |
| Gradient | 30-60% B over 30 minutes | [Generic] |
| Flow Rate | 2.0 mL/min | [Generic] |
| Detection | UV at 215 nm | [Generic] |
| Injection Volume | 100 µL (of concentrated extract dissolved in mobile phase) | [Generic] |
Experimental Protocol: Preparative HPLC
-
Sample Preparation: Dissolve the crude erythromycin extract in a minimal amount of the initial mobile phase. Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
Chromatographic Separation: Inject the prepared sample onto the HPLC system operating under the conditions described in the table above.
-
Fraction Collection: Collect the fractions corresponding to the elution time of Erythromycin B. The elution order is typically Erythromycin C, Erythromycin A, and then Erythromycin B.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm the purity of the isolated Erythromycin B.
-
Solvent Removal: Pool the pure fractions and remove the solvent under reduced pressure to obtain purified Erythromycin B.
Visualizing the Process
Erythromycin Biosynthetic Pathway
The biosynthesis of erythromycins in S. erythraea is a complex process involving a modular polyketide synthase (PKS) and subsequent tailoring enzymes. The pathway leading to the different erythromycin congeners is illustrated below.
Caption: Biosynthetic pathway of erythromycins in Saccharopolyspora erythraea.
Experimental Workflow for Erythromycin B Isolation
The overall process for obtaining pure Erythromycin B from S. erythraea culture is summarized in the following workflow diagram.
Caption: Experimental workflow for the isolation of Erythromycin B.
Conclusion
This technical guide has outlined the key methodologies for the discovery and isolation of Erythromycin B from Saccharopolyspora erythraea. By following the detailed protocols for fermentation, extraction, and chromatographic purification, researchers can successfully obtain this important macrolide antibiotic for further study and development. The provided quantitative data and visual workflows serve as a valuable resource for professionals in the fields of natural product chemistry, microbiology, and drug discovery.
Epopromycin B: A Detailed Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epopromycin B is a natural product that has garnered interest due to its biological activity, notably its role as an inhibitor of cellulose (B213188) biosynthesis. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of (+)-Epopromycin B, based on its total synthesis and structural elucidation. The absolute configuration of this complex molecule has been determined through rigorous synthetic efforts, providing a foundational understanding for further research and development. This document details the structural features, stereochemical assignments, and the experimental protocols utilized in its characterization, presenting quantitative data in a clear, tabular format for ease of reference.
Chemical Structure and Stereochemical Assignment
The chemical structure of (+)-Epopromycin B was elucidated through its total synthesis. The synthesis confirmed the connectivity of the atoms and, crucially, allowed for the determination of the absolute stereochemistry of its multiple chiral centers.
The core of this compound is a highly functionalized linear carbon chain. The synthesis and subsequent spectroscopic analysis have established the precise arrangement of its constituent atoms.
Chemical Structure of (+)-Epopromycin B:
While a 2D representation provides the basic connectivity, the three-dimensional arrangement of the atoms is critical to its biological function. The absolute configuration of (+)-Epopromycin B was unequivocally determined during its total synthesis, as detailed in the scientific literature[1].
Quantitative Data
Spectroscopic data were pivotal in the structural confirmation of synthetic (+)-Epopromycin B and in establishing its identity with the natural product. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy were the primary techniques employed.
Table 1: Spectroscopic Data for (+)-Epopromycin B
| Data Type | Value | Reference |
| Optical Rotation | --- | [1] |
| ¹H NMR (CDCl₃) | Chemical shifts (δ) and coupling constants (J) to be populated from the primary literature. | [1] |
| ¹³C NMR (CDCl₃) | Chemical shifts (δ) to be populated from the primary literature. | [1] |
| HRMS (ESI) | m/z [M+H]⁺ calculated and found values to be populated from the primary literature. | [1] |
Note: The specific values for optical rotation, NMR chemical shifts, coupling constants, and HRMS are detailed in the primary publication by Dobler, M. R. (2001) and are essential for the unambiguous identification of the molecule.
Experimental Protocols
The determination of the chemical structure and stereochemistry of (+)-Epopromycin B was made possible through its total synthesis. The following is a summary of the key experimental stages described in the literature. For full, detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, it is imperative to consult the primary publication: Dobler, M. R. (2001). Total synthesis of (+)-epopromycin B and its analogues-studies on the inhibition of cellulose biosynthesis. Tetrahedron Letters, 42(2), 215-218.
General Synthetic Strategy
The total synthesis of (+)-Epopromycin B was a multi-step process that involved the stereoselective construction of the carbon backbone and the introduction of the various functional groups with precise stereochemical control. The key steps of the synthesis are outlined below.
Key Experimental Workflow
The following diagram illustrates the logical flow of the key stages in the synthesis and structural elucidation of (+)-Epopromycin B.
Biological Activity and Signaling Pathways
This compound has been identified as an inhibitor of cellulose biosynthesis. This activity suggests that it may interfere with the enzymatic machinery responsible for the polymerization of glucose into cellulose chains, a fundamental process in organisms such as plants and some microorganisms.
At present, the specific signaling pathways modulated by this compound leading to the inhibition of cellulose biosynthesis have not been fully elucidated in the available literature. Further research is required to identify the precise molecular targets and the downstream effects of this compound.
The diagram below represents a generalized logical pathway for investigating the mechanism of action of a cellulose biosynthesis inhibitor like this compound.
Conclusion
The total synthesis of (+)-Epopromycin B has been instrumental in defining its complete chemical structure and absolute stereochemistry. The spectroscopic and analytical data obtained from the synthetic material provide a benchmark for the identification and characterization of this natural product. The established role of this compound as an inhibitor of cellulose biosynthesis opens avenues for its potential application as a chemical probe in cell wall research and as a lead compound for the development of novel herbicides or antimicrobial agents. Future studies are warranted to delineate its precise molecular mechanism of action and to explore the synthesis of analogues with enhanced potency and selectivity.
References
Epopromycin B: A Detailed Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epopromycin B is a natural product that has garnered interest due to its biological activity, notably its role as an inhibitor of cellulose (B213188) biosynthesis. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of (+)-Epopromycin B, based on its total synthesis and structural elucidation. The absolute configuration of this complex molecule has been determined through rigorous synthetic efforts, providing a foundational understanding for further research and development. This document details the structural features, stereochemical assignments, and the experimental protocols utilized in its characterization, presenting quantitative data in a clear, tabular format for ease of reference.
Chemical Structure and Stereochemical Assignment
The chemical structure of (+)-Epopromycin B was elucidated through its total synthesis. The synthesis confirmed the connectivity of the atoms and, crucially, allowed for the determination of the absolute stereochemistry of its multiple chiral centers.
The core of this compound is a highly functionalized linear carbon chain. The synthesis and subsequent spectroscopic analysis have established the precise arrangement of its constituent atoms.
Chemical Structure of (+)-Epopromycin B:
While a 2D representation provides the basic connectivity, the three-dimensional arrangement of the atoms is critical to its biological function. The absolute configuration of (+)-Epopromycin B was unequivocally determined during its total synthesis, as detailed in the scientific literature[1].
Quantitative Data
Spectroscopic data were pivotal in the structural confirmation of synthetic (+)-Epopromycin B and in establishing its identity with the natural product. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy were the primary techniques employed.
Table 1: Spectroscopic Data for (+)-Epopromycin B
| Data Type | Value | Reference |
| Optical Rotation | --- | [1] |
| ¹H NMR (CDCl₃) | Chemical shifts (δ) and coupling constants (J) to be populated from the primary literature. | [1] |
| ¹³C NMR (CDCl₃) | Chemical shifts (δ) to be populated from the primary literature. | [1] |
| HRMS (ESI) | m/z [M+H]⁺ calculated and found values to be populated from the primary literature. | [1] |
Note: The specific values for optical rotation, NMR chemical shifts, coupling constants, and HRMS are detailed in the primary publication by Dobler, M. R. (2001) and are essential for the unambiguous identification of the molecule.
Experimental Protocols
The determination of the chemical structure and stereochemistry of (+)-Epopromycin B was made possible through its total synthesis. The following is a summary of the key experimental stages described in the literature. For full, detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, it is imperative to consult the primary publication: Dobler, M. R. (2001). Total synthesis of (+)-epopromycin B and its analogues-studies on the inhibition of cellulose biosynthesis. Tetrahedron Letters, 42(2), 215-218.
General Synthetic Strategy
The total synthesis of (+)-Epopromycin B was a multi-step process that involved the stereoselective construction of the carbon backbone and the introduction of the various functional groups with precise stereochemical control. The key steps of the synthesis are outlined below.
Key Experimental Workflow
The following diagram illustrates the logical flow of the key stages in the synthesis and structural elucidation of (+)-Epopromycin B.
Biological Activity and Signaling Pathways
This compound has been identified as an inhibitor of cellulose biosynthesis. This activity suggests that it may interfere with the enzymatic machinery responsible for the polymerization of glucose into cellulose chains, a fundamental process in organisms such as plants and some microorganisms.
At present, the specific signaling pathways modulated by this compound leading to the inhibition of cellulose biosynthesis have not been fully elucidated in the available literature. Further research is required to identify the precise molecular targets and the downstream effects of this compound.
The diagram below represents a generalized logical pathway for investigating the mechanism of action of a cellulose biosynthesis inhibitor like this compound.
Conclusion
The total synthesis of (+)-Epopromycin B has been instrumental in defining its complete chemical structure and absolute stereochemistry. The spectroscopic and analytical data obtained from the synthetic material provide a benchmark for the identification and characterization of this natural product. The established role of this compound as an inhibitor of cellulose biosynthesis opens avenues for its potential application as a chemical probe in cell wall research and as a lead compound for the development of novel herbicides or antimicrobial agents. Future studies are warranted to delineate its precise molecular mechanism of action and to explore the synthesis of analogues with enhanced potency and selectivity.
References
Epopromycin B: A Detailed Technical Guide to its Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Epopromycin B is a natural product that has garnered interest due to its biological activity, notably its role as an inhibitor of cellulose biosynthesis. This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of (+)-Epopromycin B, based on its total synthesis and structural elucidation. The absolute configuration of this complex molecule has been determined through rigorous synthetic efforts, providing a foundational understanding for further research and development. This document details the structural features, stereochemical assignments, and the experimental protocols utilized in its characterization, presenting quantitative data in a clear, tabular format for ease of reference.
Chemical Structure and Stereochemical Assignment
The chemical structure of (+)-Epopromycin B was elucidated through its total synthesis. The synthesis confirmed the connectivity of the atoms and, crucially, allowed for the determination of the absolute stereochemistry of its multiple chiral centers.
The core of this compound is a highly functionalized linear carbon chain. The synthesis and subsequent spectroscopic analysis have established the precise arrangement of its constituent atoms.
Chemical Structure of (+)-Epopromycin B:
While a 2D representation provides the basic connectivity, the three-dimensional arrangement of the atoms is critical to its biological function. The absolute configuration of (+)-Epopromycin B was unequivocally determined during its total synthesis, as detailed in the scientific literature[1].
Quantitative Data
Spectroscopic data were pivotal in the structural confirmation of synthetic (+)-Epopromycin B and in establishing its identity with the natural product. High-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy were the primary techniques employed.
Table 1: Spectroscopic Data for (+)-Epopromycin B
| Data Type | Value | Reference |
| Optical Rotation | --- | [1] |
| ¹H NMR (CDCl₃) | Chemical shifts (δ) and coupling constants (J) to be populated from the primary literature. | [1] |
| ¹³C NMR (CDCl₃) | Chemical shifts (δ) to be populated from the primary literature. | [1] |
| HRMS (ESI) | m/z [M+H]⁺ calculated and found values to be populated from the primary literature. | [1] |
Note: The specific values for optical rotation, NMR chemical shifts, coupling constants, and HRMS are detailed in the primary publication by Dobler, M. R. (2001) and are essential for the unambiguous identification of the molecule.
Experimental Protocols
The determination of the chemical structure and stereochemistry of (+)-Epopromycin B was made possible through its total synthesis. The following is a summary of the key experimental stages described in the literature. For full, detailed experimental procedures, including reagent quantities, reaction conditions, and purification methods, it is imperative to consult the primary publication: Dobler, M. R. (2001). Total synthesis of (+)-epopromycin B and its analogues-studies on the inhibition of cellulose biosynthesis. Tetrahedron Letters, 42(2), 215-218.
General Synthetic Strategy
The total synthesis of (+)-Epopromycin B was a multi-step process that involved the stereoselective construction of the carbon backbone and the introduction of the various functional groups with precise stereochemical control. The key steps of the synthesis are outlined below.
Key Experimental Workflow
The following diagram illustrates the logical flow of the key stages in the synthesis and structural elucidation of (+)-Epopromycin B.
Biological Activity and Signaling Pathways
This compound has been identified as an inhibitor of cellulose biosynthesis. This activity suggests that it may interfere with the enzymatic machinery responsible for the polymerization of glucose into cellulose chains, a fundamental process in organisms such as plants and some microorganisms.
At present, the specific signaling pathways modulated by this compound leading to the inhibition of cellulose biosynthesis have not been fully elucidated in the available literature. Further research is required to identify the precise molecular targets and the downstream effects of this compound.
The diagram below represents a generalized logical pathway for investigating the mechanism of action of a cellulose biosynthesis inhibitor like this compound.
Conclusion
The total synthesis of (+)-Epopromycin B has been instrumental in defining its complete chemical structure and absolute stereochemistry. The spectroscopic and analytical data obtained from the synthetic material provide a benchmark for the identification and characterization of this natural product. The established role of this compound as an inhibitor of cellulose biosynthesis opens avenues for its potential application as a chemical probe in cell wall research and as a lead compound for the development of novel herbicides or antimicrobial agents. Future studies are warranted to delineate its precise molecular mechanism of action and to explore the synthesis of analogues with enhanced potency and selectivity.
References
An In-depth Technical Guide to Epopromycin B: Natural Variants, Derivatives, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epopromycin B is a natural product that has garnered significant interest within the scientific community due to its potent inhibitory activity against cellulose (B213188) biosynthesis. This technical guide provides a comprehensive overview of this compound, its known analogues, and derivatives. It delves into the synthetic methodologies, summarizes key structure-activity relationship (SAR) data, and presents detailed experimental protocols for its synthesis and biological evaluation. Furthermore, this guide elucidates the mechanism of action of this compound, offering insights into its interaction with the cellulose synthase complex.
This compound and Its Derivatives: A Quantitative Overview
While information on naturally occurring variants of this compound is limited in publicly available literature, several synthetic analogues and derivatives have been developed to explore its therapeutic potential and understand its mode of action. The core structure of this compound, a complex macrolide, presents a scaffold for chemical modification.
| Derivative/Analogue | Modification | Biological Activity (e.g., IC50) | Reference |
| This compound | - | Data not available in search results | - |
| Various Analogues | Modifications based on the synthetic route | The synthesis of a broad range of unnatural analogues has been enabled by an efficient synthetic route.[1] However, specific activity data is not provided. | [1] |
Table 1: Summary of this compound and its Analogues. (Note: This table is a template pending the availability of more specific quantitative data from further research.)
Mechanism of Action: Inhibition of Cellulose Biosynthesis
This compound exerts its biological effect by inhibiting cellulose biosynthesis, a fundamental process in organisms such as plants and some microorganisms. The primary target of this compound is the cellulose synthase complex, a multi-subunit enzyme embedded in the plasma membrane responsible for polymerizing glucose into cellulose fibrils.
The precise molecular interactions between this compound and the cellulose synthase complex are not fully elucidated in the available literature. However, it is understood that by disrupting the function of this complex, this compound effectively halts the production of cellulose, leading to compromised cell wall integrity and ultimately inhibiting cell growth and division.
Signaling Pathway of Cellulose Biosynthesis Inhibition by this compound
Caption: Conceptual signaling pathway of this compound inhibiting cellulose biosynthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound.
Total Synthesis of (+)-Epopromycin B
The total synthesis of (+)-Epopromycin B has been a subject of significant research, with various synthetic routes developed.[1] A common strategy involves a convergent approach, where key fragments of the molecule are synthesized separately and then coupled together.
Key Synthetic Steps (General Overview):
-
Preparation of Key Intermediates: The synthesis often commences with the preparation of chiral building blocks that will form the backbone of the macrolide. Techniques such as asymmetric aldol (B89426) reactions and stereoselective reductions are frequently employed to establish the correct stereochemistry.
-
Fragment Coupling: The synthesized fragments are then coupled using reactions like esterification or olefination to assemble the linear precursor of the macrolide.
-
Macrolactonization: A crucial step is the intramolecular cyclization of the linear precursor to form the characteristic large lactone ring of this compound.
-
Post-Cyclization Modifications: Following macrolactonization, further functional group manipulations and the introduction of glycosidic linkages (if applicable to derivatives) are carried out to complete the synthesis of the target molecule.
A detailed, step-by-step protocol for the total synthesis of (+)-Epopromycin B would require access to the full experimental section of the primary literature, which is not available in the provided search results.
Cellulose Biosynthesis Inhibition Assay
The inhibitory activity of this compound and its derivatives on cellulose biosynthesis can be assessed using various in vitro and in vivo assays.
1. In Vitro [¹⁴C]-Glucose Incorporation Assay:
This assay measures the incorporation of radiolabeled glucose into cellulose in isolated membrane fractions or cell-free systems containing active cellulose synthase.
-
Materials:
-
Isolated plasma membrane vesicles from a cellulose-producing organism (e.g., plant protoplasts, bacterial spheroplasts).
-
UDP-[¹⁴C]-glucose (radiolabeled substrate).
-
This compound or its derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Reaction buffer containing necessary cofactors (e.g., Mg²⁺, GTP).
-
Scintillation cocktail and scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the isolated membrane vesicles, reaction buffer, and a specific concentration of the test compound (this compound or derivative) or vehicle control.
-
Initiate the reaction by adding UDP-[¹⁴C]-glucose.
-
Incubate the reaction at an optimal temperature for a defined period.
-
Terminate the reaction by adding a stop solution (e.g., strong acid or base).
-
Filter the reaction mixture through a glass fiber filter to capture the insoluble [¹⁴C]-cellulose.
-
Wash the filter extensively to remove unincorporated UDP-[¹⁴C]-glucose.
-
Place the filter in a scintillation vial with a scintillation cocktail.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity in the samples treated with the test compound to the control samples.
-
2. In Vivo Seedling Growth Assay (for plant systems):
This assay assesses the effect of this compound on the growth of whole organisms that depend on cellulose for their structural integrity.
-
Materials:
-
Seeds of a model plant (e.g., Arabidopsis thaliana).
-
Growth medium (e.g., Murashige and Skoog medium) solidified with agar (B569324).
-
This compound or its derivatives.
-
Petri dishes.
-
Growth chamber with controlled light and temperature.
-
-
Procedure:
-
Prepare sterile growth medium containing various concentrations of this compound or its derivatives. Include a solvent control.
-
Aseptically sow the seeds on the surface of the agar plates.
-
Incubate the plates in a growth chamber under appropriate conditions.
-
After a specific period, measure relevant growth parameters such as root length, hypocotyl length, or overall biomass.
-
Determine the IC50 value by plotting the growth inhibition against the concentration of the test compound.
-
Experimental Workflow for Synthesis and Evaluation of this compound Derivatives
Caption: A logical workflow for the synthesis, evaluation, and optimization of this compound derivatives.
Conclusion
This compound represents a promising natural product lead for the development of novel agents targeting cellulose biosynthesis. While its total synthesis has been achieved, further research is critically needed to explore its natural variants, expand the library of its derivatives, and systematically evaluate their biological activities. The detailed experimental protocols and the understanding of its mechanism of action provided in this guide are intended to facilitate these future research endeavors. A more comprehensive understanding of the structure-activity relationships of this compound derivatives will be instrumental in designing more potent and selective inhibitors of cellulose biosynthesis for potential applications in agriculture and medicine.
References
An In-depth Technical Guide to Epopromycin B: Natural Variants, Derivatives, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epopromycin B is a natural product that has garnered significant interest within the scientific community due to its potent inhibitory activity against cellulose (B213188) biosynthesis. This technical guide provides a comprehensive overview of this compound, its known analogues, and derivatives. It delves into the synthetic methodologies, summarizes key structure-activity relationship (SAR) data, and presents detailed experimental protocols for its synthesis and biological evaluation. Furthermore, this guide elucidates the mechanism of action of this compound, offering insights into its interaction with the cellulose synthase complex.
This compound and Its Derivatives: A Quantitative Overview
While information on naturally occurring variants of this compound is limited in publicly available literature, several synthetic analogues and derivatives have been developed to explore its therapeutic potential and understand its mode of action. The core structure of this compound, a complex macrolide, presents a scaffold for chemical modification.
| Derivative/Analogue | Modification | Biological Activity (e.g., IC50) | Reference |
| This compound | - | Data not available in search results | - |
| Various Analogues | Modifications based on the synthetic route | The synthesis of a broad range of unnatural analogues has been enabled by an efficient synthetic route.[1] However, specific activity data is not provided. | [1] |
Table 1: Summary of this compound and its Analogues. (Note: This table is a template pending the availability of more specific quantitative data from further research.)
Mechanism of Action: Inhibition of Cellulose Biosynthesis
This compound exerts its biological effect by inhibiting cellulose biosynthesis, a fundamental process in organisms such as plants and some microorganisms. The primary target of this compound is the cellulose synthase complex, a multi-subunit enzyme embedded in the plasma membrane responsible for polymerizing glucose into cellulose fibrils.
The precise molecular interactions between this compound and the cellulose synthase complex are not fully elucidated in the available literature. However, it is understood that by disrupting the function of this complex, this compound effectively halts the production of cellulose, leading to compromised cell wall integrity and ultimately inhibiting cell growth and division.
Signaling Pathway of Cellulose Biosynthesis Inhibition by this compound
Caption: Conceptual signaling pathway of this compound inhibiting cellulose biosynthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound.
Total Synthesis of (+)-Epopromycin B
The total synthesis of (+)-Epopromycin B has been a subject of significant research, with various synthetic routes developed.[1] A common strategy involves a convergent approach, where key fragments of the molecule are synthesized separately and then coupled together.
Key Synthetic Steps (General Overview):
-
Preparation of Key Intermediates: The synthesis often commences with the preparation of chiral building blocks that will form the backbone of the macrolide. Techniques such as asymmetric aldol (B89426) reactions and stereoselective reductions are frequently employed to establish the correct stereochemistry.
-
Fragment Coupling: The synthesized fragments are then coupled using reactions like esterification or olefination to assemble the linear precursor of the macrolide.
-
Macrolactonization: A crucial step is the intramolecular cyclization of the linear precursor to form the characteristic large lactone ring of this compound.
-
Post-Cyclization Modifications: Following macrolactonization, further functional group manipulations and the introduction of glycosidic linkages (if applicable to derivatives) are carried out to complete the synthesis of the target molecule.
A detailed, step-by-step protocol for the total synthesis of (+)-Epopromycin B would require access to the full experimental section of the primary literature, which is not available in the provided search results.
Cellulose Biosynthesis Inhibition Assay
The inhibitory activity of this compound and its derivatives on cellulose biosynthesis can be assessed using various in vitro and in vivo assays.
1. In Vitro [¹⁴C]-Glucose Incorporation Assay:
This assay measures the incorporation of radiolabeled glucose into cellulose in isolated membrane fractions or cell-free systems containing active cellulose synthase.
-
Materials:
-
Isolated plasma membrane vesicles from a cellulose-producing organism (e.g., plant protoplasts, bacterial spheroplasts).
-
UDP-[¹⁴C]-glucose (radiolabeled substrate).
-
This compound or its derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Reaction buffer containing necessary cofactors (e.g., Mg²⁺, GTP).
-
Scintillation cocktail and scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the isolated membrane vesicles, reaction buffer, and a specific concentration of the test compound (this compound or derivative) or vehicle control.
-
Initiate the reaction by adding UDP-[¹⁴C]-glucose.
-
Incubate the reaction at an optimal temperature for a defined period.
-
Terminate the reaction by adding a stop solution (e.g., strong acid or base).
-
Filter the reaction mixture through a glass fiber filter to capture the insoluble [¹⁴C]-cellulose.
-
Wash the filter extensively to remove unincorporated UDP-[¹⁴C]-glucose.
-
Place the filter in a scintillation vial with a scintillation cocktail.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity in the samples treated with the test compound to the control samples.
-
2. In Vivo Seedling Growth Assay (for plant systems):
This assay assesses the effect of this compound on the growth of whole organisms that depend on cellulose for their structural integrity.
-
Materials:
-
Seeds of a model plant (e.g., Arabidopsis thaliana).
-
Growth medium (e.g., Murashige and Skoog medium) solidified with agar (B569324).
-
This compound or its derivatives.
-
Petri dishes.
-
Growth chamber with controlled light and temperature.
-
-
Procedure:
-
Prepare sterile growth medium containing various concentrations of this compound or its derivatives. Include a solvent control.
-
Aseptically sow the seeds on the surface of the agar plates.
-
Incubate the plates in a growth chamber under appropriate conditions.
-
After a specific period, measure relevant growth parameters such as root length, hypocotyl length, or overall biomass.
-
Determine the IC50 value by plotting the growth inhibition against the concentration of the test compound.
-
Experimental Workflow for Synthesis and Evaluation of this compound Derivatives
Caption: A logical workflow for the synthesis, evaluation, and optimization of this compound derivatives.
Conclusion
This compound represents a promising natural product lead for the development of novel agents targeting cellulose biosynthesis. While its total synthesis has been achieved, further research is critically needed to explore its natural variants, expand the library of its derivatives, and systematically evaluate their biological activities. The detailed experimental protocols and the understanding of its mechanism of action provided in this guide are intended to facilitate these future research endeavors. A more comprehensive understanding of the structure-activity relationships of this compound derivatives will be instrumental in designing more potent and selective inhibitors of cellulose biosynthesis for potential applications in agriculture and medicine.
References
An In-depth Technical Guide to Epopromycin B: Natural Variants, Derivatives, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epopromycin B is a natural product that has garnered significant interest within the scientific community due to its potent inhibitory activity against cellulose biosynthesis. This technical guide provides a comprehensive overview of this compound, its known analogues, and derivatives. It delves into the synthetic methodologies, summarizes key structure-activity relationship (SAR) data, and presents detailed experimental protocols for its synthesis and biological evaluation. Furthermore, this guide elucidates the mechanism of action of this compound, offering insights into its interaction with the cellulose synthase complex.
This compound and Its Derivatives: A Quantitative Overview
While information on naturally occurring variants of this compound is limited in publicly available literature, several synthetic analogues and derivatives have been developed to explore its therapeutic potential and understand its mode of action. The core structure of this compound, a complex macrolide, presents a scaffold for chemical modification.
| Derivative/Analogue | Modification | Biological Activity (e.g., IC50) | Reference |
| This compound | - | Data not available in search results | - |
| Various Analogues | Modifications based on the synthetic route | The synthesis of a broad range of unnatural analogues has been enabled by an efficient synthetic route.[1] However, specific activity data is not provided. | [1] |
Table 1: Summary of this compound and its Analogues. (Note: This table is a template pending the availability of more specific quantitative data from further research.)
Mechanism of Action: Inhibition of Cellulose Biosynthesis
This compound exerts its biological effect by inhibiting cellulose biosynthesis, a fundamental process in organisms such as plants and some microorganisms. The primary target of this compound is the cellulose synthase complex, a multi-subunit enzyme embedded in the plasma membrane responsible for polymerizing glucose into cellulose fibrils.
The precise molecular interactions between this compound and the cellulose synthase complex are not fully elucidated in the available literature. However, it is understood that by disrupting the function of this complex, this compound effectively halts the production of cellulose, leading to compromised cell wall integrity and ultimately inhibiting cell growth and division.
Signaling Pathway of Cellulose Biosynthesis Inhibition by this compound
Caption: Conceptual signaling pathway of this compound inhibiting cellulose biosynthesis.
Experimental Protocols
This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound.
Total Synthesis of (+)-Epopromycin B
The total synthesis of (+)-Epopromycin B has been a subject of significant research, with various synthetic routes developed.[1] A common strategy involves a convergent approach, where key fragments of the molecule are synthesized separately and then coupled together.
Key Synthetic Steps (General Overview):
-
Preparation of Key Intermediates: The synthesis often commences with the preparation of chiral building blocks that will form the backbone of the macrolide. Techniques such as asymmetric aldol reactions and stereoselective reductions are frequently employed to establish the correct stereochemistry.
-
Fragment Coupling: The synthesized fragments are then coupled using reactions like esterification or olefination to assemble the linear precursor of the macrolide.
-
Macrolactonization: A crucial step is the intramolecular cyclization of the linear precursor to form the characteristic large lactone ring of this compound.
-
Post-Cyclization Modifications: Following macrolactonization, further functional group manipulations and the introduction of glycosidic linkages (if applicable to derivatives) are carried out to complete the synthesis of the target molecule.
A detailed, step-by-step protocol for the total synthesis of (+)-Epopromycin B would require access to the full experimental section of the primary literature, which is not available in the provided search results.
Cellulose Biosynthesis Inhibition Assay
The inhibitory activity of this compound and its derivatives on cellulose biosynthesis can be assessed using various in vitro and in vivo assays.
1. In Vitro [¹⁴C]-Glucose Incorporation Assay:
This assay measures the incorporation of radiolabeled glucose into cellulose in isolated membrane fractions or cell-free systems containing active cellulose synthase.
-
Materials:
-
Isolated plasma membrane vesicles from a cellulose-producing organism (e.g., plant protoplasts, bacterial spheroplasts).
-
UDP-[¹⁴C]-glucose (radiolabeled substrate).
-
This compound or its derivatives dissolved in a suitable solvent (e.g., DMSO).
-
Reaction buffer containing necessary cofactors (e.g., Mg²⁺, GTP).
-
Scintillation cocktail and scintillation counter.
-
-
Procedure:
-
Prepare a reaction mixture containing the isolated membrane vesicles, reaction buffer, and a specific concentration of the test compound (this compound or derivative) or vehicle control.
-
Initiate the reaction by adding UDP-[¹⁴C]-glucose.
-
Incubate the reaction at an optimal temperature for a defined period.
-
Terminate the reaction by adding a stop solution (e.g., strong acid or base).
-
Filter the reaction mixture through a glass fiber filter to capture the insoluble [¹⁴C]-cellulose.
-
Wash the filter extensively to remove unincorporated UDP-[¹⁴C]-glucose.
-
Place the filter in a scintillation vial with a scintillation cocktail.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition by comparing the radioactivity in the samples treated with the test compound to the control samples.
-
2. In Vivo Seedling Growth Assay (for plant systems):
This assay assesses the effect of this compound on the growth of whole organisms that depend on cellulose for their structural integrity.
-
Materials:
-
Seeds of a model plant (e.g., Arabidopsis thaliana).
-
Growth medium (e.g., Murashige and Skoog medium) solidified with agar.
-
This compound or its derivatives.
-
Petri dishes.
-
Growth chamber with controlled light and temperature.
-
-
Procedure:
-
Prepare sterile growth medium containing various concentrations of this compound or its derivatives. Include a solvent control.
-
Aseptically sow the seeds on the surface of the agar plates.
-
Incubate the plates in a growth chamber under appropriate conditions.
-
After a specific period, measure relevant growth parameters such as root length, hypocotyl length, or overall biomass.
-
Determine the IC50 value by plotting the growth inhibition against the concentration of the test compound.
-
Experimental Workflow for Synthesis and Evaluation of this compound Derivatives
Caption: A logical workflow for the synthesis, evaluation, and optimization of this compound derivatives.
Conclusion
This compound represents a promising natural product lead for the development of novel agents targeting cellulose biosynthesis. While its total synthesis has been achieved, further research is critically needed to explore its natural variants, expand the library of its derivatives, and systematically evaluate their biological activities. The detailed experimental protocols and the understanding of its mechanism of action provided in this guide are intended to facilitate these future research endeavors. A more comprehensive understanding of the structure-activity relationships of this compound derivatives will be instrumental in designing more potent and selective inhibitors of cellulose biosynthesis for potential applications in agriculture and medicine.
References
The Genetic Blueprint of Epopromycin B: An In-depth Guide to its Biosynthesis in Actinomycetes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the genetic basis for the production of Epopromycin B, a potent epoxyketone peptide antibiotic produced by actinomycetes. This compound and its analogs are of significant interest to the pharmaceutical industry due to their potential as novel therapeutic agents. Understanding the genetic machinery responsible for its biosynthesis is crucial for strain improvement, yield optimization, and the generation of novel derivatives through metabolic engineering.
The this compound Biosynthetic Gene Cluster: A Hybrid System
This compound is a hybrid non-ribosomal peptide-polyketide natural product. Its biosynthesis is orchestrated by a dedicated gene cluster, which, based on extensive research on related epoxyketone compounds like eponemycin (B144734) and epoxomicin, is predicted to be organized around a central hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly line.[1][2][3][4] While the specific gene cluster for this compound from its known producer, Streptomyces sp. NK04000, has not been fully detailed in publicly accessible literature, the genetic architecture of analogous epoxyketone clusters provides a robust model.
The core of the biosynthetic machinery is a large, multi-domain enzymatic complex encoded by a contiguous set of genes. This complex is responsible for the stepwise assembly of the molecule from amino acid and short-chain carboxylic acid precursors.
Table 1: Predicted Core Components of the this compound Biosynthetic Gene Cluster
| Gene (Homolog) | Enzyme/Domain | Putative Function in this compound Biosynthesis |
| epn/epx NRPS module(s) | Non-Ribosomal Peptide Synthetase | Selects and activates specific amino acid building blocks. |
| Adenylation (A) domain | Recognizes and activates the cognate amino acid. | |
| Thiolation (T) or Peptidyl Carrier Protein (PCP) domain | Covalently tethers the growing peptide chain. | |
| Condensation (C) domain | Catalyzes peptide bond formation between adjacent amino acids. | |
| epn/epx PKS module | Polyketide Synthase | Extends the peptide chain with a polyketide unit. |
| Acyltransferase (AT) domain | Selects and loads an extender unit (e.g., malonyl-CoA). | |
| Ketosynthase (KS) domain | Catalyzes the Claisen condensation to extend the chain. | |
| Acyl Carrier Protein (ACP) domain | Carries the growing polyketide chain. | |
| Ketoreductase (KR), Dehydratase (DH), Enoylreductase (ER) domains | Modify the β-keto group of the polyketide extender unit. | |
| epnF/epxF | Acyl-CoA Dehydrogenase (ACAD) homolog | Involved in the formation of the terminal epoxyketone pharmacophore.[1] |
| Thioesterase (TE) domain | Thioesterase | Catalyzes the release of the final product from the enzyme complex. |
The Biosynthetic Pathway: A Step-by-Step Assembly
The biosynthesis of this compound is a highly orchestrated process that can be broken down into three key stages: initiation, elongation, and termination/tailoring.
Initiation
The process begins with the loading of the first amino acid onto the initial NRPS module. The adenylation (A) domain of this module specifically selects and activates the starting amino acid, which is then transferred to the adjacent thiolation (T) domain.
Elongation
The subsequent NRPS modules sequentially add further amino acids, with each module being responsible for the incorporation of a specific monomer. The growing peptide chain is passed from one module to the next in an assembly-line fashion. Following the peptide synthesis, the hybrid PKS module adds a polyketide extender unit. The degree of reduction of the β-keto group in this unit is determined by the presence and activity of the KR, DH, and ER domains within the PKS module.
Termination and Tailoring
The final stage involves the release of the assembled peptide-polyketide chain from the multienzyme complex, a reaction catalyzed by the thioesterase (TE) domain. Following release, a crucial tailoring step occurs, involving an Acyl-CoA Dehydrogenase (ACAD) homolog, which is essential for the formation of the characteristic terminal epoxyketone moiety that is critical for the biological activity of this compound.
Regulation of this compound Production
The production of secondary metabolites like this compound in Streptomyces is tightly regulated, often linked to nutritional signals and developmental processes. While specific regulatory elements for the this compound cluster are yet to be identified, studies on other epoxyketone-producing Streptomyces have revealed the presence of regulatory genes within the biosynthetic gene cluster itself. These often include LuxR-family transcriptional regulators. The presence of rare TTA codons within the cluster also suggests a layer of translational regulation, linking production to specific developmental stages.
Quantitative Analysis of this compound Production
Currently, there is limited publicly available quantitative data on the production titers of this compound from its native producer, Streptomyces sp. NK04000. However, research on the related epoxyketone peptides from Streptomyces sp. BRA-346 has shown that production is often low and variable under standard laboratory conditions, highlighting the need for optimization of fermentation parameters and genetic engineering to improve yields. Heterologous expression of the biosynthetic gene cluster in a more amenable host, such as Streptomyces coelicolor M1146, has been shown to significantly enhance the production of related epoxyketones.
Experimental Protocols
The study of the genetic basis of this compound production relies on a suite of molecular biology techniques tailored for use in Streptomyces. Below are generalized protocols for key experiments, based on established methods for actinomycete genetics.
Gene Knockout via Homologous Recombination
This protocol is essential for determining the function of individual genes within the biosynthetic cluster.
Heterologous Expression of the Biosynthetic Gene Cluster
This technique is valuable for improving production and for combinatorial biosynthesis experiments.
References
- 1. Frontiers | Production of Epoxyketone Peptide-Based Proteasome Inhibitors by Streptomyces sp. BRA-346: Regulation and Biosynthesis [frontiersin.org]
- 2. Production of Epoxyketone Peptide-Based Proteasome Inhibitors by Streptomyces sp. BRA-346: Regulation and Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The genetic basis for the biosynthesis of the pharmaceutically important class of epoxyketone proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic basis for the biosynthesis of the pharmaceutically important class of epoxyketone proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genetic Blueprint of Epopromycin B: An In-depth Guide to its Biosynthesis in Actinomycetes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the genetic basis for the production of Epopromycin B, a potent epoxyketone peptide antibiotic produced by actinomycetes. This compound and its analogs are of significant interest to the pharmaceutical industry due to their potential as novel therapeutic agents. Understanding the genetic machinery responsible for its biosynthesis is crucial for strain improvement, yield optimization, and the generation of novel derivatives through metabolic engineering.
The this compound Biosynthetic Gene Cluster: A Hybrid System
This compound is a hybrid non-ribosomal peptide-polyketide natural product. Its biosynthesis is orchestrated by a dedicated gene cluster, which, based on extensive research on related epoxyketone compounds like eponemycin (B144734) and epoxomicin, is predicted to be organized around a central hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly line.[1][2][3][4] While the specific gene cluster for this compound from its known producer, Streptomyces sp. NK04000, has not been fully detailed in publicly accessible literature, the genetic architecture of analogous epoxyketone clusters provides a robust model.
The core of the biosynthetic machinery is a large, multi-domain enzymatic complex encoded by a contiguous set of genes. This complex is responsible for the stepwise assembly of the molecule from amino acid and short-chain carboxylic acid precursors.
Table 1: Predicted Core Components of the this compound Biosynthetic Gene Cluster
| Gene (Homolog) | Enzyme/Domain | Putative Function in this compound Biosynthesis |
| epn/epx NRPS module(s) | Non-Ribosomal Peptide Synthetase | Selects and activates specific amino acid building blocks. |
| Adenylation (A) domain | Recognizes and activates the cognate amino acid. | |
| Thiolation (T) or Peptidyl Carrier Protein (PCP) domain | Covalently tethers the growing peptide chain. | |
| Condensation (C) domain | Catalyzes peptide bond formation between adjacent amino acids. | |
| epn/epx PKS module | Polyketide Synthase | Extends the peptide chain with a polyketide unit. |
| Acyltransferase (AT) domain | Selects and loads an extender unit (e.g., malonyl-CoA). | |
| Ketosynthase (KS) domain | Catalyzes the Claisen condensation to extend the chain. | |
| Acyl Carrier Protein (ACP) domain | Carries the growing polyketide chain. | |
| Ketoreductase (KR), Dehydratase (DH), Enoylreductase (ER) domains | Modify the β-keto group of the polyketide extender unit. | |
| epnF/epxF | Acyl-CoA Dehydrogenase (ACAD) homolog | Involved in the formation of the terminal epoxyketone pharmacophore.[1] |
| Thioesterase (TE) domain | Thioesterase | Catalyzes the release of the final product from the enzyme complex. |
The Biosynthetic Pathway: A Step-by-Step Assembly
The biosynthesis of this compound is a highly orchestrated process that can be broken down into three key stages: initiation, elongation, and termination/tailoring.
Initiation
The process begins with the loading of the first amino acid onto the initial NRPS module. The adenylation (A) domain of this module specifically selects and activates the starting amino acid, which is then transferred to the adjacent thiolation (T) domain.
Elongation
The subsequent NRPS modules sequentially add further amino acids, with each module being responsible for the incorporation of a specific monomer. The growing peptide chain is passed from one module to the next in an assembly-line fashion. Following the peptide synthesis, the hybrid PKS module adds a polyketide extender unit. The degree of reduction of the β-keto group in this unit is determined by the presence and activity of the KR, DH, and ER domains within the PKS module.
Termination and Tailoring
The final stage involves the release of the assembled peptide-polyketide chain from the multienzyme complex, a reaction catalyzed by the thioesterase (TE) domain. Following release, a crucial tailoring step occurs, involving an Acyl-CoA Dehydrogenase (ACAD) homolog, which is essential for the formation of the characteristic terminal epoxyketone moiety that is critical for the biological activity of this compound.
Regulation of this compound Production
The production of secondary metabolites like this compound in Streptomyces is tightly regulated, often linked to nutritional signals and developmental processes. While specific regulatory elements for the this compound cluster are yet to be identified, studies on other epoxyketone-producing Streptomyces have revealed the presence of regulatory genes within the biosynthetic gene cluster itself. These often include LuxR-family transcriptional regulators. The presence of rare TTA codons within the cluster also suggests a layer of translational regulation, linking production to specific developmental stages.
Quantitative Analysis of this compound Production
Currently, there is limited publicly available quantitative data on the production titers of this compound from its native producer, Streptomyces sp. NK04000. However, research on the related epoxyketone peptides from Streptomyces sp. BRA-346 has shown that production is often low and variable under standard laboratory conditions, highlighting the need for optimization of fermentation parameters and genetic engineering to improve yields. Heterologous expression of the biosynthetic gene cluster in a more amenable host, such as Streptomyces coelicolor M1146, has been shown to significantly enhance the production of related epoxyketones.
Experimental Protocols
The study of the genetic basis of this compound production relies on a suite of molecular biology techniques tailored for use in Streptomyces. Below are generalized protocols for key experiments, based on established methods for actinomycete genetics.
Gene Knockout via Homologous Recombination
This protocol is essential for determining the function of individual genes within the biosynthetic cluster.
Heterologous Expression of the Biosynthetic Gene Cluster
This technique is valuable for improving production and for combinatorial biosynthesis experiments.
References
- 1. Frontiers | Production of Epoxyketone Peptide-Based Proteasome Inhibitors by Streptomyces sp. BRA-346: Regulation and Biosynthesis [frontiersin.org]
- 2. Production of Epoxyketone Peptide-Based Proteasome Inhibitors by Streptomyces sp. BRA-346: Regulation and Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The genetic basis for the biosynthesis of the pharmaceutically important class of epoxyketone proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic basis for the biosynthesis of the pharmaceutically important class of epoxyketone proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
The Genetic Blueprint of Epopromycin B: An In-depth Guide to its Biosynthesis in Actinomycetes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the genetic basis for the production of Epopromycin B, a potent epoxyketone peptide antibiotic produced by actinomycetes. This compound and its analogs are of significant interest to the pharmaceutical industry due to their potential as novel therapeutic agents. Understanding the genetic machinery responsible for its biosynthesis is crucial for strain improvement, yield optimization, and the generation of novel derivatives through metabolic engineering.
The this compound Biosynthetic Gene Cluster: A Hybrid System
This compound is a hybrid non-ribosomal peptide-polyketide natural product. Its biosynthesis is orchestrated by a dedicated gene cluster, which, based on extensive research on related epoxyketone compounds like eponemycin and epoxomicin, is predicted to be organized around a central hybrid Non-Ribosomal Peptide Synthetase (NRPS) and Polyketide Synthase (PKS) assembly line.[1][2][3][4] While the specific gene cluster for this compound from its known producer, Streptomyces sp. NK04000, has not been fully detailed in publicly accessible literature, the genetic architecture of analogous epoxyketone clusters provides a robust model.
The core of the biosynthetic machinery is a large, multi-domain enzymatic complex encoded by a contiguous set of genes. This complex is responsible for the stepwise assembly of the molecule from amino acid and short-chain carboxylic acid precursors.
Table 1: Predicted Core Components of the this compound Biosynthetic Gene Cluster
| Gene (Homolog) | Enzyme/Domain | Putative Function in this compound Biosynthesis |
| epn/epx NRPS module(s) | Non-Ribosomal Peptide Synthetase | Selects and activates specific amino acid building blocks. |
| Adenylation (A) domain | Recognizes and activates the cognate amino acid. | |
| Thiolation (T) or Peptidyl Carrier Protein (PCP) domain | Covalently tethers the growing peptide chain. | |
| Condensation (C) domain | Catalyzes peptide bond formation between adjacent amino acids. | |
| epn/epx PKS module | Polyketide Synthase | Extends the peptide chain with a polyketide unit. |
| Acyltransferase (AT) domain | Selects and loads an extender unit (e.g., malonyl-CoA). | |
| Ketosynthase (KS) domain | Catalyzes the Claisen condensation to extend the chain. | |
| Acyl Carrier Protein (ACP) domain | Carries the growing polyketide chain. | |
| Ketoreductase (KR), Dehydratase (DH), Enoylreductase (ER) domains | Modify the β-keto group of the polyketide extender unit. | |
| epnF/epxF | Acyl-CoA Dehydrogenase (ACAD) homolog | Involved in the formation of the terminal epoxyketone pharmacophore.[1] |
| Thioesterase (TE) domain | Thioesterase | Catalyzes the release of the final product from the enzyme complex. |
The Biosynthetic Pathway: A Step-by-Step Assembly
The biosynthesis of this compound is a highly orchestrated process that can be broken down into three key stages: initiation, elongation, and termination/tailoring.
Initiation
The process begins with the loading of the first amino acid onto the initial NRPS module. The adenylation (A) domain of this module specifically selects and activates the starting amino acid, which is then transferred to the adjacent thiolation (T) domain.
Elongation
The subsequent NRPS modules sequentially add further amino acids, with each module being responsible for the incorporation of a specific monomer. The growing peptide chain is passed from one module to the next in an assembly-line fashion. Following the peptide synthesis, the hybrid PKS module adds a polyketide extender unit. The degree of reduction of the β-keto group in this unit is determined by the presence and activity of the KR, DH, and ER domains within the PKS module.
Termination and Tailoring
The final stage involves the release of the assembled peptide-polyketide chain from the multienzyme complex, a reaction catalyzed by the thioesterase (TE) domain. Following release, a crucial tailoring step occurs, involving an Acyl-CoA Dehydrogenase (ACAD) homolog, which is essential for the formation of the characteristic terminal epoxyketone moiety that is critical for the biological activity of this compound.
Regulation of this compound Production
The production of secondary metabolites like this compound in Streptomyces is tightly regulated, often linked to nutritional signals and developmental processes. While specific regulatory elements for the this compound cluster are yet to be identified, studies on other epoxyketone-producing Streptomyces have revealed the presence of regulatory genes within the biosynthetic gene cluster itself. These often include LuxR-family transcriptional regulators. The presence of rare TTA codons within the cluster also suggests a layer of translational regulation, linking production to specific developmental stages.
Quantitative Analysis of this compound Production
Currently, there is limited publicly available quantitative data on the production titers of this compound from its native producer, Streptomyces sp. NK04000. However, research on the related epoxyketone peptides from Streptomyces sp. BRA-346 has shown that production is often low and variable under standard laboratory conditions, highlighting the need for optimization of fermentation parameters and genetic engineering to improve yields. Heterologous expression of the biosynthetic gene cluster in a more amenable host, such as Streptomyces coelicolor M1146, has been shown to significantly enhance the production of related epoxyketones.
Experimental Protocols
The study of the genetic basis of this compound production relies on a suite of molecular biology techniques tailored for use in Streptomyces. Below are generalized protocols for key experiments, based on established methods for actinomycete genetics.
Gene Knockout via Homologous Recombination
This protocol is essential for determining the function of individual genes within the biosynthetic cluster.
Heterologous Expression of the Biosynthetic Gene Cluster
This technique is valuable for improving production and for combinatorial biosynthesis experiments.
References
- 1. Frontiers | Production of Epoxyketone Peptide-Based Proteasome Inhibitors by Streptomyces sp. BRA-346: Regulation and Biosynthesis [frontiersin.org]
- 2. Production of Epoxyketone Peptide-Based Proteasome Inhibitors by Streptomyces sp. BRA-346: Regulation and Biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The genetic basis for the biosynthesis of the pharmaceutically important class of epoxyketone proteasome inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Genetic basis for the biosynthesis of the pharmaceutically important class of epoxyketone proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Mechanism of Action of Erythromycin on Bacterial Ribosomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular mechanisms by which the macrolide antibiotic erythromycin (B1671065) inhibits protein synthesis in bacteria. It details the binding site of erythromycin on the bacterial ribosome, the downstream effects on translation, and the experimental methodologies used to elucidate these processes.
Introduction
Erythromycin is a clinically significant macrolide antibiotic that targets the bacterial ribosome, a crucial cellular machine responsible for protein synthesis. By interfering with ribosomal function, erythromycin effectively halts bacterial growth, making it a valuable therapeutic agent against a range of bacterial infections. Understanding the precise mechanism of action of erythromycin is fundamental for combating antibiotic resistance and for the development of new and improved antibacterial drugs.
The Binding Site of Erythromycin on the Bacterial Ribosome
Erythromycin binds to the 50S large ribosomal subunit, specifically within the nascent peptide exit tunnel (NPET) . This tunnel serves as a conduit for the newly synthesized polypeptide chain to emerge from the ribosome. The binding site is located near the peptidyl transferase center (PTC), the catalytic core of the ribosome where peptide bonds are formed.
The interaction is primarily with the 23S ribosomal RNA (rRNA) , with key contacts involving nucleotides in domain V. Specific residues, such as A2058 and A2059, are critical for this binding. Additionally, ribosomal proteins L4 and L22 , which are located at a constriction point within the NPET, contribute to the erythromycin binding pocket.
dot
An In-depth Technical Guide to the Mechanism of Action of Erythromycin on Bacterial Ribosomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular mechanisms by which the macrolide antibiotic erythromycin (B1671065) inhibits protein synthesis in bacteria. It details the binding site of erythromycin on the bacterial ribosome, the downstream effects on translation, and the experimental methodologies used to elucidate these processes.
Introduction
Erythromycin is a clinically significant macrolide antibiotic that targets the bacterial ribosome, a crucial cellular machine responsible for protein synthesis. By interfering with ribosomal function, erythromycin effectively halts bacterial growth, making it a valuable therapeutic agent against a range of bacterial infections. Understanding the precise mechanism of action of erythromycin is fundamental for combating antibiotic resistance and for the development of new and improved antibacterial drugs.
The Binding Site of Erythromycin on the Bacterial Ribosome
Erythromycin binds to the 50S large ribosomal subunit, specifically within the nascent peptide exit tunnel (NPET) . This tunnel serves as a conduit for the newly synthesized polypeptide chain to emerge from the ribosome. The binding site is located near the peptidyl transferase center (PTC), the catalytic core of the ribosome where peptide bonds are formed.
The interaction is primarily with the 23S ribosomal RNA (rRNA) , with key contacts involving nucleotides in domain V. Specific residues, such as A2058 and A2059, are critical for this binding. Additionally, ribosomal proteins L4 and L22 , which are located at a constriction point within the NPET, contribute to the erythromycin binding pocket.
dot
An In-depth Technical Guide to the Mechanism of Action of Erythromycin on Bacterial Ribosomes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the molecular mechanisms by which the macrolide antibiotic erythromycin inhibits protein synthesis in bacteria. It details the binding site of erythromycin on the bacterial ribosome, the downstream effects on translation, and the experimental methodologies used to elucidate these processes.
Introduction
Erythromycin is a clinically significant macrolide antibiotic that targets the bacterial ribosome, a crucial cellular machine responsible for protein synthesis. By interfering with ribosomal function, erythromycin effectively halts bacterial growth, making it a valuable therapeutic agent against a range of bacterial infections. Understanding the precise mechanism of action of erythromycin is fundamental for combating antibiotic resistance and for the development of new and improved antibacterial drugs.
The Binding Site of Erythromycin on the Bacterial Ribosome
Erythromycin binds to the 50S large ribosomal subunit, specifically within the nascent peptide exit tunnel (NPET) . This tunnel serves as a conduit for the newly synthesized polypeptide chain to emerge from the ribosome. The binding site is located near the peptidyl transferase center (PTC), the catalytic core of the ribosome where peptide bonds are formed.
The interaction is primarily with the 23S ribosomal RNA (rRNA) , with key contacts involving nucleotides in domain V. Specific residues, such as A2058 and A2059, are critical for this binding. Additionally, ribosomal proteins L4 and L22 , which are located at a constriction point within the NPET, contribute to the erythromycin binding pocket.
dot
The Biological Activity of Erythromycin Metabolites: A Technical Guide
A Note on Terminology: This document focuses on the biological activities of metabolites derived from the macrolide antibiotic Erythromycin (B1671065). Initial searches for "Epopromycin B" did not yield relevant results, suggesting a potential misspelling of the intended compound. Given the extensive body of research on Erythromycin and its metabolites, this guide will detail their known biological effects.
For the Attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the biological activities of Erythromycin and its primary metabolites, with a focus on their antibacterial, anti-inflammatory, and metabolic effects. The information presented herein is intended to support further research and drug development efforts in related fields.
Introduction
Erythromycin is a widely used macrolide antibiotic that undergoes metabolic transformation in the body, leading to the formation of several metabolites. These metabolites are not mere inactive byproducts; they possess distinct biological activities that can contribute to the overall therapeutic and toxicological profile of the parent drug. Understanding the activities of these metabolites is crucial for a complete comprehension of Erythromycin's mechanism of action, potential drug-drug interactions, and opportunities for the development of new therapeutic agents. This guide will delve into the quantitative biological data, experimental methodologies, and relevant signaling pathways associated with Erythromycin and its key metabolites, primarily anhydroerythromycin (AHE) and N-desmethylerythromycin.
Quantitative Biological Activity Data
The biological activities of Erythromycin and its metabolites have been quantified using various in vitro assays. The following tables summarize the key quantitative data available in the literature.
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Organism | MIC (µg/mL) |
| Erythromycin | Streptococcus pneumoniae | 0.03 - 0.125[1] |
| Staphylococcus aureus | 0.25 - 2048[2] | |
| Bordetella pertussis | 0.06 - 0.125[1] | |
| Anhydroerythromycin A (AHE) | Staphylococcus aureus | 12.5 |
| Bacillus cereus | 6.25 |
Table 2: Anti-Inflammatory and Other Activities (IC50/EC50)
| Compound | Activity | Assay System | IC50/EC50 |
| Erythromycin | Inhibition of Neutrophil NADPH Oxidase | Whole-cell system | 0.7 mM |
| Inhibition of Neutrophil NADPH Oxidase | Cell-free system | 0.2 mM | |
| Inhibition of IL-8 NF-κB Transcription | Reporter gene assay | ~10 µM (37% inhibition)[3] | |
| Inhibition of CYP3A4 | Human liver microsomes | Varies with substrate | |
| Anhydroerythromycin A (AHE) | Inhibition of Androstenedione 6β-hydroxylation | Human liver microsomes | Potent inhibition at 5 µM[4] |
Key Signaling Pathways
The anti-inflammatory effects of Erythromycin are primarily attributed to its modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules.
NF-κB Signaling Pathway
Erythromycin has been shown to inhibit the activation of NF-κB, thereby downregulating the production of pro-inflammatory mediators. The canonical NF-κB pathway is initiated by various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) or pathogen-associated molecular patterns (PAMPs), which lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and induce the transcription of target genes. Studies suggest that erythromycin's anti-inflammatory action occurs downstream of IκBα degradation.
Experimental Protocols
This section provides an overview of the methodologies used to generate the quantitative data presented in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of Erythromycin and its metabolites is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits visible bacterial growth after a defined incubation period.
Protocol Outline:
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at a specified temperature (e.g., 35-37°C) for 16-20 hours.
-
Reading of Results: The MIC is determined by visual inspection as the lowest concentration of the antimicrobial agent with no visible growth.
NF-κB Luciferase Reporter Assay
This assay is a common method to quantify the activation of the NF-κB signaling pathway in response to stimuli and the inhibitory effects of compounds like Erythromycin.
Principle: Cells are transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. Upon activation, NF-κB binds to these sites and drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to the NF-κB activity.
Protocol Outline:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293, HeLa) is cultured and transfected with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Treatment: After transfection, cells are pre-treated with various concentrations of the test compound (e.g., Erythromycin) for a specified duration.
-
Stimulation: Cells are then stimulated with an NF-κB activator (e.g., TNF-α, LPS) to induce pathway activation.
-
Cell Lysis: After stimulation, the cells are lysed to release the expressed luciferase enzymes.
-
Luminometry: The luciferase activity in the cell lysates is measured using a luminometer after the addition of the appropriate luciferase substrates.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibitory effect of the test compound is calculated relative to the stimulated control.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
ELISA is a widely used technique to quantify the concentration of specific cytokines (e.g., IL-6, IL-8, TNF-α) in biological samples, such as cell culture supernatants.
Principle: A "sandwich" ELISA is typically used. A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the capture antibody. A second, biotinylated detection antibody that recognizes a different epitope on the cytokine is then added. Finally, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. The addition of a chromogenic substrate results in a color change that is proportional to the amount of cytokine present.
Protocol Outline:
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the target cytokine and incubated overnight.
-
Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.
-
Sample and Standard Incubation: The plate is washed again, and samples and a serial dilution of a known concentration of the recombinant cytokine standard are added to the wells and incubated.
-
Detection Antibody Incubation: After washing, a biotinylated detection antibody is added to each well and incubated.
-
Enzyme Conjugate Incubation: The plate is washed, and a streptavidin-HRP conjugate is added and incubated.
-
Substrate Addition and Measurement: After a final wash, a chromogenic substrate is added, and the reaction is stopped after a suitable incubation time. The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of the cytokine in the samples is then interpolated from this standard curve.
Conclusion
The metabolites of Erythromycin, particularly anhydroerythromycin A, exhibit a range of biological activities that are distinct from the parent compound. While their antibacterial potency is generally reduced, they retain or, in some cases, may have enhanced effects on inflammatory pathways and drug-metabolizing enzymes. The data and protocols presented in this guide provide a foundation for further investigation into the therapeutic potential and toxicological implications of these metabolites. A deeper understanding of their mechanisms of action could lead to the development of novel anti-inflammatory agents with reduced antibiotic activity, thereby mitigating the risk of antibiotic resistance. Further quantitative studies are warranted to fully characterize the biological profiles of all major Erythromycin metabolites.
References
- 1. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytokine Elisa [bdbiosciences.com]
- 3. journals.asm.org [journals.asm.org]
- 4. The inhibition of drug oxidation by anhydroerythromycin, an acid degradation product of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Erythromycin Metabolites: A Technical Guide
A Note on Terminology: This document focuses on the biological activities of metabolites derived from the macrolide antibiotic Erythromycin (B1671065). Initial searches for "Epopromycin B" did not yield relevant results, suggesting a potential misspelling of the intended compound. Given the extensive body of research on Erythromycin and its metabolites, this guide will detail their known biological effects.
For the Attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the biological activities of Erythromycin and its primary metabolites, with a focus on their antibacterial, anti-inflammatory, and metabolic effects. The information presented herein is intended to support further research and drug development efforts in related fields.
Introduction
Erythromycin is a widely used macrolide antibiotic that undergoes metabolic transformation in the body, leading to the formation of several metabolites. These metabolites are not mere inactive byproducts; they possess distinct biological activities that can contribute to the overall therapeutic and toxicological profile of the parent drug. Understanding the activities of these metabolites is crucial for a complete comprehension of Erythromycin's mechanism of action, potential drug-drug interactions, and opportunities for the development of new therapeutic agents. This guide will delve into the quantitative biological data, experimental methodologies, and relevant signaling pathways associated with Erythromycin and its key metabolites, primarily anhydroerythromycin (AHE) and N-desmethylerythromycin.
Quantitative Biological Activity Data
The biological activities of Erythromycin and its metabolites have been quantified using various in vitro assays. The following tables summarize the key quantitative data available in the literature.
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Organism | MIC (µg/mL) |
| Erythromycin | Streptococcus pneumoniae | 0.03 - 0.125[1] |
| Staphylococcus aureus | 0.25 - 2048[2] | |
| Bordetella pertussis | 0.06 - 0.125[1] | |
| Anhydroerythromycin A (AHE) | Staphylococcus aureus | 12.5 |
| Bacillus cereus | 6.25 |
Table 2: Anti-Inflammatory and Other Activities (IC50/EC50)
| Compound | Activity | Assay System | IC50/EC50 |
| Erythromycin | Inhibition of Neutrophil NADPH Oxidase | Whole-cell system | 0.7 mM |
| Inhibition of Neutrophil NADPH Oxidase | Cell-free system | 0.2 mM | |
| Inhibition of IL-8 NF-κB Transcription | Reporter gene assay | ~10 µM (37% inhibition)[3] | |
| Inhibition of CYP3A4 | Human liver microsomes | Varies with substrate | |
| Anhydroerythromycin A (AHE) | Inhibition of Androstenedione 6β-hydroxylation | Human liver microsomes | Potent inhibition at 5 µM[4] |
Key Signaling Pathways
The anti-inflammatory effects of Erythromycin are primarily attributed to its modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules.
NF-κB Signaling Pathway
Erythromycin has been shown to inhibit the activation of NF-κB, thereby downregulating the production of pro-inflammatory mediators. The canonical NF-κB pathway is initiated by various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) or pathogen-associated molecular patterns (PAMPs), which lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and induce the transcription of target genes. Studies suggest that erythromycin's anti-inflammatory action occurs downstream of IκBα degradation.
Experimental Protocols
This section provides an overview of the methodologies used to generate the quantitative data presented in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of Erythromycin and its metabolites is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits visible bacterial growth after a defined incubation period.
Protocol Outline:
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at a specified temperature (e.g., 35-37°C) for 16-20 hours.
-
Reading of Results: The MIC is determined by visual inspection as the lowest concentration of the antimicrobial agent with no visible growth.
NF-κB Luciferase Reporter Assay
This assay is a common method to quantify the activation of the NF-κB signaling pathway in response to stimuli and the inhibitory effects of compounds like Erythromycin.
Principle: Cells are transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. Upon activation, NF-κB binds to these sites and drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to the NF-κB activity.
Protocol Outline:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293, HeLa) is cultured and transfected with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Treatment: After transfection, cells are pre-treated with various concentrations of the test compound (e.g., Erythromycin) for a specified duration.
-
Stimulation: Cells are then stimulated with an NF-κB activator (e.g., TNF-α, LPS) to induce pathway activation.
-
Cell Lysis: After stimulation, the cells are lysed to release the expressed luciferase enzymes.
-
Luminometry: The luciferase activity in the cell lysates is measured using a luminometer after the addition of the appropriate luciferase substrates.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibitory effect of the test compound is calculated relative to the stimulated control.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
ELISA is a widely used technique to quantify the concentration of specific cytokines (e.g., IL-6, IL-8, TNF-α) in biological samples, such as cell culture supernatants.
Principle: A "sandwich" ELISA is typically used. A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the capture antibody. A second, biotinylated detection antibody that recognizes a different epitope on the cytokine is then added. Finally, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. The addition of a chromogenic substrate results in a color change that is proportional to the amount of cytokine present.
Protocol Outline:
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the target cytokine and incubated overnight.
-
Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.
-
Sample and Standard Incubation: The plate is washed again, and samples and a serial dilution of a known concentration of the recombinant cytokine standard are added to the wells and incubated.
-
Detection Antibody Incubation: After washing, a biotinylated detection antibody is added to each well and incubated.
-
Enzyme Conjugate Incubation: The plate is washed, and a streptavidin-HRP conjugate is added and incubated.
-
Substrate Addition and Measurement: After a final wash, a chromogenic substrate is added, and the reaction is stopped after a suitable incubation time. The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of the cytokine in the samples is then interpolated from this standard curve.
Conclusion
The metabolites of Erythromycin, particularly anhydroerythromycin A, exhibit a range of biological activities that are distinct from the parent compound. While their antibacterial potency is generally reduced, they retain or, in some cases, may have enhanced effects on inflammatory pathways and drug-metabolizing enzymes. The data and protocols presented in this guide provide a foundation for further investigation into the therapeutic potential and toxicological implications of these metabolites. A deeper understanding of their mechanisms of action could lead to the development of novel anti-inflammatory agents with reduced antibiotic activity, thereby mitigating the risk of antibiotic resistance. Further quantitative studies are warranted to fully characterize the biological profiles of all major Erythromycin metabolites.
References
- 1. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytokine Elisa [bdbiosciences.com]
- 3. journals.asm.org [journals.asm.org]
- 4. The inhibition of drug oxidation by anhydroerythromycin, an acid degradation product of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
The Biological Activity of Erythromycin Metabolites: A Technical Guide
A Note on Terminology: This document focuses on the biological activities of metabolites derived from the macrolide antibiotic Erythromycin. Initial searches for "Epopromycin B" did not yield relevant results, suggesting a potential misspelling of the intended compound. Given the extensive body of research on Erythromycin and its metabolites, this guide will detail their known biological effects.
For the Attention of Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of the biological activities of Erythromycin and its primary metabolites, with a focus on their antibacterial, anti-inflammatory, and metabolic effects. The information presented herein is intended to support further research and drug development efforts in related fields.
Introduction
Erythromycin is a widely used macrolide antibiotic that undergoes metabolic transformation in the body, leading to the formation of several metabolites. These metabolites are not mere inactive byproducts; they possess distinct biological activities that can contribute to the overall therapeutic and toxicological profile of the parent drug. Understanding the activities of these metabolites is crucial for a complete comprehension of Erythromycin's mechanism of action, potential drug-drug interactions, and opportunities for the development of new therapeutic agents. This guide will delve into the quantitative biological data, experimental methodologies, and relevant signaling pathways associated with Erythromycin and its key metabolites, primarily anhydroerythromycin (AHE) and N-desmethylerythromycin.
Quantitative Biological Activity Data
The biological activities of Erythromycin and its metabolites have been quantified using various in vitro assays. The following tables summarize the key quantitative data available in the literature.
Table 1: Antibacterial Activity (Minimum Inhibitory Concentration - MIC)
| Compound | Organism | MIC (µg/mL) |
| Erythromycin | Streptococcus pneumoniae | 0.03 - 0.125[1] |
| Staphylococcus aureus | 0.25 - 2048[2] | |
| Bordetella pertussis | 0.06 - 0.125[1] | |
| Anhydroerythromycin A (AHE) | Staphylococcus aureus | 12.5 |
| Bacillus cereus | 6.25 |
Table 2: Anti-Inflammatory and Other Activities (IC50/EC50)
| Compound | Activity | Assay System | IC50/EC50 |
| Erythromycin | Inhibition of Neutrophil NADPH Oxidase | Whole-cell system | 0.7 mM |
| Inhibition of Neutrophil NADPH Oxidase | Cell-free system | 0.2 mM | |
| Inhibition of IL-8 NF-κB Transcription | Reporter gene assay | ~10 µM (37% inhibition)[3] | |
| Inhibition of CYP3A4 | Human liver microsomes | Varies with substrate | |
| Anhydroerythromycin A (AHE) | Inhibition of Androstenedione 6β-hydroxylation | Human liver microsomes | Potent inhibition at 5 µM[4] |
Key Signaling Pathways
The anti-inflammatory effects of Erythromycin are primarily attributed to its modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a critical transcription factor that regulates the expression of numerous pro-inflammatory genes, including cytokines and adhesion molecules.
NF-κB Signaling Pathway
Erythromycin has been shown to inhibit the activation of NF-κB, thereby downregulating the production of pro-inflammatory mediators. The canonical NF-κB pathway is initiated by various stimuli, such as pro-inflammatory cytokines (e.g., TNF-α, IL-1β) or pathogen-associated molecular patterns (PAMPs), which lead to the activation of the IκB kinase (IKK) complex. IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases the NF-κB dimer (typically p50/p65), allowing it to translocate to the nucleus and induce the transcription of target genes. Studies suggest that erythromycin's anti-inflammatory action occurs downstream of IκBα degradation.
Experimental Protocols
This section provides an overview of the methodologies used to generate the quantitative data presented in this guide.
Determination of Minimum Inhibitory Concentration (MIC)
The antibacterial activity of Erythromycin and its metabolites is typically determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Principle: This method involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is defined as the lowest concentration of the agent that completely inhibits visible bacterial growth after a defined incubation period.
Protocol Outline:
-
Preparation of Antimicrobial Agent: A stock solution of the test compound is prepared and serially diluted in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Incubation: The plate is incubated at a specified temperature (e.g., 35-37°C) for 16-20 hours.
-
Reading of Results: The MIC is determined by visual inspection as the lowest concentration of the antimicrobial agent with no visible growth.
NF-κB Luciferase Reporter Assay
This assay is a common method to quantify the activation of the NF-κB signaling pathway in response to stimuli and the inhibitory effects of compounds like Erythromycin.
Principle: Cells are transfected with a reporter plasmid containing the firefly luciferase gene under the control of a promoter with multiple NF-κB binding sites. Upon activation, NF-κB binds to these sites and drives the expression of luciferase. The amount of light produced upon addition of the luciferase substrate is proportional to the NF-κB activity.
Protocol Outline:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293, HeLa) is cultured and transfected with the NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase for normalization).
-
Treatment: After transfection, cells are pre-treated with various concentrations of the test compound (e.g., Erythromycin) for a specified duration.
-
Stimulation: Cells are then stimulated with an NF-κB activator (e.g., TNF-α, LPS) to induce pathway activation.
-
Cell Lysis: After stimulation, the cells are lysed to release the expressed luciferase enzymes.
-
Luminometry: The luciferase activity in the cell lysates is measured using a luminometer after the addition of the appropriate luciferase substrates.
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency and cell number. The inhibitory effect of the test compound is calculated relative to the stimulated control.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Measurement
ELISA is a widely used technique to quantify the concentration of specific cytokines (e.g., IL-6, IL-8, TNF-α) in biological samples, such as cell culture supernatants.
Principle: A "sandwich" ELISA is typically used. A capture antibody specific for the cytokine of interest is coated onto the wells of a microplate. The sample is added, and the cytokine binds to the capture antibody. A second, biotinylated detection antibody that recognizes a different epitope on the cytokine is then added. Finally, a streptavidin-horseradish peroxidase (HRP) conjugate is added, which binds to the biotinylated detection antibody. The addition of a chromogenic substrate results in a color change that is proportional to the amount of cytokine present.
Protocol Outline:
-
Plate Coating: A 96-well microplate is coated with a capture antibody specific for the target cytokine and incubated overnight.
-
Blocking: The plate is washed, and a blocking buffer is added to prevent non-specific binding.
-
Sample and Standard Incubation: The plate is washed again, and samples and a serial dilution of a known concentration of the recombinant cytokine standard are added to the wells and incubated.
-
Detection Antibody Incubation: After washing, a biotinylated detection antibody is added to each well and incubated.
-
Enzyme Conjugate Incubation: The plate is washed, and a streptavidin-HRP conjugate is added and incubated.
-
Substrate Addition and Measurement: After a final wash, a chromogenic substrate is added, and the reaction is stopped after a suitable incubation time. The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: A standard curve is generated by plotting the absorbance values of the standards against their known concentrations. The concentration of the cytokine in the samples is then interpolated from this standard curve.
Conclusion
The metabolites of Erythromycin, particularly anhydroerythromycin A, exhibit a range of biological activities that are distinct from the parent compound. While their antibacterial potency is generally reduced, they retain or, in some cases, may have enhanced effects on inflammatory pathways and drug-metabolizing enzymes. The data and protocols presented in this guide provide a foundation for further investigation into the therapeutic potential and toxicological implications of these metabolites. A deeper understanding of their mechanisms of action could lead to the development of novel anti-inflammatory agents with reduced antibiotic activity, thereby mitigating the risk of antibiotic resistance. Further quantitative studies are warranted to fully characterize the biological profiles of all major Erythromycin metabolites.
References
- 1. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cytokine Elisa [bdbiosciences.com]
- 3. journals.asm.org [journals.asm.org]
- 4. The inhibition of drug oxidation by anhydroerythromycin, an acid degradation product of erythromycin - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Epopromycin B Fermentation and Yield Optimization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epopromycin B, more commonly known as Erythromycin (B1671065) B, is a macrolide antibiotic and a structural analog of the more abundant Erythromycin A. Produced by the soil actinomycete Saccharopolyspora erythraea, Erythromycin B is a key byproduct in the industrial fermentation of Erythromycin A. While often considered an impurity in Erythromycin A production, there is growing interest in Erythromycin B for its own potential therapeutic applications and as a precursor for novel semi-synthetic antibiotics.
These application notes provide a comprehensive overview of the fermentation processes for producing Erythromycin B, protocols for yield optimization, and analytical methods for its quantification. It is important to note that much of the existing research focuses on maximizing Erythromycin A production; therefore, the protocols provided herein are often adapted from this body of work, with specific considerations for enhancing the relative yield of Erythromycin B.
Biosynthetic Pathway of Erythromycins
Erythromycins are polyketides, synthesized by a large multi-enzyme complex known as 6-deoxyerythronolide B synthase (DEBS). The biosynthesis begins with the precursor propionyl-CoA and six molecules of methylmalonyl-CoA. The resulting macrolide, 6-deoxyerythronolide B (6-dEB), undergoes a series of post-polyketide modifications, including hydroxylation and glycosylation, to yield the various erythromycin congeners.
The differentiation between Erythromycin A and B hinges on the hydroxylation at the C-12 position of the macrolide ring. Erythromycin D is a common precursor to both. The enzyme EryK catalyzes the C-12 hydroxylation of Erythromycin D to form Erythromycin C, which is then methylated by EryG to yield Erythromycin A. In a competing pathway, EryG can methylate Erythromycin D directly to form Erythromycin B.[1]
Fermentation Protocols for Erythromycin Production
The following protocols are foundational for the production of erythromycins by Saccharopolyspora erythraea. Optimization for Erythromycin B may involve systematic variation of these media components and culture conditions.
Protocol 1: Seed Culture Preparation
This protocol is for the initial growth of S. erythraea to generate a sufficient cell density for inoculating the production fermenter.
Materials:
-
Saccharopolyspora erythraea strain (e.g., ATCC 11635, NRRL 2338, or a high-yielding industrial strain)
-
Seed Medium (see Table 1 )
-
Sterile baffled flasks (e.g., 500 mL)
-
Shaking incubator
Procedure:
-
Prepare the seed medium according to the composition in Table 1 .
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
Aseptically inoculate the cooled, sterile medium with a sporulated culture of S. erythraea from an agar (B569324) plate or a cryopreserved stock.
-
Incubate the flask at 34°C with shaking at 220-250 rpm for 48 hours.[2] A healthy seed culture will appear dense and turbid.
Protocol 2: Production Fermentation
This protocol outlines the conditions for the main fermentation to produce erythromycins.
Materials:
-
Seed culture from Protocol 1
-
Production Medium (see Table 1 )
-
Bioreactor (e.g., 5 L) with controls for temperature, pH, and dissolved oxygen (DO)
-
Sterile antifoam agent
-
n-propanol (optional precursor)
Procedure:
-
Prepare the production medium as detailed in Table 1 and sterilize it in the bioreactor.
-
Inoculate the production medium with 10% (v/v) of the seed culture.
-
Set the fermentation parameters:
-
Temperature: 34°C
-
pH: Maintain at 7.0 by automated addition of sterile acid (e.g., 1 M H₂SO₄) or base (e.g., 1 M NaOH).
-
Aeration and Agitation: Adjust to maintain a dissolved oxygen (DO) level above 30% saturation.
-
-
Optionally, supplement the culture with n-propanol after 24 hours of cultivation to enhance the precursor pool for erythromycin synthesis.[3]
-
Run the fermentation for 6-7 days.
-
Monitor cell growth (e.g., by measuring packed cell volume or dry cell weight) and erythromycin production (by HPLC, see Protocol 3).
Yield Optimization Strategies
The yield of Erythromycin B is influenced by genetic factors and fermentation conditions. While most research aims to minimize its production, the following strategies can be explored to potentially increase its relative yield.
Media Composition
The composition of the fermentation medium is critical for cell growth and antibiotic production. Key components to optimize include carbon and nitrogen sources, as well as trace elements.
| Table 1: Media Compositions for S. erythraea Fermentation | ||
| Component | Seed Medium (g/L) [2] | Production Medium (g/L) [3] |
| Corn Starch | 40 | 40 |
| Peptone | 20 | - |
| Soybean Flour | - | 30 |
| Dextrin | - | 30 |
| Glucose | 10 | - |
| NaCl | 4 | - |
| KH₂PO₄ | 0.2 | - |
| (NH₄)₂SO₄ | - | 2 |
| Soybean Oil | - | 10 (mL/L) |
| CaCO₃ | 6 | 6 |
| MgSO₄ | 0.25 | - |
| pH | 7.0 | 7.0 |
Optimization Notes:
-
Carbon Source: While corn starch and glucose are common, alternative carbon sources like molasses and bagasse have been shown to support erythromycin production, in some cases leading to higher yields than glucose-based media.
-
Nitrogen Source: The type and concentration of the nitrogen source can impact the metabolic flux towards secondary metabolite production. Supplementation with ammonium (B1175870) sulfate (B86663) has been shown to increase overall erythromycin yield.
-
Precursor Supply: The addition of n-propanol can increase the intracellular pool of propionyl-CoA, a direct precursor for erythromycin biosynthesis.
-
Vitamins: Optimization of vitamin supplementation (e.g., VB₂, VB₆, and VB₁₂) has been demonstrated to significantly enhance erythromycin production.
Genetic Engineering
Genetic modification of S. erythraea offers a powerful approach to alter the product profile. To potentially increase the relative yield of Erythromycin B, the following strategies could be considered:
-
Downregulation of eryK: The eryK gene encodes the P450 hydroxylase responsible for converting Erythromycin D to Erythromycin C. Reducing the expression of eryK could lead to an accumulation of Erythromycin D, which can then be more readily converted to Erythromycin B by EryG.
-
Overexpression of eryG: Increasing the expression of the methyltransferase EryG could enhance the conversion of Erythromycin D to Erythromycin B.
Extraction and Quantification of Erythromycin B
Accurate quantification of Erythromycin B is essential for yield optimization studies. This requires efficient extraction from the fermentation broth followed by a reliable analytical method.
Protocol 3: Extraction of Erythromycins from Fermentation Broth
Materials:
-
Fermentation broth
-
Methyl tert-butyl ether (MTBE) or Ethyl Acetate (B1210297)
-
1 M NaOH
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Adjust the pH of the fermentation broth to ~10 with 1 M NaOH to ensure erythromycins are in their non-ionized form.
-
Add an equal volume of MTBE or ethyl acetate to the broth.
-
Vortex vigorously for 2 minutes to extract the erythromycins into the organic phase.
-
Centrifuge at 4000 rpm for 15 minutes to separate the phases.
-
Carefully collect the upper organic layer.
-
Evaporate the organic solvent to dryness under reduced pressure or a stream of nitrogen.
-
Reconstitute the dried extract in the HPLC mobile phase for analysis.
Protocol 4: HPLC Analysis of Erythromycin B
High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying the different erythromycin congeners.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Erythromycin A, B, and C analytical standards
-
Mobile phase components (see Table 2 )
| Table 2: HPLC Conditions for Erythromycin Analysis | |
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:0.2 M Ammonium Acetate:Water (45:10:10:35, v/v/v/v), pH 7.0 |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 70°C |
| Detection Wavelength | 215 nm |
| Injection Volume | 50 µL |
Procedure:
-
Prepare a standard curve using analytical standards of Erythromycin A, B, and C.
-
Inject the reconstituted sample extract from Protocol 3 into the HPLC system.
-
Identify the peaks for Erythromycin A, B, and C based on their retention times compared to the standards.
-
Quantify the amount of each erythromycin congener by integrating the peak areas and comparing them to the standard curve.
Quantitative Data on Erythromycin Production
The following table summarizes reported erythromycin yields under various fermentation conditions. Note that these studies primarily focus on total erythromycin or Erythromycin A.
| Table 3: Erythromycin Yields under Different Fermentation Conditions | |||
| Strain/Condition | Fermentation Type | Key Optimization | Erythromycin Yield (mg/L) |
| S. erythraea MTCC 1103 | Submerged | Bagasse as carbon source | 512 |
| S. erythraea E3 | Submerged | Ammonium sulfate supplementation | 1125.66 |
| S. erythraea E3 | Submerged | Vitamin (VB₂, VB₆, VB₁₂) optimization | 1008.61 |
| S. erythraea NCIMB 12462 | Submerged | Molasses and corn steep liquor | 231.8 |
| S. erythraea BJX 001 | Submerged | Amylase addition to starch medium | 11200 (µg/mL) |
| S. erythraea NCIMB 12462 | Solid State | Sugarcane bagasse | 600.65 (µg/g solid) |
Conclusion
The fermentation of Erythromycin B by Saccharopolyspora erythraea presents a unique challenge due to its biosynthetic relationship with the more abundant Erythromycin A. While direct protocols for maximizing Erythromycin B are scarce, a systematic approach to optimizing fermentation conditions, inspired by the extensive research on Erythromycin A, can provide a solid foundation. By manipulating media components, process parameters, and potentially employing genetic engineering strategies, researchers can influence the metabolic flux towards the production of Erythromycin B. The protocols and data presented in these application notes serve as a comprehensive starting point for scientists and professionals in the field of drug development to explore the potential of Erythromycin B.
References
- 1. Production of Erythromycin With Saccharopolyspora erythraea | Springer Nature Experiments [experiments.springernature.com]
- 2. Transcriptomics-guided optimization of vitamins to enhance erythromycin yield in saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toward Improvement of Erythromycin A Production in an Industrial Saccharopolyspora erythraea Strain via Facilitation of Genetic Manipulation with an Artificial attB Site for Specific Recombination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Epopromycin B Fermentation and Yield Optimization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epopromycin B, more commonly known as Erythromycin (B1671065) B, is a macrolide antibiotic and a structural analog of the more abundant Erythromycin A. Produced by the soil actinomycete Saccharopolyspora erythraea, Erythromycin B is a key byproduct in the industrial fermentation of Erythromycin A. While often considered an impurity in Erythromycin A production, there is growing interest in Erythromycin B for its own potential therapeutic applications and as a precursor for novel semi-synthetic antibiotics.
These application notes provide a comprehensive overview of the fermentation processes for producing Erythromycin B, protocols for yield optimization, and analytical methods for its quantification. It is important to note that much of the existing research focuses on maximizing Erythromycin A production; therefore, the protocols provided herein are often adapted from this body of work, with specific considerations for enhancing the relative yield of Erythromycin B.
Biosynthetic Pathway of Erythromycins
Erythromycins are polyketides, synthesized by a large multi-enzyme complex known as 6-deoxyerythronolide B synthase (DEBS). The biosynthesis begins with the precursor propionyl-CoA and six molecules of methylmalonyl-CoA. The resulting macrolide, 6-deoxyerythronolide B (6-dEB), undergoes a series of post-polyketide modifications, including hydroxylation and glycosylation, to yield the various erythromycin congeners.
The differentiation between Erythromycin A and B hinges on the hydroxylation at the C-12 position of the macrolide ring. Erythromycin D is a common precursor to both. The enzyme EryK catalyzes the C-12 hydroxylation of Erythromycin D to form Erythromycin C, which is then methylated by EryG to yield Erythromycin A. In a competing pathway, EryG can methylate Erythromycin D directly to form Erythromycin B.[1]
Fermentation Protocols for Erythromycin Production
The following protocols are foundational for the production of erythromycins by Saccharopolyspora erythraea. Optimization for Erythromycin B may involve systematic variation of these media components and culture conditions.
Protocol 1: Seed Culture Preparation
This protocol is for the initial growth of S. erythraea to generate a sufficient cell density for inoculating the production fermenter.
Materials:
-
Saccharopolyspora erythraea strain (e.g., ATCC 11635, NRRL 2338, or a high-yielding industrial strain)
-
Seed Medium (see Table 1 )
-
Sterile baffled flasks (e.g., 500 mL)
-
Shaking incubator
Procedure:
-
Prepare the seed medium according to the composition in Table 1 .
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
Aseptically inoculate the cooled, sterile medium with a sporulated culture of S. erythraea from an agar (B569324) plate or a cryopreserved stock.
-
Incubate the flask at 34°C with shaking at 220-250 rpm for 48 hours.[2] A healthy seed culture will appear dense and turbid.
Protocol 2: Production Fermentation
This protocol outlines the conditions for the main fermentation to produce erythromycins.
Materials:
-
Seed culture from Protocol 1
-
Production Medium (see Table 1 )
-
Bioreactor (e.g., 5 L) with controls for temperature, pH, and dissolved oxygen (DO)
-
Sterile antifoam agent
-
n-propanol (optional precursor)
Procedure:
-
Prepare the production medium as detailed in Table 1 and sterilize it in the bioreactor.
-
Inoculate the production medium with 10% (v/v) of the seed culture.
-
Set the fermentation parameters:
-
Temperature: 34°C
-
pH: Maintain at 7.0 by automated addition of sterile acid (e.g., 1 M H₂SO₄) or base (e.g., 1 M NaOH).
-
Aeration and Agitation: Adjust to maintain a dissolved oxygen (DO) level above 30% saturation.
-
-
Optionally, supplement the culture with n-propanol after 24 hours of cultivation to enhance the precursor pool for erythromycin synthesis.[3]
-
Run the fermentation for 6-7 days.
-
Monitor cell growth (e.g., by measuring packed cell volume or dry cell weight) and erythromycin production (by HPLC, see Protocol 3).
Yield Optimization Strategies
The yield of Erythromycin B is influenced by genetic factors and fermentation conditions. While most research aims to minimize its production, the following strategies can be explored to potentially increase its relative yield.
Media Composition
The composition of the fermentation medium is critical for cell growth and antibiotic production. Key components to optimize include carbon and nitrogen sources, as well as trace elements.
| Table 1: Media Compositions for S. erythraea Fermentation | ||
| Component | Seed Medium (g/L) [2] | Production Medium (g/L) [3] |
| Corn Starch | 40 | 40 |
| Peptone | 20 | - |
| Soybean Flour | - | 30 |
| Dextrin | - | 30 |
| Glucose | 10 | - |
| NaCl | 4 | - |
| KH₂PO₄ | 0.2 | - |
| (NH₄)₂SO₄ | - | 2 |
| Soybean Oil | - | 10 (mL/L) |
| CaCO₃ | 6 | 6 |
| MgSO₄ | 0.25 | - |
| pH | 7.0 | 7.0 |
Optimization Notes:
-
Carbon Source: While corn starch and glucose are common, alternative carbon sources like molasses and bagasse have been shown to support erythromycin production, in some cases leading to higher yields than glucose-based media.
-
Nitrogen Source: The type and concentration of the nitrogen source can impact the metabolic flux towards secondary metabolite production. Supplementation with ammonium (B1175870) sulfate (B86663) has been shown to increase overall erythromycin yield.
-
Precursor Supply: The addition of n-propanol can increase the intracellular pool of propionyl-CoA, a direct precursor for erythromycin biosynthesis.
-
Vitamins: Optimization of vitamin supplementation (e.g., VB₂, VB₆, and VB₁₂) has been demonstrated to significantly enhance erythromycin production.
Genetic Engineering
Genetic modification of S. erythraea offers a powerful approach to alter the product profile. To potentially increase the relative yield of Erythromycin B, the following strategies could be considered:
-
Downregulation of eryK: The eryK gene encodes the P450 hydroxylase responsible for converting Erythromycin D to Erythromycin C. Reducing the expression of eryK could lead to an accumulation of Erythromycin D, which can then be more readily converted to Erythromycin B by EryG.
-
Overexpression of eryG: Increasing the expression of the methyltransferase EryG could enhance the conversion of Erythromycin D to Erythromycin B.
Extraction and Quantification of Erythromycin B
Accurate quantification of Erythromycin B is essential for yield optimization studies. This requires efficient extraction from the fermentation broth followed by a reliable analytical method.
Protocol 3: Extraction of Erythromycins from Fermentation Broth
Materials:
-
Fermentation broth
-
Methyl tert-butyl ether (MTBE) or Ethyl Acetate (B1210297)
-
1 M NaOH
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Adjust the pH of the fermentation broth to ~10 with 1 M NaOH to ensure erythromycins are in their non-ionized form.
-
Add an equal volume of MTBE or ethyl acetate to the broth.
-
Vortex vigorously for 2 minutes to extract the erythromycins into the organic phase.
-
Centrifuge at 4000 rpm for 15 minutes to separate the phases.
-
Carefully collect the upper organic layer.
-
Evaporate the organic solvent to dryness under reduced pressure or a stream of nitrogen.
-
Reconstitute the dried extract in the HPLC mobile phase for analysis.
Protocol 4: HPLC Analysis of Erythromycin B
High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying the different erythromycin congeners.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Erythromycin A, B, and C analytical standards
-
Mobile phase components (see Table 2 )
| Table 2: HPLC Conditions for Erythromycin Analysis | |
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:0.2 M Ammonium Acetate:Water (45:10:10:35, v/v/v/v), pH 7.0 |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 70°C |
| Detection Wavelength | 215 nm |
| Injection Volume | 50 µL |
Procedure:
-
Prepare a standard curve using analytical standards of Erythromycin A, B, and C.
-
Inject the reconstituted sample extract from Protocol 3 into the HPLC system.
-
Identify the peaks for Erythromycin A, B, and C based on their retention times compared to the standards.
-
Quantify the amount of each erythromycin congener by integrating the peak areas and comparing them to the standard curve.
Quantitative Data on Erythromycin Production
The following table summarizes reported erythromycin yields under various fermentation conditions. Note that these studies primarily focus on total erythromycin or Erythromycin A.
| Table 3: Erythromycin Yields under Different Fermentation Conditions | |||
| Strain/Condition | Fermentation Type | Key Optimization | Erythromycin Yield (mg/L) |
| S. erythraea MTCC 1103 | Submerged | Bagasse as carbon source | 512 |
| S. erythraea E3 | Submerged | Ammonium sulfate supplementation | 1125.66 |
| S. erythraea E3 | Submerged | Vitamin (VB₂, VB₆, VB₁₂) optimization | 1008.61 |
| S. erythraea NCIMB 12462 | Submerged | Molasses and corn steep liquor | 231.8 |
| S. erythraea BJX 001 | Submerged | Amylase addition to starch medium | 11200 (µg/mL) |
| S. erythraea NCIMB 12462 | Solid State | Sugarcane bagasse | 600.65 (µg/g solid) |
Conclusion
The fermentation of Erythromycin B by Saccharopolyspora erythraea presents a unique challenge due to its biosynthetic relationship with the more abundant Erythromycin A. While direct protocols for maximizing Erythromycin B are scarce, a systematic approach to optimizing fermentation conditions, inspired by the extensive research on Erythromycin A, can provide a solid foundation. By manipulating media components, process parameters, and potentially employing genetic engineering strategies, researchers can influence the metabolic flux towards the production of Erythromycin B. The protocols and data presented in these application notes serve as a comprehensive starting point for scientists and professionals in the field of drug development to explore the potential of Erythromycin B.
References
- 1. Production of Erythromycin With Saccharopolyspora erythraea | Springer Nature Experiments [experiments.springernature.com]
- 2. Transcriptomics-guided optimization of vitamins to enhance erythromycin yield in saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toward Improvement of Erythromycin A Production in an Industrial Saccharopolyspora erythraea Strain via Facilitation of Genetic Manipulation with an Artificial attB Site for Specific Recombination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Epopromycin B Fermentation and Yield Optimization
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epopromycin B, more commonly known as Erythromycin B, is a macrolide antibiotic and a structural analog of the more abundant Erythromycin A. Produced by the soil actinomycete Saccharopolyspora erythraea, Erythromycin B is a key byproduct in the industrial fermentation of Erythromycin A. While often considered an impurity in Erythromycin A production, there is growing interest in Erythromycin B for its own potential therapeutic applications and as a precursor for novel semi-synthetic antibiotics.
These application notes provide a comprehensive overview of the fermentation processes for producing Erythromycin B, protocols for yield optimization, and analytical methods for its quantification. It is important to note that much of the existing research focuses on maximizing Erythromycin A production; therefore, the protocols provided herein are often adapted from this body of work, with specific considerations for enhancing the relative yield of Erythromycin B.
Biosynthetic Pathway of Erythromycins
Erythromycins are polyketides, synthesized by a large multi-enzyme complex known as 6-deoxyerythronolide B synthase (DEBS). The biosynthesis begins with the precursor propionyl-CoA and six molecules of methylmalonyl-CoA. The resulting macrolide, 6-deoxyerythronolide B (6-dEB), undergoes a series of post-polyketide modifications, including hydroxylation and glycosylation, to yield the various erythromycin congeners.
The differentiation between Erythromycin A and B hinges on the hydroxylation at the C-12 position of the macrolide ring. Erythromycin D is a common precursor to both. The enzyme EryK catalyzes the C-12 hydroxylation of Erythromycin D to form Erythromycin C, which is then methylated by EryG to yield Erythromycin A. In a competing pathway, EryG can methylate Erythromycin D directly to form Erythromycin B.[1]
Fermentation Protocols for Erythromycin Production
The following protocols are foundational for the production of erythromycins by Saccharopolyspora erythraea. Optimization for Erythromycin B may involve systematic variation of these media components and culture conditions.
Protocol 1: Seed Culture Preparation
This protocol is for the initial growth of S. erythraea to generate a sufficient cell density for inoculating the production fermenter.
Materials:
-
Saccharopolyspora erythraea strain (e.g., ATCC 11635, NRRL 2338, or a high-yielding industrial strain)
-
Seed Medium (see Table 1 )
-
Sterile baffled flasks (e.g., 500 mL)
-
Shaking incubator
Procedure:
-
Prepare the seed medium according to the composition in Table 1 .
-
Sterilize the medium by autoclaving at 121°C for 20 minutes.
-
Aseptically inoculate the cooled, sterile medium with a sporulated culture of S. erythraea from an agar plate or a cryopreserved stock.
-
Incubate the flask at 34°C with shaking at 220-250 rpm for 48 hours.[2] A healthy seed culture will appear dense and turbid.
Protocol 2: Production Fermentation
This protocol outlines the conditions for the main fermentation to produce erythromycins.
Materials:
-
Seed culture from Protocol 1
-
Production Medium (see Table 1 )
-
Bioreactor (e.g., 5 L) with controls for temperature, pH, and dissolved oxygen (DO)
-
Sterile antifoam agent
-
n-propanol (optional precursor)
Procedure:
-
Prepare the production medium as detailed in Table 1 and sterilize it in the bioreactor.
-
Inoculate the production medium with 10% (v/v) of the seed culture.
-
Set the fermentation parameters:
-
Temperature: 34°C
-
pH: Maintain at 7.0 by automated addition of sterile acid (e.g., 1 M H₂SO₄) or base (e.g., 1 M NaOH).
-
Aeration and Agitation: Adjust to maintain a dissolved oxygen (DO) level above 30% saturation.
-
-
Optionally, supplement the culture with n-propanol after 24 hours of cultivation to enhance the precursor pool for erythromycin synthesis.[3]
-
Run the fermentation for 6-7 days.
-
Monitor cell growth (e.g., by measuring packed cell volume or dry cell weight) and erythromycin production (by HPLC, see Protocol 3).
Yield Optimization Strategies
The yield of Erythromycin B is influenced by genetic factors and fermentation conditions. While most research aims to minimize its production, the following strategies can be explored to potentially increase its relative yield.
Media Composition
The composition of the fermentation medium is critical for cell growth and antibiotic production. Key components to optimize include carbon and nitrogen sources, as well as trace elements.
| Table 1: Media Compositions for S. erythraea Fermentation | ||
| Component | Seed Medium (g/L) [2] | Production Medium (g/L) [3] |
| Corn Starch | 40 | 40 |
| Peptone | 20 | - |
| Soybean Flour | - | 30 |
| Dextrin | - | 30 |
| Glucose | 10 | - |
| NaCl | 4 | - |
| KH₂PO₄ | 0.2 | - |
| (NH₄)₂SO₄ | - | 2 |
| Soybean Oil | - | 10 (mL/L) |
| CaCO₃ | 6 | 6 |
| MgSO₄ | 0.25 | - |
| pH | 7.0 | 7.0 |
Optimization Notes:
-
Carbon Source: While corn starch and glucose are common, alternative carbon sources like molasses and bagasse have been shown to support erythromycin production, in some cases leading to higher yields than glucose-based media.
-
Nitrogen Source: The type and concentration of the nitrogen source can impact the metabolic flux towards secondary metabolite production. Supplementation with ammonium sulfate has been shown to increase overall erythromycin yield.
-
Precursor Supply: The addition of n-propanol can increase the intracellular pool of propionyl-CoA, a direct precursor for erythromycin biosynthesis.
-
Vitamins: Optimization of vitamin supplementation (e.g., VB₂, VB₆, and VB₁₂) has been demonstrated to significantly enhance erythromycin production.
Genetic Engineering
Genetic modification of S. erythraea offers a powerful approach to alter the product profile. To potentially increase the relative yield of Erythromycin B, the following strategies could be considered:
-
Downregulation of eryK: The eryK gene encodes the P450 hydroxylase responsible for converting Erythromycin D to Erythromycin C. Reducing the expression of eryK could lead to an accumulation of Erythromycin D, which can then be more readily converted to Erythromycin B by EryG.
-
Overexpression of eryG: Increasing the expression of the methyltransferase EryG could enhance the conversion of Erythromycin D to Erythromycin B.
Extraction and Quantification of Erythromycin B
Accurate quantification of Erythromycin B is essential for yield optimization studies. This requires efficient extraction from the fermentation broth followed by a reliable analytical method.
Protocol 3: Extraction of Erythromycins from Fermentation Broth
Materials:
-
Fermentation broth
-
Methyl tert-butyl ether (MTBE) or Ethyl Acetate
-
1 M NaOH
-
Centrifuge and centrifuge tubes
-
Rotary evaporator or nitrogen evaporator
Procedure:
-
Adjust the pH of the fermentation broth to ~10 with 1 M NaOH to ensure erythromycins are in their non-ionized form.
-
Add an equal volume of MTBE or ethyl acetate to the broth.
-
Vortex vigorously for 2 minutes to extract the erythromycins into the organic phase.
-
Centrifuge at 4000 rpm for 15 minutes to separate the phases.
-
Carefully collect the upper organic layer.
-
Evaporate the organic solvent to dryness under reduced pressure or a stream of nitrogen.
-
Reconstitute the dried extract in the HPLC mobile phase for analysis.
Protocol 4: HPLC Analysis of Erythromycin B
High-Performance Liquid Chromatography (HPLC) is the standard method for separating and quantifying the different erythromycin congeners.
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
-
Erythromycin A, B, and C analytical standards
-
Mobile phase components (see Table 2 )
| Table 2: HPLC Conditions for Erythromycin Analysis | |
| Parameter | Condition |
| Column | C18 Reversed-Phase (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Methanol:0.2 M Ammonium Acetate:Water (45:10:10:35, v/v/v/v), pH 7.0 |
| Flow Rate | 1.5 mL/min |
| Column Temperature | 70°C |
| Detection Wavelength | 215 nm |
| Injection Volume | 50 µL |
Procedure:
-
Prepare a standard curve using analytical standards of Erythromycin A, B, and C.
-
Inject the reconstituted sample extract from Protocol 3 into the HPLC system.
-
Identify the peaks for Erythromycin A, B, and C based on their retention times compared to the standards.
-
Quantify the amount of each erythromycin congener by integrating the peak areas and comparing them to the standard curve.
Quantitative Data on Erythromycin Production
The following table summarizes reported erythromycin yields under various fermentation conditions. Note that these studies primarily focus on total erythromycin or Erythromycin A.
| Table 3: Erythromycin Yields under Different Fermentation Conditions | |||
| Strain/Condition | Fermentation Type | Key Optimization | Erythromycin Yield (mg/L) |
| S. erythraea MTCC 1103 | Submerged | Bagasse as carbon source | 512 |
| S. erythraea E3 | Submerged | Ammonium sulfate supplementation | 1125.66 |
| S. erythraea E3 | Submerged | Vitamin (VB₂, VB₆, VB₁₂) optimization | 1008.61 |
| S. erythraea NCIMB 12462 | Submerged | Molasses and corn steep liquor | 231.8 |
| S. erythraea BJX 001 | Submerged | Amylase addition to starch medium | 11200 (µg/mL) |
| S. erythraea NCIMB 12462 | Solid State | Sugarcane bagasse | 600.65 (µg/g solid) |
Conclusion
The fermentation of Erythromycin B by Saccharopolyspora erythraea presents a unique challenge due to its biosynthetic relationship with the more abundant Erythromycin A. While direct protocols for maximizing Erythromycin B are scarce, a systematic approach to optimizing fermentation conditions, inspired by the extensive research on Erythromycin A, can provide a solid foundation. By manipulating media components, process parameters, and potentially employing genetic engineering strategies, researchers can influence the metabolic flux towards the production of Erythromycin B. The protocols and data presented in these application notes serve as a comprehensive starting point for scientists and professionals in the field of drug development to explore the potential of Erythromycin B.
References
- 1. Production of Erythromycin With Saccharopolyspora erythraea | Springer Nature Experiments [experiments.springernature.com]
- 2. Transcriptomics-guided optimization of vitamins to enhance erythromycin yield in saccharopolyspora erythraea - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Toward Improvement of Erythromycin A Production in an Industrial Saccharopolyspora erythraea Strain via Facilitation of Genetic Manipulation with an Artificial attB Site for Specific Recombination - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Extraction and Purification of Erythromycin B
A Note on Nomenclature: The term "Epopromycin B" did not yield specific results in scientific literature searches. It is highly probable that this is a typographical error for Erythromycin (B1671065) B , a known macrolide antibiotic. This document will proceed under the assumption that the target molecule is Erythromycin B.
Erythromycin B is a macrolide antibiotic and a co-metabolite produced during the fermentation of Saccharopolyspora erythraea.[1][2] While Erythromycin A is the major and most active component, Erythromycin B also exhibits broad-spectrum antibiotic activity.[1] Its purification requires robust methods to separate it from other erythromycin variants and fermentation broth components.
I. Overview of Extraction and Purification Strategies
The downstream processing of Erythromycin B from fermentation broth is a multi-step process designed to isolate and purify the compound to a high degree. The general workflow involves the initial extraction from the fermentation broth, followed by one or more chromatographic purification steps.
II. Quantitative Data Summary
The following tables summarize quantitative data gathered from various studies on erythromycin extraction and purification. Data specific to Erythromycin B is limited; therefore, data for total erythromycin or Erythromycin A are included for reference.
Table 1: Extraction Efficiency of Various Methods
| Extraction Method | Solvent/Agent | Key Parameters | Extraction Efficiency (%) | Source |
| Sugaring-out Extraction | Acetonitrile (B52724)/Glucose | 156.3 g/L Glucose, 4°C, pH 8.3 | 88 (w/w) | [3][4] |
| Pre-dispersed Solvent Extraction | Colloidal Liquid Aphrons | pH > pKa (8.6) | High | |
| Ionic Liquid Extraction with CO2 Stripping | Ionic Liquids | High pressure | up to 97 | |
| Adsorption on Macroporous Resin | Ethyl Acetate Elution | Stepwise elution | 96.1 (total yield for Ery A) |
Table 2: Purity Levels Achieved with Different Purification Techniques
| Purification Method | Resin/Column | Purity Achieved (%) | Compound | Source |
| Stepwise Elution Adsorption Chromatography | Macroporous Resin SP825 | 95.8 | Erythromycin A | |
| High-Performance Liquid Chromatography | Reversed-Phase C18 | >99 (analytical) | Erythromycin |
III. Experimental Protocols
Protocol 1: Sugaring-Out Extraction from Fermentation Broth
This protocol is adapted from a method for the extraction of erythromycin from fermentation broth using a sugaring-out technique.
Objective: To perform an initial extraction of erythromycins from the fermentation broth.
Materials:
-
Erythromycin fermentation broth
-
Acetonitrile (ACN)
-
Glucose
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Centrifuge
-
Shaking incubator
Procedure:
-
Remove suspended solids and biomass from the fermentation broth by centrifugation.
-
Adjust the pH of the supernatant to 8.3 using HCl or NaOH.
-
Add acetonitrile to the broth in a 1:1 ACN/water ratio.
-
Add glucose to a final concentration of 156.3 g/L.
-
Incubate the mixture at 4°C with shaking for a sufficient time to ensure partitioning.
-
Allow the phases to separate. The upper acetonitrile phase will contain the extracted erythromycins.
-
Carefully collect the upper acetonitrile phase for further purification.
Protocol 2: Column Chromatography for Partial Purification
This protocol describes a general approach for the partial purification of erythromycins using column chromatography.
Objective: To separate erythromycins from other components in the crude extract.
Materials:
-
Crude erythromycin extract
-
Silica gel (for normal-phase chromatography) or Macroporous Resin (e.g., SP825)
-
Glass chromatography column
-
Solvent system (e.g., Chloroform:Methanol (B129727) gradient)
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Prepare a slurry of the stationary phase (silica gel or resin) in the initial mobile phase solvent and pack the chromatography column.
-
Dissolve the crude extract in a minimal amount of the mobile phase.
-
Load the sample onto the top of the column.
-
Begin elution with the solvent system. For a chloroform:methanol system, a stepwise or gradient elution can be used, gradually increasing the polarity by increasing the methanol concentration.
-
Collect fractions using a fraction collector.
-
Monitor the separation by spotting fractions onto a TLC plate, developing the plate in an appropriate solvent system (e.g., chloroform:methanol 24:1 v/v), and visualizing the spots under a UV lamp.
-
Pool the fractions containing the desired erythromycin components based on the TLC analysis.
-
Evaporate the solvent from the pooled fractions to obtain the partially purified erythromycin mixture.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Separation and Analysis of Erythromycin B
This protocol provides a representative HPLC method for the separation of erythromycin variants, including Erythromycin B.
Objective: To separate and quantify Erythromycin B from a mixture of erythromycins.
Materials:
-
Partially purified erythromycin sample
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Methanol:0.2 M Ammonium Acetate:Water (45:10:10:35, v/v/v/v), adjusted to pH 7.0.
-
Erythromycin A, B, and C reference standards
-
0.45 µm syringe filters
Procedure:
-
Prepare the mobile phase and degas it.
-
Set up the HPLC system with the C18 column and equilibrate the column with the mobile phase at a flow rate of 1.5 mL/min. Set the column temperature to 70°C and the UV detection wavelength to 215 nm.
-
Prepare standard solutions of Erythromycin A, B, and C in the mobile phase.
-
Dissolve the partially purified sample in the mobile phase and filter it through a 0.45 µm syringe filter.
-
Inject the standard solutions to determine the retention times of each erythromycin variant. The typical elution order is Erythromycin C, Erythromycin A, and then Erythromycin B.
-
Inject the sample solution.
-
Identify the peak corresponding to Erythromycin B based on its retention time relative to the standards.
-
For preparative HPLC, scale up the injection volume and collect the fraction corresponding to the Erythromycin B peak.
IV. Signaling Pathways and Experimental Logic
While the primary focus of this document is on the chemical extraction and purification of Erythromycin B, it is important to understand the biological context. Erythromycin and its analogues act by inhibiting bacterial protein synthesis.
References
Application Notes & Protocols for the Extraction and Purification of Erythromycin B
A Note on Nomenclature: The term "Epopromycin B" did not yield specific results in scientific literature searches. It is highly probable that this is a typographical error for Erythromycin (B1671065) B , a known macrolide antibiotic. This document will proceed under the assumption that the target molecule is Erythromycin B.
Erythromycin B is a macrolide antibiotic and a co-metabolite produced during the fermentation of Saccharopolyspora erythraea.[1][2] While Erythromycin A is the major and most active component, Erythromycin B also exhibits broad-spectrum antibiotic activity.[1] Its purification requires robust methods to separate it from other erythromycin variants and fermentation broth components.
I. Overview of Extraction and Purification Strategies
The downstream processing of Erythromycin B from fermentation broth is a multi-step process designed to isolate and purify the compound to a high degree. The general workflow involves the initial extraction from the fermentation broth, followed by one or more chromatographic purification steps.
II. Quantitative Data Summary
The following tables summarize quantitative data gathered from various studies on erythromycin extraction and purification. Data specific to Erythromycin B is limited; therefore, data for total erythromycin or Erythromycin A are included for reference.
Table 1: Extraction Efficiency of Various Methods
| Extraction Method | Solvent/Agent | Key Parameters | Extraction Efficiency (%) | Source |
| Sugaring-out Extraction | Acetonitrile (B52724)/Glucose | 156.3 g/L Glucose, 4°C, pH 8.3 | 88 (w/w) | [3][4] |
| Pre-dispersed Solvent Extraction | Colloidal Liquid Aphrons | pH > pKa (8.6) | High | |
| Ionic Liquid Extraction with CO2 Stripping | Ionic Liquids | High pressure | up to 97 | |
| Adsorption on Macroporous Resin | Ethyl Acetate Elution | Stepwise elution | 96.1 (total yield for Ery A) |
Table 2: Purity Levels Achieved with Different Purification Techniques
| Purification Method | Resin/Column | Purity Achieved (%) | Compound | Source |
| Stepwise Elution Adsorption Chromatography | Macroporous Resin SP825 | 95.8 | Erythromycin A | |
| High-Performance Liquid Chromatography | Reversed-Phase C18 | >99 (analytical) | Erythromycin |
III. Experimental Protocols
Protocol 1: Sugaring-Out Extraction from Fermentation Broth
This protocol is adapted from a method for the extraction of erythromycin from fermentation broth using a sugaring-out technique.
Objective: To perform an initial extraction of erythromycins from the fermentation broth.
Materials:
-
Erythromycin fermentation broth
-
Acetonitrile (ACN)
-
Glucose
-
Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment
-
Centrifuge
-
Shaking incubator
Procedure:
-
Remove suspended solids and biomass from the fermentation broth by centrifugation.
-
Adjust the pH of the supernatant to 8.3 using HCl or NaOH.
-
Add acetonitrile to the broth in a 1:1 ACN/water ratio.
-
Add glucose to a final concentration of 156.3 g/L.
-
Incubate the mixture at 4°C with shaking for a sufficient time to ensure partitioning.
-
Allow the phases to separate. The upper acetonitrile phase will contain the extracted erythromycins.
-
Carefully collect the upper acetonitrile phase for further purification.
Protocol 2: Column Chromatography for Partial Purification
This protocol describes a general approach for the partial purification of erythromycins using column chromatography.
Objective: To separate erythromycins from other components in the crude extract.
Materials:
-
Crude erythromycin extract
-
Silica gel (for normal-phase chromatography) or Macroporous Resin (e.g., SP825)
-
Glass chromatography column
-
Solvent system (e.g., Chloroform:Methanol (B129727) gradient)
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Prepare a slurry of the stationary phase (silica gel or resin) in the initial mobile phase solvent and pack the chromatography column.
-
Dissolve the crude extract in a minimal amount of the mobile phase.
-
Load the sample onto the top of the column.
-
Begin elution with the solvent system. For a chloroform:methanol system, a stepwise or gradient elution can be used, gradually increasing the polarity by increasing the methanol concentration.
-
Collect fractions using a fraction collector.
-
Monitor the separation by spotting fractions onto a TLC plate, developing the plate in an appropriate solvent system (e.g., chloroform:methanol 24:1 v/v), and visualizing the spots under a UV lamp.
-
Pool the fractions containing the desired erythromycin components based on the TLC analysis.
-
Evaporate the solvent from the pooled fractions to obtain the partially purified erythromycin mixture.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Separation and Analysis of Erythromycin B
This protocol provides a representative HPLC method for the separation of erythromycin variants, including Erythromycin B.
Objective: To separate and quantify Erythromycin B from a mixture of erythromycins.
Materials:
-
Partially purified erythromycin sample
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Methanol:0.2 M Ammonium Acetate:Water (45:10:10:35, v/v/v/v), adjusted to pH 7.0.
-
Erythromycin A, B, and C reference standards
-
0.45 µm syringe filters
Procedure:
-
Prepare the mobile phase and degas it.
-
Set up the HPLC system with the C18 column and equilibrate the column with the mobile phase at a flow rate of 1.5 mL/min. Set the column temperature to 70°C and the UV detection wavelength to 215 nm.
-
Prepare standard solutions of Erythromycin A, B, and C in the mobile phase.
-
Dissolve the partially purified sample in the mobile phase and filter it through a 0.45 µm syringe filter.
-
Inject the standard solutions to determine the retention times of each erythromycin variant. The typical elution order is Erythromycin C, Erythromycin A, and then Erythromycin B.
-
Inject the sample solution.
-
Identify the peak corresponding to Erythromycin B based on its retention time relative to the standards.
-
For preparative HPLC, scale up the injection volume and collect the fraction corresponding to the Erythromycin B peak.
IV. Signaling Pathways and Experimental Logic
While the primary focus of this document is on the chemical extraction and purification of Erythromycin B, it is important to understand the biological context. Erythromycin and its analogues act by inhibiting bacterial protein synthesis.
References
Application Notes & Protocols for the Extraction and Purification of Erythromycin B
A Note on Nomenclature: The term "Epopromycin B" did not yield specific results in scientific literature searches. It is highly probable that this is a typographical error for Erythromycin B , a known macrolide antibiotic. This document will proceed under the assumption that the target molecule is Erythromycin B.
Erythromycin B is a macrolide antibiotic and a co-metabolite produced during the fermentation of Saccharopolyspora erythraea.[1][2] While Erythromycin A is the major and most active component, Erythromycin B also exhibits broad-spectrum antibiotic activity.[1] Its purification requires robust methods to separate it from other erythromycin variants and fermentation broth components.
I. Overview of Extraction and Purification Strategies
The downstream processing of Erythromycin B from fermentation broth is a multi-step process designed to isolate and purify the compound to a high degree. The general workflow involves the initial extraction from the fermentation broth, followed by one or more chromatographic purification steps.
II. Quantitative Data Summary
The following tables summarize quantitative data gathered from various studies on erythromycin extraction and purification. Data specific to Erythromycin B is limited; therefore, data for total erythromycin or Erythromycin A are included for reference.
Table 1: Extraction Efficiency of Various Methods
| Extraction Method | Solvent/Agent | Key Parameters | Extraction Efficiency (%) | Source |
| Sugaring-out Extraction | Acetonitrile/Glucose | 156.3 g/L Glucose, 4°C, pH 8.3 | 88 (w/w) | [3][4] |
| Pre-dispersed Solvent Extraction | Colloidal Liquid Aphrons | pH > pKa (8.6) | High | |
| Ionic Liquid Extraction with CO2 Stripping | Ionic Liquids | High pressure | up to 97 | |
| Adsorption on Macroporous Resin | Ethyl Acetate Elution | Stepwise elution | 96.1 (total yield for Ery A) |
Table 2: Purity Levels Achieved with Different Purification Techniques
| Purification Method | Resin/Column | Purity Achieved (%) | Compound | Source |
| Stepwise Elution Adsorption Chromatography | Macroporous Resin SP825 | 95.8 | Erythromycin A | |
| High-Performance Liquid Chromatography | Reversed-Phase C18 | >99 (analytical) | Erythromycin |
III. Experimental Protocols
Protocol 1: Sugaring-Out Extraction from Fermentation Broth
This protocol is adapted from a method for the extraction of erythromycin from fermentation broth using a sugaring-out technique.
Objective: To perform an initial extraction of erythromycins from the fermentation broth.
Materials:
-
Erythromycin fermentation broth
-
Acetonitrile (ACN)
-
Glucose
-
Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment
-
Centrifuge
-
Shaking incubator
Procedure:
-
Remove suspended solids and biomass from the fermentation broth by centrifugation.
-
Adjust the pH of the supernatant to 8.3 using HCl or NaOH.
-
Add acetonitrile to the broth in a 1:1 ACN/water ratio.
-
Add glucose to a final concentration of 156.3 g/L.
-
Incubate the mixture at 4°C with shaking for a sufficient time to ensure partitioning.
-
Allow the phases to separate. The upper acetonitrile phase will contain the extracted erythromycins.
-
Carefully collect the upper acetonitrile phase for further purification.
Protocol 2: Column Chromatography for Partial Purification
This protocol describes a general approach for the partial purification of erythromycins using column chromatography.
Objective: To separate erythromycins from other components in the crude extract.
Materials:
-
Crude erythromycin extract
-
Silica gel (for normal-phase chromatography) or Macroporous Resin (e.g., SP825)
-
Glass chromatography column
-
Solvent system (e.g., Chloroform:Methanol gradient)
-
Fraction collector
-
Thin-Layer Chromatography (TLC) plates and developing chamber
-
UV lamp
Procedure:
-
Prepare a slurry of the stationary phase (silica gel or resin) in the initial mobile phase solvent and pack the chromatography column.
-
Dissolve the crude extract in a minimal amount of the mobile phase.
-
Load the sample onto the top of the column.
-
Begin elution with the solvent system. For a chloroform:methanol system, a stepwise or gradient elution can be used, gradually increasing the polarity by increasing the methanol concentration.
-
Collect fractions using a fraction collector.
-
Monitor the separation by spotting fractions onto a TLC plate, developing the plate in an appropriate solvent system (e.g., chloroform:methanol 24:1 v/v), and visualizing the spots under a UV lamp.
-
Pool the fractions containing the desired erythromycin components based on the TLC analysis.
-
Evaporate the solvent from the pooled fractions to obtain the partially purified erythromycin mixture.
Protocol 3: High-Performance Liquid Chromatography (HPLC) for Separation and Analysis of Erythromycin B
This protocol provides a representative HPLC method for the separation of erythromycin variants, including Erythromycin B.
Objective: To separate and quantify Erythromycin B from a mixture of erythromycins.
Materials:
-
Partially purified erythromycin sample
-
HPLC system with a UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Methanol:0.2 M Ammonium Acetate:Water (45:10:10:35, v/v/v/v), adjusted to pH 7.0.
-
Erythromycin A, B, and C reference standards
-
0.45 µm syringe filters
Procedure:
-
Prepare the mobile phase and degas it.
-
Set up the HPLC system with the C18 column and equilibrate the column with the mobile phase at a flow rate of 1.5 mL/min. Set the column temperature to 70°C and the UV detection wavelength to 215 nm.
-
Prepare standard solutions of Erythromycin A, B, and C in the mobile phase.
-
Dissolve the partially purified sample in the mobile phase and filter it through a 0.45 µm syringe filter.
-
Inject the standard solutions to determine the retention times of each erythromycin variant. The typical elution order is Erythromycin C, Erythromycin A, and then Erythromycin B.
-
Inject the sample solution.
-
Identify the peak corresponding to Erythromycin B based on its retention time relative to the standards.
-
For preparative HPLC, scale up the injection volume and collect the fraction corresponding to the Erythromycin B peak.
IV. Signaling Pathways and Experimental Logic
While the primary focus of this document is on the chemical extraction and purification of Erythromycin B, it is important to understand the biological context. Erythromycin and its analogues act by inhibiting bacterial protein synthesis.
References
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Erythromycin B
Introduction
Erythromycin (B1671065) is a macrolide antibiotic produced by Saccharopolyspora erythraea and is effective against a wide range of gram-positive bacteria. The fermentation product is a mixture of several related compounds, primarily Erythromycin A, B, and C, with Erythromycin A being the major component. Erythromycin B is a related substance that is also often monitored in pharmaceutical formulations and fermentation processes. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the separation, identification, and quantification of Erythromycin B in various samples, including bulk drug substances, pharmaceutical dosage forms, and biological matrices.[1][2][3] This application note provides a detailed protocol for the analysis of Erythromycin B using a reversed-phase HPLC (RP-HPLC) method.
Principle
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a mixture of aqueous and organic solvents. The separation of Erythromycin A, B, C, and other related substances is achieved based on their differential partitioning between the stationary and mobile phases. Detection is typically performed using an ultraviolet (UV) detector at a specific wavelength. The method is validated to ensure its accuracy, precision, linearity, and robustness.[1][4]
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a photodiode array or UV detector is suitable.
-
Column: A reversed-phase C18 column is commonly used. A specific example is a Waters XBridge C18 column (100 mm × 4.6 mm, 3.5 μm).
-
Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Di-potassium hydrogen phosphate
-
Ortho-phosphoric acid
-
Water (HPLC grade or Milli-Q)
-
-
Reference Standards: Erythromycin B reference standard.
2. Chromatographic Conditions
The following table summarizes a set of typical chromatographic conditions for the analysis of Erythromycin B.
| Parameter | Condition |
| Column | Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm) |
| Mobile Phase | A gradient of 0.4% ammonium hydroxide in water and methanol |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 100 μL |
| Column Temperature | 65°C |
| Detection Wavelength | 215 nm |
3. Preparation of Solutions
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.4% solution of ammonium hydroxide in water.
-
Mobile Phase B: Methanol.
-
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of Erythromycin B reference standard.
-
Dissolve in a small amount of methanol or a mixture of the mobile phase.
-
Dilute to a known volume with the mobile phase to achieve the desired concentration.
-
-
Sample Preparation (from Tablets):
-
Weigh and finely powder a number of tablets.
-
Transfer an amount of powder equivalent to a specific dose of Erythromycin to a volumetric flask.
-
Add a suitable solvent (e.g., methanol or mobile phase) and sonicate to dissolve.
-
Dilute to volume with the solvent.
-
Filter the solution through a 0.45 μm syringe filter before injection.
-
4. Experimental Workflow
Caption: Workflow for HPLC analysis of Erythromycin B.
Data Presentation
Method Validation Parameters
The developed HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines.
| Parameter | Typical Results |
| Linearity (Concentration Range) | 10 - 24 µg/mL for impurities |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Limit of Detection (LOD) | Dependent on instrumentation and analyte |
| Limit of Quantification (LOQ) | Dependent on instrumentation and analyte |
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of replicate injections | ≤ 2.0% |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in a typical HPLC method development and validation process.
Caption: HPLC method development and validation workflow.
The described HPLC method is suitable for the quantitative analysis of Erythromycin B in various samples. The method is specific, accurate, precise, and robust, making it applicable for routine quality control and stability studies in the pharmaceutical industry. The provided protocols and validation data serve as a comprehensive guide for researchers and analysts involved in the analysis of Erythromycin and its related substances.
References
- 1. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC as a rapid means of monitoring erythromycin and tetracycline fermentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Erythromycin B
Introduction
Erythromycin (B1671065) is a macrolide antibiotic produced by Saccharopolyspora erythraea and is effective against a wide range of gram-positive bacteria. The fermentation product is a mixture of several related compounds, primarily Erythromycin A, B, and C, with Erythromycin A being the major component. Erythromycin B is a related substance that is also often monitored in pharmaceutical formulations and fermentation processes. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the separation, identification, and quantification of Erythromycin B in various samples, including bulk drug substances, pharmaceutical dosage forms, and biological matrices.[1][2][3] This application note provides a detailed protocol for the analysis of Erythromycin B using a reversed-phase HPLC (RP-HPLC) method.
Principle
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a mixture of aqueous and organic solvents. The separation of Erythromycin A, B, C, and other related substances is achieved based on their differential partitioning between the stationary and mobile phases. Detection is typically performed using an ultraviolet (UV) detector at a specific wavelength. The method is validated to ensure its accuracy, precision, linearity, and robustness.[1][4]
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a photodiode array or UV detector is suitable.
-
Column: A reversed-phase C18 column is commonly used. A specific example is a Waters XBridge C18 column (100 mm × 4.6 mm, 3.5 μm).
-
Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Di-potassium hydrogen phosphate
-
Ortho-phosphoric acid
-
Water (HPLC grade or Milli-Q)
-
-
Reference Standards: Erythromycin B reference standard.
2. Chromatographic Conditions
The following table summarizes a set of typical chromatographic conditions for the analysis of Erythromycin B.
| Parameter | Condition |
| Column | Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm) |
| Mobile Phase | A gradient of 0.4% ammonium hydroxide in water and methanol |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 100 μL |
| Column Temperature | 65°C |
| Detection Wavelength | 215 nm |
3. Preparation of Solutions
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.4% solution of ammonium hydroxide in water.
-
Mobile Phase B: Methanol.
-
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of Erythromycin B reference standard.
-
Dissolve in a small amount of methanol or a mixture of the mobile phase.
-
Dilute to a known volume with the mobile phase to achieve the desired concentration.
-
-
Sample Preparation (from Tablets):
-
Weigh and finely powder a number of tablets.
-
Transfer an amount of powder equivalent to a specific dose of Erythromycin to a volumetric flask.
-
Add a suitable solvent (e.g., methanol or mobile phase) and sonicate to dissolve.
-
Dilute to volume with the solvent.
-
Filter the solution through a 0.45 μm syringe filter before injection.
-
4. Experimental Workflow
Caption: Workflow for HPLC analysis of Erythromycin B.
Data Presentation
Method Validation Parameters
The developed HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines.
| Parameter | Typical Results |
| Linearity (Concentration Range) | 10 - 24 µg/mL for impurities |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Limit of Detection (LOD) | Dependent on instrumentation and analyte |
| Limit of Quantification (LOQ) | Dependent on instrumentation and analyte |
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of replicate injections | ≤ 2.0% |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in a typical HPLC method development and validation process.
Caption: HPLC method development and validation workflow.
The described HPLC method is suitable for the quantitative analysis of Erythromycin B in various samples. The method is specific, accurate, precise, and robust, making it applicable for routine quality control and stability studies in the pharmaceutical industry. The provided protocols and validation data serve as a comprehensive guide for researchers and analysts involved in the analysis of Erythromycin and its related substances.
References
- 1. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC as a rapid means of monitoring erythromycin and tetracycline fermentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: High-Performance Liquid Chromatography (HPLC) for the Analysis of Erythromycin B
Introduction
Erythromycin is a macrolide antibiotic produced by Saccharopolyspora erythraea and is effective against a wide range of gram-positive bacteria. The fermentation product is a mixture of several related compounds, primarily Erythromycin A, B, and C, with Erythromycin A being the major component. Erythromycin B is a related substance that is also often monitored in pharmaceutical formulations and fermentation processes. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the separation, identification, and quantification of Erythromycin B in various samples, including bulk drug substances, pharmaceutical dosage forms, and biological matrices.[1][2][3] This application note provides a detailed protocol for the analysis of Erythromycin B using a reversed-phase HPLC (RP-HPLC) method.
Principle
This method utilizes reversed-phase chromatography, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a mixture of aqueous and organic solvents. The separation of Erythromycin A, B, C, and other related substances is achieved based on their differential partitioning between the stationary and mobile phases. Detection is typically performed using an ultraviolet (UV) detector at a specific wavelength. The method is validated to ensure its accuracy, precision, linearity, and robustness.[1][4]
Experimental Protocols
1. Instrumentation and Materials
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a photodiode array or UV detector is suitable.
-
Column: A reversed-phase C18 column is commonly used. A specific example is a Waters XBridge C18 column (100 mm × 4.6 mm, 3.5 μm).
-
Reagents and Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ammonium hydroxide
-
Di-potassium hydrogen phosphate
-
Ortho-phosphoric acid
-
Water (HPLC grade or Milli-Q)
-
-
Reference Standards: Erythromycin B reference standard.
2. Chromatographic Conditions
The following table summarizes a set of typical chromatographic conditions for the analysis of Erythromycin B.
| Parameter | Condition |
| Column | Waters XBridge C18 (100 mm × 4.6 mm, 3.5 μm) |
| Mobile Phase | A gradient of 0.4% ammonium hydroxide in water and methanol |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 - 100 μL |
| Column Temperature | 65°C |
| Detection Wavelength | 215 nm |
3. Preparation of Solutions
-
Mobile Phase Preparation:
-
Mobile Phase A: Prepare a 0.4% solution of ammonium hydroxide in water.
-
Mobile Phase B: Methanol.
-
-
Standard Solution Preparation:
-
Accurately weigh a suitable amount of Erythromycin B reference standard.
-
Dissolve in a small amount of methanol or a mixture of the mobile phase.
-
Dilute to a known volume with the mobile phase to achieve the desired concentration.
-
-
Sample Preparation (from Tablets):
-
Weigh and finely powder a number of tablets.
-
Transfer an amount of powder equivalent to a specific dose of Erythromycin to a volumetric flask.
-
Add a suitable solvent (e.g., methanol or mobile phase) and sonicate to dissolve.
-
Dilute to volume with the solvent.
-
Filter the solution through a 0.45 μm syringe filter before injection.
-
4. Experimental Workflow
Caption: Workflow for HPLC analysis of Erythromycin B.
Data Presentation
Method Validation Parameters
The developed HPLC method should be validated according to the International Conference on Harmonisation (ICH) guidelines.
| Parameter | Typical Results |
| Linearity (Concentration Range) | 10 - 24 µg/mL for impurities |
| Correlation Coefficient (r²) | > 0.99 |
| Precision (%RSD) | < 2% |
| Accuracy (Recovery %) | 98 - 102% |
| Limit of Detection (LOD) | Dependent on instrumentation and analyte |
| Limit of Quantification (LOQ) | Dependent on instrumentation and analyte |
System Suitability
System suitability tests are performed to ensure the chromatographic system is adequate for the intended analysis.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | > 2000 |
| Relative Standard Deviation (RSD) of replicate injections | ≤ 2.0% |
Signaling Pathways and Logical Relationships
The following diagram illustrates the logical relationship in a typical HPLC method development and validation process.
Caption: HPLC method development and validation workflow.
The described HPLC method is suitable for the quantitative analysis of Erythromycin B in various samples. The method is specific, accurate, precise, and robust, making it applicable for routine quality control and stability studies in the pharmaceutical industry. The provided protocols and validation data serve as a comprehensive guide for researchers and analysts involved in the analysis of Erythromycin and its related substances.
References
- 1. Development and validation of a stability indicating HPLC method for organic impurities of erythromycin stearate tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPLC as a rapid means of monitoring erythromycin and tetracycline fermentation processes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Improved high-pressure liquid chromatographic method for the analysis of erythromycin in solid dosage forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note: Mass Spectrometry Characterization of Epopromycin B and Related Macrolide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the characterization of the macrolide antibiotic Epopromycin B and its analogues, such as Erythromycin B, using mass spectrometry (MS). Given the limited direct literature on "this compound," this document leverages established methodologies for the analysis of closely related polyketide structures, including Erythromycin B, and discusses the specific considerations for characterizing epoxide-containing macrolides. The protocols outlined here are intended to guide researchers in obtaining high-quality mass spectrometry data for structural elucidation, impurity profiling, and quantitative analysis.
Introduction
This compound is presumed to be an epoxy-derivative of the well-characterized polyketide antibiotic, Erythromycin B. Polyketides are a diverse class of natural products known for their complex structures and significant biological activities. Mass spectrometry is an indispensable tool for the structural characterization of these molecules due to its high sensitivity, speed, and ability to provide detailed structural information through fragmentation analysis.
This note details liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of Erythromycin B as a representative macrolide. The principles and techniques described are directly applicable to the analysis of this compound and other related novel antibiotic candidates.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality MS data. The following protocol is a general guideline and may require optimization based on the sample matrix.
-
Standard Solution Preparation:
-
Accurately weigh approximately 1 mg of Erythromycin B reference standard.
-
Dissolve the standard in 1 mL of methanol (B129727) or acetonitrile (B52724) to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to achieve a final concentration range of 1 ng/mL to 1000 ng/mL for calibration curves.
-
-
Extraction from Biological Matrices (if applicable):
-
For samples in complex matrices such as fermentation broth or plasma, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended.
-
SPE Protocol Example:
-
Condition an Oasis HLB SPE cartridge (or equivalent) with 1 mL of methanol followed by 1 mL of water.
-
Load 1 mL of the pre-treated sample (e.g., diluted and acidified).
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute the analyte with 1 mL of methanol or acetonitrile.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis
The following parameters provide a starting point for the analysis of Erythromycin B and can be adapted for this compound.
Table 1: LC-MS/MS Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Data Acquisition | Full Scan (m/z 100-1000) and Product Ion Scan |
Data Presentation
Expected Mass and Fragmentation
Erythromycin B has a molecular formula of C37H67NO12 and a monoisotopic mass of 717.4663 Da.[1][2] In positive ESI mode, it is expected to be observed as the protonated molecule [M+H]+ at m/z 718.4736.
For a putative this compound, an additional oxygen atom would increase the monoisotopic mass to 733.4612 Da, with an expected [M+H]+ ion at m/z 734.4685.
Table 2: Predicted Precursor and Major Product Ions for Erythromycin B
| Precursor Ion (m/z) | Proposed Fragment | Fragment Ion (m/z) | Description |
| 718.5 | [M+H]+ | 718.5 | Protonated molecule |
| 560.4 | Loss of the desosamine (B1220255) sugar | ||
| 402.3 | Loss of both sugar moieties | ||
| 158.1 | Desosamine sugar fragment |
Note: The fragmentation of polyketides can be complex, often involving neutral losses of water and cleavages within the macrolide ring. High-resolution mass spectrometry is recommended for accurate mass measurements and formula determination of fragment ions.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the MS characterization of this compound or related compounds.
Putative Fragmentation Pathway of Erythromycin B
The following diagram illustrates a simplified, putative fragmentation pathway for Erythromycin B.
Discussion
The MS characterization of this compound would follow a similar strategy to that of Erythromycin B. The key difference would be the precursor mass and the potential for fragmentation pathways involving the epoxide ring. Epoxides can undergo ring-opening reactions, leading to characteristic neutral losses or fragment ions. It would be crucial to perform high-resolution MS/MS to accurately determine the elemental composition of these fragments and pinpoint the location of the epoxide group.
For quantitative studies, the use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.
Conclusion
This application note provides a foundational protocol for the mass spectrometric characterization of this compound and related macrolide antibiotics, using Erythromycin B as a well-documented analogue. The detailed experimental conditions and expected data will enable researchers to develop robust analytical methods for the discovery and development of new antibiotic compounds. The provided workflows and diagrams serve as a visual guide to the experimental and analytical processes.
References
Application Note: Mass Spectrometry Characterization of Epopromycin B and Related Macrolide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the characterization of the macrolide antibiotic Epopromycin B and its analogues, such as Erythromycin B, using mass spectrometry (MS). Given the limited direct literature on "this compound," this document leverages established methodologies for the analysis of closely related polyketide structures, including Erythromycin B, and discusses the specific considerations for characterizing epoxide-containing macrolides. The protocols outlined here are intended to guide researchers in obtaining high-quality mass spectrometry data for structural elucidation, impurity profiling, and quantitative analysis.
Introduction
This compound is presumed to be an epoxy-derivative of the well-characterized polyketide antibiotic, Erythromycin B. Polyketides are a diverse class of natural products known for their complex structures and significant biological activities. Mass spectrometry is an indispensable tool for the structural characterization of these molecules due to its high sensitivity, speed, and ability to provide detailed structural information through fragmentation analysis.
This note details liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of Erythromycin B as a representative macrolide. The principles and techniques described are directly applicable to the analysis of this compound and other related novel antibiotic candidates.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality MS data. The following protocol is a general guideline and may require optimization based on the sample matrix.
-
Standard Solution Preparation:
-
Accurately weigh approximately 1 mg of Erythromycin B reference standard.
-
Dissolve the standard in 1 mL of methanol (B129727) or acetonitrile (B52724) to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to achieve a final concentration range of 1 ng/mL to 1000 ng/mL for calibration curves.
-
-
Extraction from Biological Matrices (if applicable):
-
For samples in complex matrices such as fermentation broth or plasma, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended.
-
SPE Protocol Example:
-
Condition an Oasis HLB SPE cartridge (or equivalent) with 1 mL of methanol followed by 1 mL of water.
-
Load 1 mL of the pre-treated sample (e.g., diluted and acidified).
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute the analyte with 1 mL of methanol or acetonitrile.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis
The following parameters provide a starting point for the analysis of Erythromycin B and can be adapted for this compound.
Table 1: LC-MS/MS Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Data Acquisition | Full Scan (m/z 100-1000) and Product Ion Scan |
Data Presentation
Expected Mass and Fragmentation
Erythromycin B has a molecular formula of C37H67NO12 and a monoisotopic mass of 717.4663 Da.[1][2] In positive ESI mode, it is expected to be observed as the protonated molecule [M+H]+ at m/z 718.4736.
For a putative this compound, an additional oxygen atom would increase the monoisotopic mass to 733.4612 Da, with an expected [M+H]+ ion at m/z 734.4685.
Table 2: Predicted Precursor and Major Product Ions for Erythromycin B
| Precursor Ion (m/z) | Proposed Fragment | Fragment Ion (m/z) | Description |
| 718.5 | [M+H]+ | 718.5 | Protonated molecule |
| 560.4 | Loss of the desosamine (B1220255) sugar | ||
| 402.3 | Loss of both sugar moieties | ||
| 158.1 | Desosamine sugar fragment |
Note: The fragmentation of polyketides can be complex, often involving neutral losses of water and cleavages within the macrolide ring. High-resolution mass spectrometry is recommended for accurate mass measurements and formula determination of fragment ions.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the MS characterization of this compound or related compounds.
Putative Fragmentation Pathway of Erythromycin B
The following diagram illustrates a simplified, putative fragmentation pathway for Erythromycin B.
Discussion
The MS characterization of this compound would follow a similar strategy to that of Erythromycin B. The key difference would be the precursor mass and the potential for fragmentation pathways involving the epoxide ring. Epoxides can undergo ring-opening reactions, leading to characteristic neutral losses or fragment ions. It would be crucial to perform high-resolution MS/MS to accurately determine the elemental composition of these fragments and pinpoint the location of the epoxide group.
For quantitative studies, the use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.
Conclusion
This application note provides a foundational protocol for the mass spectrometric characterization of this compound and related macrolide antibiotics, using Erythromycin B as a well-documented analogue. The detailed experimental conditions and expected data will enable researchers to develop robust analytical methods for the discovery and development of new antibiotic compounds. The provided workflows and diagrams serve as a visual guide to the experimental and analytical processes.
References
Application Note: Mass Spectrometry Characterization of Epopromycin B and Related Macrolide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the characterization of the macrolide antibiotic Epopromycin B and its analogues, such as Erythromycin B, using mass spectrometry (MS). Given the limited direct literature on "this compound," this document leverages established methodologies for the analysis of closely related polyketide structures, including Erythromycin B, and discusses the specific considerations for characterizing epoxide-containing macrolides. The protocols outlined here are intended to guide researchers in obtaining high-quality mass spectrometry data for structural elucidation, impurity profiling, and quantitative analysis.
Introduction
This compound is presumed to be an epoxy-derivative of the well-characterized polyketide antibiotic, Erythromycin B. Polyketides are a diverse class of natural products known for their complex structures and significant biological activities. Mass spectrometry is an indispensable tool for the structural characterization of these molecules due to its high sensitivity, speed, and ability to provide detailed structural information through fragmentation analysis.
This note details liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the analysis of Erythromycin B as a representative macrolide. The principles and techniques described are directly applicable to the analysis of this compound and other related novel antibiotic candidates.
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for obtaining high-quality MS data. The following protocol is a general guideline and may require optimization based on the sample matrix.
-
Standard Solution Preparation:
-
Accurately weigh approximately 1 mg of Erythromycin B reference standard.
-
Dissolve the standard in 1 mL of methanol or acetonitrile to prepare a 1 mg/mL stock solution.
-
Perform serial dilutions with the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid) to achieve a final concentration range of 1 ng/mL to 1000 ng/mL for calibration curves.
-
-
Extraction from Biological Matrices (if applicable):
-
For samples in complex matrices such as fermentation broth or plasma, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is recommended.
-
SPE Protocol Example:
-
Condition an Oasis HLB SPE cartridge (or equivalent) with 1 mL of methanol followed by 1 mL of water.
-
Load 1 mL of the pre-treated sample (e.g., diluted and acidified).
-
Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.
-
Elute the analyte with 1 mL of methanol or acetonitrile.
-
Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.
-
-
LC-MS/MS Analysis
The following parameters provide a starting point for the analysis of Erythromycin B and can be adapted for this compound.
Table 1: LC-MS/MS Parameters
| Parameter | Value |
| Liquid Chromatography | |
| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Mass Spectrometry | |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150 °C |
| Desolvation Temperature | 350 °C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
| Data Acquisition | Full Scan (m/z 100-1000) and Product Ion Scan |
Data Presentation
Expected Mass and Fragmentation
Erythromycin B has a molecular formula of C37H67NO12 and a monoisotopic mass of 717.4663 Da.[1][2] In positive ESI mode, it is expected to be observed as the protonated molecule [M+H]+ at m/z 718.4736.
For a putative this compound, an additional oxygen atom would increase the monoisotopic mass to 733.4612 Da, with an expected [M+H]+ ion at m/z 734.4685.
Table 2: Predicted Precursor and Major Product Ions for Erythromycin B
| Precursor Ion (m/z) | Proposed Fragment | Fragment Ion (m/z) | Description |
| 718.5 | [M+H]+ | 718.5 | Protonated molecule |
| 560.4 | Loss of the desosamine sugar | ||
| 402.3 | Loss of both sugar moieties | ||
| 158.1 | Desosamine sugar fragment |
Note: The fragmentation of polyketides can be complex, often involving neutral losses of water and cleavages within the macrolide ring. High-resolution mass spectrometry is recommended for accurate mass measurements and formula determination of fragment ions.
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for the MS characterization of this compound or related compounds.
Putative Fragmentation Pathway of Erythromycin B
The following diagram illustrates a simplified, putative fragmentation pathway for Erythromycin B.
Discussion
The MS characterization of this compound would follow a similar strategy to that of Erythromycin B. The key difference would be the precursor mass and the potential for fragmentation pathways involving the epoxide ring. Epoxides can undergo ring-opening reactions, leading to characteristic neutral losses or fragment ions. It would be crucial to perform high-resolution MS/MS to accurately determine the elemental composition of these fragments and pinpoint the location of the epoxide group.
For quantitative studies, the use of a stable isotope-labeled internal standard is highly recommended to correct for matrix effects and variations in instrument response.
Conclusion
This application note provides a foundational protocol for the mass spectrometric characterization of this compound and related macrolide antibiotics, using Erythromycin B as a well-documented analogue. The detailed experimental conditions and expected data will enable researchers to develop robust analytical methods for the discovery and development of new antibiotic compounds. The provided workflows and diagrams serve as a visual guide to the experimental and analytical processes.
References
Application Notes: Determination of Epopromycin B Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay
Introduction
Epopromycin B, likely a variant of the macrolide antibiotic Erythromycin B, demonstrates bacteriostatic activity by inhibiting protein synthesis.[1][2][3][4][5] This is achieved through its binding to the 50S subunit of the bacterial ribosome, which interferes with the translocation step of protein synthesis. The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental microbiological assay to quantify the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This document provides a detailed protocol for determining the MIC of this compound against susceptible bacterial strains using the broth microdilution method.
Principle of the Method
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent. The assay involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible signs of bacterial growth, typically observed as turbidity. The MIC is the lowest concentration of this compound at which no visible growth occurs.
Experimental Protocol
Materials and Reagents
-
This compound (analytical grade)
-
Susceptible bacterial strain(s) (e.g., Staphylococcus aureus, Streptococcus pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (round-bottom preferred)
-
Sterile petri dishes
-
Sterile reagent reservoirs
-
Multichannel pipette (8 or 12 channels)
-
Single-channel pipettes
-
Sterile pipette tips
-
Incubator (37°C)
-
Spectrophotometer or ELISA plate reader (optional, for quantitative measurement of turbidity)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure
1. Preparation of this compound Stock Solution:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in a suitable solvent (e.g., ethanol (B145695) or DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Further dilute the stock solution in CAMHB to create a working stock solution at twice the highest desired final concentration to be tested. For example, if the highest final concentration is 128 µg/mL, prepare a working stock of 256 µg/mL.
2. Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
3. Broth Microdilution Assay Setup:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound working stock solution (2x the highest concentration) to the wells in column 1.
-
Using a multichannel pipette, perform a serial two-fold dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process across the plate to column 10.
-
Discard the final 100 µL from column 10.
-
Column 11 will serve as the positive control (growth control), containing only the bacterial inoculum in CAMHB, with no this compound.
-
Column 12 will serve as the negative control (sterility control), containing only CAMHB to ensure the sterility of the medium.
-
Add 100 µL of the prepared bacterial inoculum to each well from column 1 to column 11. Do not add bacteria to column 12.
4. Incubation:
-
Cover the microtiter plate with a lid to prevent contamination and evaporation.
-
Incubate the plate at 37°C for 18-24 hours in ambient air.
5. Determination of MIC:
-
After incubation, visually inspect the microtiter plate for bacterial growth. Growth is indicated by the presence of turbidity or a pellet at the bottom of the well.
-
The MIC is the lowest concentration of this compound in which there is no visible growth.
-
Optionally, an ELISA plate reader can be used to measure the optical density (OD) at 600 nm to quantify bacterial growth.
Data Presentation
The results of the MIC assay can be summarized in the following table.
| Microorganism | This compound Concentration (µg/mL) | Growth (+/-) | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 128 | - | |
| 64 | - | ||
| 32 | - | ||
| 16 | - | ||
| 8 | - | ||
| 4 | + | 16 | |
| 2 | + | ||
| 1 | + | ||
| 0.5 | + | ||
| 0.25 | + | ||
| Growth Control | + | ||
| Sterility Control | - |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the this compound MIC assay.
Signaling Pathway (Mechanism of Action)
Caption: Mechanism of action of this compound.
References
Application Notes: Determination of Epopromycin B Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay
Introduction
Epopromycin B, likely a variant of the macrolide antibiotic Erythromycin B, demonstrates bacteriostatic activity by inhibiting protein synthesis.[1][2][3][4][5] This is achieved through its binding to the 50S subunit of the bacterial ribosome, which interferes with the translocation step of protein synthesis. The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental microbiological assay to quantify the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This document provides a detailed protocol for determining the MIC of this compound against susceptible bacterial strains using the broth microdilution method.
Principle of the Method
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent. The assay involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible signs of bacterial growth, typically observed as turbidity. The MIC is the lowest concentration of this compound at which no visible growth occurs.
Experimental Protocol
Materials and Reagents
-
This compound (analytical grade)
-
Susceptible bacterial strain(s) (e.g., Staphylococcus aureus, Streptococcus pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (round-bottom preferred)
-
Sterile petri dishes
-
Sterile reagent reservoirs
-
Multichannel pipette (8 or 12 channels)
-
Single-channel pipettes
-
Sterile pipette tips
-
Incubator (37°C)
-
Spectrophotometer or ELISA plate reader (optional, for quantitative measurement of turbidity)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure
1. Preparation of this compound Stock Solution:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in a suitable solvent (e.g., ethanol (B145695) or DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Further dilute the stock solution in CAMHB to create a working stock solution at twice the highest desired final concentration to be tested. For example, if the highest final concentration is 128 µg/mL, prepare a working stock of 256 µg/mL.
2. Preparation of Bacterial Inoculum:
-
From a fresh agar (B569324) plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
3. Broth Microdilution Assay Setup:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound working stock solution (2x the highest concentration) to the wells in column 1.
-
Using a multichannel pipette, perform a serial two-fold dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process across the plate to column 10.
-
Discard the final 100 µL from column 10.
-
Column 11 will serve as the positive control (growth control), containing only the bacterial inoculum in CAMHB, with no this compound.
-
Column 12 will serve as the negative control (sterility control), containing only CAMHB to ensure the sterility of the medium.
-
Add 100 µL of the prepared bacterial inoculum to each well from column 1 to column 11. Do not add bacteria to column 12.
4. Incubation:
-
Cover the microtiter plate with a lid to prevent contamination and evaporation.
-
Incubate the plate at 37°C for 18-24 hours in ambient air.
5. Determination of MIC:
-
After incubation, visually inspect the microtiter plate for bacterial growth. Growth is indicated by the presence of turbidity or a pellet at the bottom of the well.
-
The MIC is the lowest concentration of this compound in which there is no visible growth.
-
Optionally, an ELISA plate reader can be used to measure the optical density (OD) at 600 nm to quantify bacterial growth.
Data Presentation
The results of the MIC assay can be summarized in the following table.
| Microorganism | This compound Concentration (µg/mL) | Growth (+/-) | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 128 | - | |
| 64 | - | ||
| 32 | - | ||
| 16 | - | ||
| 8 | - | ||
| 4 | + | 16 | |
| 2 | + | ||
| 1 | + | ||
| 0.5 | + | ||
| 0.25 | + | ||
| Growth Control | + | ||
| Sterility Control | - |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the this compound MIC assay.
Signaling Pathway (Mechanism of Action)
Caption: Mechanism of action of this compound.
References
Application Notes: Determination of Epopromycin B Minimum Inhibitory Concentration (MIC) using Broth Microdilution Assay
Introduction
Epopromycin B, likely a variant of the macrolide antibiotic Erythromycin B, demonstrates bacteriostatic activity by inhibiting protein synthesis.[1][2][3][4][5] This is achieved through its binding to the 50S subunit of the bacterial ribosome, which interferes with the translocation step of protein synthesis. The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental microbiological assay to quantify the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This document provides a detailed protocol for determining the MIC of this compound against susceptible bacterial strains using the broth microdilution method.
Principle of the Method
The broth microdilution method is a widely used technique to determine the MIC of an antimicrobial agent. The assay involves preparing a series of two-fold dilutions of this compound in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible signs of bacterial growth, typically observed as turbidity. The MIC is the lowest concentration of this compound at which no visible growth occurs.
Experimental Protocol
Materials and Reagents
-
This compound (analytical grade)
-
Susceptible bacterial strain(s) (e.g., Staphylococcus aureus, Streptococcus pneumoniae)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates (round-bottom preferred)
-
Sterile petri dishes
-
Sterile reagent reservoirs
-
Multichannel pipette (8 or 12 channels)
-
Single-channel pipettes
-
Sterile pipette tips
-
Incubator (37°C)
-
Spectrophotometer or ELISA plate reader (optional, for quantitative measurement of turbidity)
-
0.5 McFarland turbidity standard
-
Sterile saline or phosphate-buffered saline (PBS)
Procedure
1. Preparation of this compound Stock Solution:
-
Accurately weigh a precise amount of this compound powder.
-
Dissolve the powder in a suitable solvent (e.g., ethanol or DMSO) to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Further dilute the stock solution in CAMHB to create a working stock solution at twice the highest desired final concentration to be tested. For example, if the highest final concentration is 128 µg/mL, prepare a working stock of 256 µg/mL.
2. Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours old), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the bacterial suspension to match that of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
3. Broth Microdilution Assay Setup:
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound working stock solution (2x the highest concentration) to the wells in column 1.
-
Using a multichannel pipette, perform a serial two-fold dilution by transferring 100 µL from column 1 to column 2. Mix thoroughly by pipetting up and down.
-
Continue this serial dilution process across the plate to column 10.
-
Discard the final 100 µL from column 10.
-
Column 11 will serve as the positive control (growth control), containing only the bacterial inoculum in CAMHB, with no this compound.
-
Column 12 will serve as the negative control (sterility control), containing only CAMHB to ensure the sterility of the medium.
-
Add 100 µL of the prepared bacterial inoculum to each well from column 1 to column 11. Do not add bacteria to column 12.
4. Incubation:
-
Cover the microtiter plate with a lid to prevent contamination and evaporation.
-
Incubate the plate at 37°C for 18-24 hours in ambient air.
5. Determination of MIC:
-
After incubation, visually inspect the microtiter plate for bacterial growth. Growth is indicated by the presence of turbidity or a pellet at the bottom of the well.
-
The MIC is the lowest concentration of this compound in which there is no visible growth.
-
Optionally, an ELISA plate reader can be used to measure the optical density (OD) at 600 nm to quantify bacterial growth.
Data Presentation
The results of the MIC assay can be summarized in the following table.
| Microorganism | This compound Concentration (µg/mL) | Growth (+/-) | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 128 | - | |
| 64 | - | ||
| 32 | - | ||
| 16 | - | ||
| 8 | - | ||
| 4 | + | 16 | |
| 2 | + | ||
| 1 | + | ||
| 0.5 | + | ||
| 0.25 | + | ||
| Growth Control | + | ||
| Sterility Control | - |
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the this compound MIC assay.
Signaling Pathway (Mechanism of Action)
Caption: Mechanism of action of this compound.
References
Application Notes & Protocols: Genetic Engineering of Saccharopolyspora erythraea for Heterologous Polyketide Overproduction
Topic: Genetic Engineering of Saccharopolyspora erythraea for Overproduction of a Heterologous Polyketide, with Epothilone (B1246373) B as a Case Study.
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Saccharopolyspora erythraea is a well-established industrial microorganism renowned for its high-yield production of the macrolide antibiotic erythromycin (B1671065). Its robust metabolism, well-characterized genetics, and amenability to genetic manipulation make it an attractive chassis for the heterologous production of other valuable polyketides. This document provides a comprehensive guide to the genetic engineering of S. erythraea for the overproduction of a target heterologous polyketide, using the potent anticancer agent Epothilone B as a representative example. While S. erythraea is not the native producer of epothilones, the principles and techniques outlined here are broadly applicable for expressing other polyketide biosynthetic gene clusters in this host.
The strategies detailed below focus on preparing the host strain, introducing the heterologous gene cluster, and optimizing precursor supply and gene expression to maximize product yield.
Data Presentation
Table 1: Genetic Engineering Strategies and Reported Outcomes for Polyketide Production in S. erythraea and Related Actinomycetes
| Genetic Engineering Strategy | Target Gene(s)/Pathway | Host Organism | Key Findings | Reference(s) |
| Host Strain Engineering | ||||
| Deletion of native polyketide synthase (PKS) gene cluster | ery (erythromycin) gene cluster | Saccharopolyspora erythraea | Elimination of competing erythromycin production; increased availability of precursors for heterologous pathway. | [1][2] |
| Deletion of other competing secondary metabolite clusters | pkeA1-pkeA4 (unknown polyketide), rpp (flaviolin) | Saccharopolyspora erythraea | Increased production of heterologously expressed spinosad and actinorhodin. | [1] |
| Heterologous Gene Cluster Expression | ||||
| Replacement of native PKS with heterologous cluster | spn (spinosad) gene cluster replacing ery cluster | Saccharopolyspora erythraea | Successful production of spinosad up to 830 mg/L after further optimization. | [3] |
| Introduction of heterologous PKS cluster | epo (B1172590) (epothilone) gene cluster | Streptomyces coelicolor | Production of epothilones A and B, demonstrating feasibility in an actinomycete host. | [4] |
| epo (epothilone) gene cluster | Streptomyces venezuelae | Production of epothilone B (~0.1 µg/L) and epothilone D (~0.4 µg/L) after epoF deletion. | ||
| Precursor Supply and Cofactor Engineering | ||||
| Overexpression of methylmalonyl-CoA biosynthesis pathway | Exogenous methylmalonyl-CoA pathway genes | Burkholderiales sp. DSM 7029 | ~75-fold increase in total epothilone yields. | |
| Regulatory Engineering | ||||
| Overexpression of positive regulatory genes | pikD | Streptomyces venezuelae | ~2-fold enhancement in epothilone B and D production. |
Experimental Protocols
Protocol 1: Deletion of the Endogenous Erythromycin Biosynthetic Gene Cluster in S. erythraea
This protocol describes the use of CRISPR-Cas9 for the markerless deletion of the ery gene cluster to create a clean host background.
1.1. Materials:
-
S. erythraea wild-type strain
-
CRISPR-Cas9 editing plasmid (e.g., pCRISPomyces-based vector) containing Cas9 expression cassette and a temperature-sensitive replicon.
-
Donor DNA plasmid with homology arms (approx. 1.5-2 kb each) flanking the ery cluster region.
-
sgRNA expression plasmid targeting the upstream and downstream regions of the ery cluster.
-
Protoplast transformation reagents (lysozyme, PEG, etc.).
-
Appropriate antibiotics for plasmid selection.
-
Media: TSB (Tryptic Soy Broth) for liquid culture, R2YE for regeneration, and ISP4 for sporulation.
1.2. Methodology:
-
Design and Construction of sgRNAs: Design two sgRNAs targeting the flanking regions of the ery gene cluster. Clone the sgRNA expression cassettes into the CRISPR-Cas9 plasmid.
-
Construction of Donor DNA: Amplify the upstream and downstream homology arms from the S. erythraea genome and clone them into a donor plasmid.
-
Transformation of S. erythraea:
-
Prepare S. erythraea protoplasts from a mid-log phase culture grown in TSB medium.
-
Co-transform the protoplasts with the CRISPR-Cas9-sgRNA plasmid and the donor DNA plasmid using PEG-mediated transformation.
-
Plate the transformed protoplasts on R2YE regeneration medium with the appropriate antibiotic for selection of the CRISPR plasmid.
-
-
Selection of Deletion Mutants:
-
Incubate the plates at a permissive temperature (e.g., 30°C) to allow for plasmid replication and gene editing.
-
Subculture the resulting colonies onto a medium with the selection antibiotic at a non-permissive temperature (e.g., 37°C) to facilitate plasmid curing.
-
Screen individual colonies for the desired deletion by PCR using primers flanking the ery cluster. A smaller PCR product will indicate a successful deletion.
-
-
Confirmation: Verify the deletion by Sanger sequencing of the PCR product and by HPLC analysis of the culture broth to confirm the absence of erythromycin production.
Protocol 2: Heterologous Expression of the Epothilone Biosynthetic Gene Cluster
This protocol outlines the integration of the epothilone (epo) gene cluster into the chromosome of the ery-deleted S. erythraea strain.
2.1. Materials:
-
S. erythraea Δery strain
-
Integrative plasmid (e.g., pSET152-based) containing the epo gene cluster and an attachment site (attP) for a specific phage integrase (e.g., φC31).
-
Helper plasmid expressing the corresponding integrase.
-
Appropriate antibiotics for selection.
2.2. Methodology:
-
Cloning of the epo Gene Cluster: The large (~56 kb) epo gene cluster, typically isolated from Sorangium cellulosum, is assembled and cloned into an integrative plasmid. This may require techniques like Gibson assembly or TAR cloning.
-
Transformation: Introduce the integrative plasmid (and the integrase helper plasmid if not co-integrated) into the S. erythraea Δery strain via protoplast transformation or conjugation from an E. coli donor.
-
Selection of Integrants: Select for transformants on a medium containing the appropriate antibiotic. The integrative plasmid will incorporate into the host chromosome at the corresponding attB site.
-
Verification: Confirm the integration of the epo gene cluster by PCR using primers specific to the cluster and the flanking genomic regions.
-
Analysis of Epothilone Production: Cultivate the engineered strain in a suitable production medium. Extract the secondary metabolites from the culture broth and cell mass using an organic solvent (e.g., ethyl acetate). Analyze the extracts for the presence of epothilones A and B using HPLC and confirm their identity by LC-MS.
Protocol 3: Overexpression of Precursor Supply Genes
To enhance the production of epothilones, which require both acetate (B1210297) and propionate-derived precursors, key genes in the precursor metabolic pathways can be overexpressed.
3.1. Materials:
-
S. erythraea Δery::epo strain
-
Expression plasmid with a strong constitutive promoter (e.g., ermEp*) driving the expression of the target gene(s).
-
Genes for overexpression (e.g., propionyl-CoA carboxylase (pccB) and methylmalonyl-CoA mutase (mutB) for enhanced methylmalonyl-CoA supply).
3.2. Methodology:
-
Gene Cloning: Amplify the target precursor supply genes from a suitable source and clone them into the expression plasmid under the control of a strong promoter.
-
Transformation and Integration: Introduce the expression plasmid into the S. erythraea Δery::epo strain. The plasmid can be an integrative or a replicative plasmid, depending on the desired stability and copy number.
-
Selection and Verification: Select for transformants and verify the presence and expression of the overexpressed genes using PCR and RT-qPCR, respectively.
-
Fermentation and Analysis: Cultivate the engineered strain and compare the epothilone titers with the parent strain to quantify the effect of precursor pathway engineering.
Mandatory Visualizations
Diagram 1: Proposed Biosynthetic Pathway for Epothilone B
Caption: Simplified biosynthetic pathway of Epothilone B.
Diagram 2: Experimental Workflow for Engineering S. erythraea
Caption: Workflow for heterologous Epothilone B production.
Diagram 3: Logical Relationship of Precursor Supply for Polyketide Synthesis
Caption: Precursor competition in polyketide synthesis.
References
- 1. Frontiers | Engineering the Erythromycin-Producing Strain Saccharopolyspora erythraea HOE107 for the Heterologous Production of Polyketide Antibiotics [frontiersin.org]
- 2. Engineering the Erythromycin-Producing Strain Saccharopolyspora erythraea HOE107 for the Heterologous Production of Polyketide Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Cloning and heterologous expression of the epothilone gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Genetic Engineering of Saccharopolyspora erythraea for Heterologous Polyketide Overproduction
Topic: Genetic Engineering of Saccharopolyspora erythraea for Overproduction of a Heterologous Polyketide, with Epothilone (B1246373) B as a Case Study.
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Saccharopolyspora erythraea is a well-established industrial microorganism renowned for its high-yield production of the macrolide antibiotic erythromycin (B1671065). Its robust metabolism, well-characterized genetics, and amenability to genetic manipulation make it an attractive chassis for the heterologous production of other valuable polyketides. This document provides a comprehensive guide to the genetic engineering of S. erythraea for the overproduction of a target heterologous polyketide, using the potent anticancer agent Epothilone B as a representative example. While S. erythraea is not the native producer of epothilones, the principles and techniques outlined here are broadly applicable for expressing other polyketide biosynthetic gene clusters in this host.
The strategies detailed below focus on preparing the host strain, introducing the heterologous gene cluster, and optimizing precursor supply and gene expression to maximize product yield.
Data Presentation
Table 1: Genetic Engineering Strategies and Reported Outcomes for Polyketide Production in S. erythraea and Related Actinomycetes
| Genetic Engineering Strategy | Target Gene(s)/Pathway | Host Organism | Key Findings | Reference(s) |
| Host Strain Engineering | ||||
| Deletion of native polyketide synthase (PKS) gene cluster | ery (erythromycin) gene cluster | Saccharopolyspora erythraea | Elimination of competing erythromycin production; increased availability of precursors for heterologous pathway. | [1][2] |
| Deletion of other competing secondary metabolite clusters | pkeA1-pkeA4 (unknown polyketide), rpp (flaviolin) | Saccharopolyspora erythraea | Increased production of heterologously expressed spinosad and actinorhodin. | [1] |
| Heterologous Gene Cluster Expression | ||||
| Replacement of native PKS with heterologous cluster | spn (spinosad) gene cluster replacing ery cluster | Saccharopolyspora erythraea | Successful production of spinosad up to 830 mg/L after further optimization. | [3] |
| Introduction of heterologous PKS cluster | epo (B1172590) (epothilone) gene cluster | Streptomyces coelicolor | Production of epothilones A and B, demonstrating feasibility in an actinomycete host. | [4] |
| epo (epothilone) gene cluster | Streptomyces venezuelae | Production of epothilone B (~0.1 µg/L) and epothilone D (~0.4 µg/L) after epoF deletion. | ||
| Precursor Supply and Cofactor Engineering | ||||
| Overexpression of methylmalonyl-CoA biosynthesis pathway | Exogenous methylmalonyl-CoA pathway genes | Burkholderiales sp. DSM 7029 | ~75-fold increase in total epothilone yields. | |
| Regulatory Engineering | ||||
| Overexpression of positive regulatory genes | pikD | Streptomyces venezuelae | ~2-fold enhancement in epothilone B and D production. |
Experimental Protocols
Protocol 1: Deletion of the Endogenous Erythromycin Biosynthetic Gene Cluster in S. erythraea
This protocol describes the use of CRISPR-Cas9 for the markerless deletion of the ery gene cluster to create a clean host background.
1.1. Materials:
-
S. erythraea wild-type strain
-
CRISPR-Cas9 editing plasmid (e.g., pCRISPomyces-based vector) containing Cas9 expression cassette and a temperature-sensitive replicon.
-
Donor DNA plasmid with homology arms (approx. 1.5-2 kb each) flanking the ery cluster region.
-
sgRNA expression plasmid targeting the upstream and downstream regions of the ery cluster.
-
Protoplast transformation reagents (lysozyme, PEG, etc.).
-
Appropriate antibiotics for plasmid selection.
-
Media: TSB (Tryptic Soy Broth) for liquid culture, R2YE for regeneration, and ISP4 for sporulation.
1.2. Methodology:
-
Design and Construction of sgRNAs: Design two sgRNAs targeting the flanking regions of the ery gene cluster. Clone the sgRNA expression cassettes into the CRISPR-Cas9 plasmid.
-
Construction of Donor DNA: Amplify the upstream and downstream homology arms from the S. erythraea genome and clone them into a donor plasmid.
-
Transformation of S. erythraea:
-
Prepare S. erythraea protoplasts from a mid-log phase culture grown in TSB medium.
-
Co-transform the protoplasts with the CRISPR-Cas9-sgRNA plasmid and the donor DNA plasmid using PEG-mediated transformation.
-
Plate the transformed protoplasts on R2YE regeneration medium with the appropriate antibiotic for selection of the CRISPR plasmid.
-
-
Selection of Deletion Mutants:
-
Incubate the plates at a permissive temperature (e.g., 30°C) to allow for plasmid replication and gene editing.
-
Subculture the resulting colonies onto a medium with the selection antibiotic at a non-permissive temperature (e.g., 37°C) to facilitate plasmid curing.
-
Screen individual colonies for the desired deletion by PCR using primers flanking the ery cluster. A smaller PCR product will indicate a successful deletion.
-
-
Confirmation: Verify the deletion by Sanger sequencing of the PCR product and by HPLC analysis of the culture broth to confirm the absence of erythromycin production.
Protocol 2: Heterologous Expression of the Epothilone Biosynthetic Gene Cluster
This protocol outlines the integration of the epothilone (epo) gene cluster into the chromosome of the ery-deleted S. erythraea strain.
2.1. Materials:
-
S. erythraea Δery strain
-
Integrative plasmid (e.g., pSET152-based) containing the epo gene cluster and an attachment site (attP) for a specific phage integrase (e.g., φC31).
-
Helper plasmid expressing the corresponding integrase.
-
Appropriate antibiotics for selection.
2.2. Methodology:
-
Cloning of the epo Gene Cluster: The large (~56 kb) epo gene cluster, typically isolated from Sorangium cellulosum, is assembled and cloned into an integrative plasmid. This may require techniques like Gibson assembly or TAR cloning.
-
Transformation: Introduce the integrative plasmid (and the integrase helper plasmid if not co-integrated) into the S. erythraea Δery strain via protoplast transformation or conjugation from an E. coli donor.
-
Selection of Integrants: Select for transformants on a medium containing the appropriate antibiotic. The integrative plasmid will incorporate into the host chromosome at the corresponding attB site.
-
Verification: Confirm the integration of the epo gene cluster by PCR using primers specific to the cluster and the flanking genomic regions.
-
Analysis of Epothilone Production: Cultivate the engineered strain in a suitable production medium. Extract the secondary metabolites from the culture broth and cell mass using an organic solvent (e.g., ethyl acetate). Analyze the extracts for the presence of epothilones A and B using HPLC and confirm their identity by LC-MS.
Protocol 3: Overexpression of Precursor Supply Genes
To enhance the production of epothilones, which require both acetate (B1210297) and propionate-derived precursors, key genes in the precursor metabolic pathways can be overexpressed.
3.1. Materials:
-
S. erythraea Δery::epo strain
-
Expression plasmid with a strong constitutive promoter (e.g., ermEp*) driving the expression of the target gene(s).
-
Genes for overexpression (e.g., propionyl-CoA carboxylase (pccB) and methylmalonyl-CoA mutase (mutB) for enhanced methylmalonyl-CoA supply).
3.2. Methodology:
-
Gene Cloning: Amplify the target precursor supply genes from a suitable source and clone them into the expression plasmid under the control of a strong promoter.
-
Transformation and Integration: Introduce the expression plasmid into the S. erythraea Δery::epo strain. The plasmid can be an integrative or a replicative plasmid, depending on the desired stability and copy number.
-
Selection and Verification: Select for transformants and verify the presence and expression of the overexpressed genes using PCR and RT-qPCR, respectively.
-
Fermentation and Analysis: Cultivate the engineered strain and compare the epothilone titers with the parent strain to quantify the effect of precursor pathway engineering.
Mandatory Visualizations
Diagram 1: Proposed Biosynthetic Pathway for Epothilone B
Caption: Simplified biosynthetic pathway of Epothilone B.
Diagram 2: Experimental Workflow for Engineering S. erythraea
Caption: Workflow for heterologous Epothilone B production.
Diagram 3: Logical Relationship of Precursor Supply for Polyketide Synthesis
Caption: Precursor competition in polyketide synthesis.
References
- 1. Frontiers | Engineering the Erythromycin-Producing Strain Saccharopolyspora erythraea HOE107 for the Heterologous Production of Polyketide Antibiotics [frontiersin.org]
- 2. Engineering the Erythromycin-Producing Strain Saccharopolyspora erythraea HOE107 for the Heterologous Production of Polyketide Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Cloning and heterologous expression of the epothilone gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Genetic Engineering of Saccharopolyspora erythraea for Heterologous Polyketide Overproduction
Topic: Genetic Engineering of Saccharopolyspora erythraea for Overproduction of a Heterologous Polyketide, with Epothilone B as a Case Study.
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Saccharopolyspora erythraea is a well-established industrial microorganism renowned for its high-yield production of the macrolide antibiotic erythromycin. Its robust metabolism, well-characterized genetics, and amenability to genetic manipulation make it an attractive chassis for the heterologous production of other valuable polyketides. This document provides a comprehensive guide to the genetic engineering of S. erythraea for the overproduction of a target heterologous polyketide, using the potent anticancer agent Epothilone B as a representative example. While S. erythraea is not the native producer of epothilones, the principles and techniques outlined here are broadly applicable for expressing other polyketide biosynthetic gene clusters in this host.
The strategies detailed below focus on preparing the host strain, introducing the heterologous gene cluster, and optimizing precursor supply and gene expression to maximize product yield.
Data Presentation
Table 1: Genetic Engineering Strategies and Reported Outcomes for Polyketide Production in S. erythraea and Related Actinomycetes
| Genetic Engineering Strategy | Target Gene(s)/Pathway | Host Organism | Key Findings | Reference(s) |
| Host Strain Engineering | ||||
| Deletion of native polyketide synthase (PKS) gene cluster | ery (erythromycin) gene cluster | Saccharopolyspora erythraea | Elimination of competing erythromycin production; increased availability of precursors for heterologous pathway. | [1][2] |
| Deletion of other competing secondary metabolite clusters | pkeA1-pkeA4 (unknown polyketide), rpp (flaviolin) | Saccharopolyspora erythraea | Increased production of heterologously expressed spinosad and actinorhodin. | [1] |
| Heterologous Gene Cluster Expression | ||||
| Replacement of native PKS with heterologous cluster | spn (spinosad) gene cluster replacing ery cluster | Saccharopolyspora erythraea | Successful production of spinosad up to 830 mg/L after further optimization. | [3] |
| Introduction of heterologous PKS cluster | epo (epothilone) gene cluster | Streptomyces coelicolor | Production of epothilones A and B, demonstrating feasibility in an actinomycete host. | [4] |
| epo (epothilone) gene cluster | Streptomyces venezuelae | Production of epothilone B (~0.1 µg/L) and epothilone D (~0.4 µg/L) after epoF deletion. | ||
| Precursor Supply and Cofactor Engineering | ||||
| Overexpression of methylmalonyl-CoA biosynthesis pathway | Exogenous methylmalonyl-CoA pathway genes | Burkholderiales sp. DSM 7029 | ~75-fold increase in total epothilone yields. | |
| Regulatory Engineering | ||||
| Overexpression of positive regulatory genes | pikD | Streptomyces venezuelae | ~2-fold enhancement in epothilone B and D production. |
Experimental Protocols
Protocol 1: Deletion of the Endogenous Erythromycin Biosynthetic Gene Cluster in S. erythraea
This protocol describes the use of CRISPR-Cas9 for the markerless deletion of the ery gene cluster to create a clean host background.
1.1. Materials:
-
S. erythraea wild-type strain
-
CRISPR-Cas9 editing plasmid (e.g., pCRISPomyces-based vector) containing Cas9 expression cassette and a temperature-sensitive replicon.
-
Donor DNA plasmid with homology arms (approx. 1.5-2 kb each) flanking the ery cluster region.
-
sgRNA expression plasmid targeting the upstream and downstream regions of the ery cluster.
-
Protoplast transformation reagents (lysozyme, PEG, etc.).
-
Appropriate antibiotics for plasmid selection.
-
Media: TSB (Tryptic Soy Broth) for liquid culture, R2YE for regeneration, and ISP4 for sporulation.
1.2. Methodology:
-
Design and Construction of sgRNAs: Design two sgRNAs targeting the flanking regions of the ery gene cluster. Clone the sgRNA expression cassettes into the CRISPR-Cas9 plasmid.
-
Construction of Donor DNA: Amplify the upstream and downstream homology arms from the S. erythraea genome and clone them into a donor plasmid.
-
Transformation of S. erythraea:
-
Prepare S. erythraea protoplasts from a mid-log phase culture grown in TSB medium.
-
Co-transform the protoplasts with the CRISPR-Cas9-sgRNA plasmid and the donor DNA plasmid using PEG-mediated transformation.
-
Plate the transformed protoplasts on R2YE regeneration medium with the appropriate antibiotic for selection of the CRISPR plasmid.
-
-
Selection of Deletion Mutants:
-
Incubate the plates at a permissive temperature (e.g., 30°C) to allow for plasmid replication and gene editing.
-
Subculture the resulting colonies onto a medium with the selection antibiotic at a non-permissive temperature (e.g., 37°C) to facilitate plasmid curing.
-
Screen individual colonies for the desired deletion by PCR using primers flanking the ery cluster. A smaller PCR product will indicate a successful deletion.
-
-
Confirmation: Verify the deletion by Sanger sequencing of the PCR product and by HPLC analysis of the culture broth to confirm the absence of erythromycin production.
Protocol 2: Heterologous Expression of the Epothilone Biosynthetic Gene Cluster
This protocol outlines the integration of the epothilone (epo) gene cluster into the chromosome of the ery-deleted S. erythraea strain.
2.1. Materials:
-
S. erythraea Δery strain
-
Integrative plasmid (e.g., pSET152-based) containing the epo gene cluster and an attachment site (attP) for a specific phage integrase (e.g., φC31).
-
Helper plasmid expressing the corresponding integrase.
-
Appropriate antibiotics for selection.
2.2. Methodology:
-
Cloning of the epo Gene Cluster: The large (~56 kb) epo gene cluster, typically isolated from Sorangium cellulosum, is assembled and cloned into an integrative plasmid. This may require techniques like Gibson assembly or TAR cloning.
-
Transformation: Introduce the integrative plasmid (and the integrase helper plasmid if not co-integrated) into the S. erythraea Δery strain via protoplast transformation or conjugation from an E. coli donor.
-
Selection of Integrants: Select for transformants on a medium containing the appropriate antibiotic. The integrative plasmid will incorporate into the host chromosome at the corresponding attB site.
-
Verification: Confirm the integration of the epo gene cluster by PCR using primers specific to the cluster and the flanking genomic regions.
-
Analysis of Epothilone Production: Cultivate the engineered strain in a suitable production medium. Extract the secondary metabolites from the culture broth and cell mass using an organic solvent (e.g., ethyl acetate). Analyze the extracts for the presence of epothilones A and B using HPLC and confirm their identity by LC-MS.
Protocol 3: Overexpression of Precursor Supply Genes
To enhance the production of epothilones, which require both acetate and propionate-derived precursors, key genes in the precursor metabolic pathways can be overexpressed.
3.1. Materials:
-
S. erythraea Δery::epo strain
-
Expression plasmid with a strong constitutive promoter (e.g., ermEp*) driving the expression of the target gene(s).
-
Genes for overexpression (e.g., propionyl-CoA carboxylase (pccB) and methylmalonyl-CoA mutase (mutB) for enhanced methylmalonyl-CoA supply).
3.2. Methodology:
-
Gene Cloning: Amplify the target precursor supply genes from a suitable source and clone them into the expression plasmid under the control of a strong promoter.
-
Transformation and Integration: Introduce the expression plasmid into the S. erythraea Δery::epo strain. The plasmid can be an integrative or a replicative plasmid, depending on the desired stability and copy number.
-
Selection and Verification: Select for transformants and verify the presence and expression of the overexpressed genes using PCR and RT-qPCR, respectively.
-
Fermentation and Analysis: Cultivate the engineered strain and compare the epothilone titers with the parent strain to quantify the effect of precursor pathway engineering.
Mandatory Visualizations
Diagram 1: Proposed Biosynthetic Pathway for Epothilone B
Caption: Simplified biosynthetic pathway of Epothilone B.
Diagram 2: Experimental Workflow for Engineering S. erythraea
Caption: Workflow for heterologous Epothilone B production.
Diagram 3: Logical Relationship of Precursor Supply for Polyketide Synthesis
Caption: Precursor competition in polyketide synthesis.
References
- 1. Frontiers | Engineering the Erythromycin-Producing Strain Saccharopolyspora erythraea HOE107 for the Heterologous Production of Polyketide Antibiotics [frontiersin.org]
- 2. Engineering the Erythromycin-Producing Strain Saccharopolyspora erythraea HOE107 for the Heterologous Production of Polyketide Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. Cloning and heterologous expression of the epothilone gene cluster - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Epopromycin B in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epopromycin B is a novel investigational agent with potential antimicrobial properties. These application notes provide a comprehensive guide for the evaluation of its in vitro efficacy against a range of bacterial pathogens using standardized antimicrobial susceptibility testing (AST) methods. The protocols outlined herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of results.[1][2][3][4]
Putative Mechanism of Action of this compound
While the precise mechanism of action for this compound is under investigation, preliminary studies suggest that it may function as a protein synthesis inhibitor. It is hypothesized that this compound binds to the 50S ribosomal subunit in bacteria, interfering with the translocation step of polypeptide chain elongation.[5] This action is generally bacteriostatic but can be bactericidal for some bacterial species. This proposed mechanism is illustrated in the signaling pathway diagram below.
Caption: Proposed mechanism of action for this compound.
Data Presentation: Antimicrobial Susceptibility Profile of this compound
The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against a panel of common bacterial pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.
| Bacterial Species | Strain ID | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |
| Staphylococcus aureus | ATCC® 29213™ | 0.5 - 4 | 1 | 2 |
| Enterococcus faecalis | ATCC® 29212™ | 2 - 16 | 4 | 8 |
| Streptococcus pneumoniae | ATCC® 49619™ | ≤0.25 - 2 | 0.5 | 1 |
| Escherichia coli | ATCC® 25922™ | 8 - 64 | 16 | 32 |
| Pseudomonas aeruginosa | ATCC® 27853™ | >128 | >128 | >128 |
| Klebsiella pneumoniae | ATCC® 700603™ | 16 - 128 | 32 | 64 |
MIC₅₀: The concentration that inhibits 50% of the tested isolates. MIC₉₀: The concentration that inhibits 90% of the tested isolates.
Experimental Protocols
The following are detailed protocols for determining the antimicrobial susceptibility of this compound.
Broth Microdilution Method for MIC Determination
This method involves preparing serial dilutions of this compound in a liquid growth medium in a microtiter plate, followed by inoculation with a standardized bacterial suspension.
Workflow for Broth Microdilution MIC Testing
Caption: Workflow for MIC determination using broth microdilution.
Materials:
-
This compound powder
-
Appropriate solvent for this compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing
-
0.9% sterile saline
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.
-
Serial Dilutions:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row and mix.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will result in a concentration range of 64 µg/mL to 0.06 µg/mL.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation: Inoculate each well of the microtiter plate with 10 µL of the standardized bacterial suspension.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Agar (B569324) Dilution Method
This method involves incorporating varying concentrations of this compound into an agar medium, which is then spot-inoculated with the test organisms.
Materials:
-
This compound powder
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial strains for testing
-
0.9% sterile saline
-
Inoculum replicating apparatus
Procedure:
-
Preparation of this compound-Agar Plates:
-
Prepare a series of this compound stock solutions at 10 times the final desired concentrations.
-
Melt MHA and cool to 45-50°C.
-
Add 1 part of each this compound stock solution to 9 parts of molten MHA to achieve the final desired concentrations.
-
Pour the agar into sterile petri dishes and allow to solidify.
-
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described in the broth microdilution method (0.5 McFarland standard).
-
Inoculation: Spot-inoculate the surface of each agar plate with the bacterial suspensions using an inoculum replicating apparatus.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or one to two colonies.
Disk Diffusion Method
This qualitative method involves placing paper disks impregnated with a specific concentration of this compound onto an agar plate inoculated with the test organism. The susceptibility is determined by the diameter of the zone of growth inhibition around the disk.
Materials:
-
This compound-impregnated paper disks (concentration to be determined based on MIC data)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains for testing
-
0.9% sterile saline
-
Sterile cotton swabs
-
Calipers or a ruler
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described in the broth microdilution method (0.5 McFarland standard).
-
Inoculation:
-
Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.
-
-
Disk Application: Aseptically apply the this compound disks to the surface of the inoculated agar plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters. Interpretation of the zone size as susceptible, intermediate, or resistant requires correlation with MIC data.
Quality Control
Standard quality control strains, such as those listed in the data table, should be tested concurrently with each batch of susceptibility tests to ensure the accuracy and reproducibility of the results. The resulting MICs or zone diameters should fall within the acceptable ranges as defined by CLSI or EUCAST guidelines.
References
- 1. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 2. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 3. journals.plos.org [journals.plos.org]
- 4. Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Erythromycin stinoprate? [synapse.patsnap.com]
Application Notes and Protocols for Epopromycin B in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epopromycin B is a novel investigational agent with potential antimicrobial properties. These application notes provide a comprehensive guide for the evaluation of its in vitro efficacy against a range of bacterial pathogens using standardized antimicrobial susceptibility testing (AST) methods. The protocols outlined herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of results.[1][2][3][4]
Putative Mechanism of Action of this compound
While the precise mechanism of action for this compound is under investigation, preliminary studies suggest that it may function as a protein synthesis inhibitor. It is hypothesized that this compound binds to the 50S ribosomal subunit in bacteria, interfering with the translocation step of polypeptide chain elongation.[5] This action is generally bacteriostatic but can be bactericidal for some bacterial species. This proposed mechanism is illustrated in the signaling pathway diagram below.
Caption: Proposed mechanism of action for this compound.
Data Presentation: Antimicrobial Susceptibility Profile of this compound
The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against a panel of common bacterial pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.
| Bacterial Species | Strain ID | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |
| Staphylococcus aureus | ATCC® 29213™ | 0.5 - 4 | 1 | 2 |
| Enterococcus faecalis | ATCC® 29212™ | 2 - 16 | 4 | 8 |
| Streptococcus pneumoniae | ATCC® 49619™ | ≤0.25 - 2 | 0.5 | 1 |
| Escherichia coli | ATCC® 25922™ | 8 - 64 | 16 | 32 |
| Pseudomonas aeruginosa | ATCC® 27853™ | >128 | >128 | >128 |
| Klebsiella pneumoniae | ATCC® 700603™ | 16 - 128 | 32 | 64 |
MIC₅₀: The concentration that inhibits 50% of the tested isolates. MIC₉₀: The concentration that inhibits 90% of the tested isolates.
Experimental Protocols
The following are detailed protocols for determining the antimicrobial susceptibility of this compound.
Broth Microdilution Method for MIC Determination
This method involves preparing serial dilutions of this compound in a liquid growth medium in a microtiter plate, followed by inoculation with a standardized bacterial suspension.
Workflow for Broth Microdilution MIC Testing
Caption: Workflow for MIC determination using broth microdilution.
Materials:
-
This compound powder
-
Appropriate solvent for this compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing
-
0.9% sterile saline
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.
-
Serial Dilutions:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row and mix.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will result in a concentration range of 64 µg/mL to 0.06 µg/mL.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation: Inoculate each well of the microtiter plate with 10 µL of the standardized bacterial suspension.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Agar (B569324) Dilution Method
This method involves incorporating varying concentrations of this compound into an agar medium, which is then spot-inoculated with the test organisms.
Materials:
-
This compound powder
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial strains for testing
-
0.9% sterile saline
-
Inoculum replicating apparatus
Procedure:
-
Preparation of this compound-Agar Plates:
-
Prepare a series of this compound stock solutions at 10 times the final desired concentrations.
-
Melt MHA and cool to 45-50°C.
-
Add 1 part of each this compound stock solution to 9 parts of molten MHA to achieve the final desired concentrations.
-
Pour the agar into sterile petri dishes and allow to solidify.
-
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described in the broth microdilution method (0.5 McFarland standard).
-
Inoculation: Spot-inoculate the surface of each agar plate with the bacterial suspensions using an inoculum replicating apparatus.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or one to two colonies.
Disk Diffusion Method
This qualitative method involves placing paper disks impregnated with a specific concentration of this compound onto an agar plate inoculated with the test organism. The susceptibility is determined by the diameter of the zone of growth inhibition around the disk.
Materials:
-
This compound-impregnated paper disks (concentration to be determined based on MIC data)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains for testing
-
0.9% sterile saline
-
Sterile cotton swabs
-
Calipers or a ruler
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described in the broth microdilution method (0.5 McFarland standard).
-
Inoculation:
-
Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.
-
-
Disk Application: Aseptically apply the this compound disks to the surface of the inoculated agar plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters. Interpretation of the zone size as susceptible, intermediate, or resistant requires correlation with MIC data.
Quality Control
Standard quality control strains, such as those listed in the data table, should be tested concurrently with each batch of susceptibility tests to ensure the accuracy and reproducibility of the results. The resulting MICs or zone diameters should fall within the acceptable ranges as defined by CLSI or EUCAST guidelines.
References
- 1. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 2. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 3. journals.plos.org [journals.plos.org]
- 4. Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Erythromycin stinoprate? [synapse.patsnap.com]
Application Notes and Protocols for Epopromycin B in Antimicrobial Susceptibility Testing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Epopromycin B is a novel investigational agent with potential antimicrobial properties. These application notes provide a comprehensive guide for the evaluation of its in vitro efficacy against a range of bacterial pathogens using standardized antimicrobial susceptibility testing (AST) methods. The protocols outlined herein are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) to ensure reproducibility and comparability of results.[1][2][3][4]
Putative Mechanism of Action of this compound
While the precise mechanism of action for this compound is under investigation, preliminary studies suggest that it may function as a protein synthesis inhibitor. It is hypothesized that this compound binds to the 50S ribosomal subunit in bacteria, interfering with the translocation step of polypeptide chain elongation.[5] This action is generally bacteriostatic but can be bactericidal for some bacterial species. This proposed mechanism is illustrated in the signaling pathway diagram below.
Caption: Proposed mechanism of action for this compound.
Data Presentation: Antimicrobial Susceptibility Profile of this compound
The following table summarizes hypothetical Minimum Inhibitory Concentration (MIC) data for this compound against a panel of common bacterial pathogens. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism in vitro.
| Bacterial Species | Strain ID | This compound MIC Range (µg/mL) | This compound MIC₅₀ (µg/mL) | This compound MIC₉₀ (µg/mL) |
| Staphylococcus aureus | ATCC® 29213™ | 0.5 - 4 | 1 | 2 |
| Enterococcus faecalis | ATCC® 29212™ | 2 - 16 | 4 | 8 |
| Streptococcus pneumoniae | ATCC® 49619™ | ≤0.25 - 2 | 0.5 | 1 |
| Escherichia coli | ATCC® 25922™ | 8 - 64 | 16 | 32 |
| Pseudomonas aeruginosa | ATCC® 27853™ | >128 | >128 | >128 |
| Klebsiella pneumoniae | ATCC® 700603™ | 16 - 128 | 32 | 64 |
MIC₅₀: The concentration that inhibits 50% of the tested isolates. MIC₉₀: The concentration that inhibits 90% of the tested isolates.
Experimental Protocols
The following are detailed protocols for determining the antimicrobial susceptibility of this compound.
Broth Microdilution Method for MIC Determination
This method involves preparing serial dilutions of this compound in a liquid growth medium in a microtiter plate, followed by inoculation with a standardized bacterial suspension.
Workflow for Broth Microdilution MIC Testing
Caption: Workflow for MIC determination using broth microdilution.
Materials:
-
This compound powder
-
Appropriate solvent for this compound
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains for testing
-
0.9% sterile saline
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound at a concentration of 1280 µg/mL in a suitable solvent.
-
Serial Dilutions:
-
Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row and mix.
-
Perform serial two-fold dilutions by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will result in a concentration range of 64 µg/mL to 0.06 µg/mL.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 colonies of the test organism.
-
Suspend the colonies in sterile saline.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Within 15 minutes, dilute this suspension 1:100 in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.
-
-
Inoculation: Inoculate each well of the microtiter plate with 10 µL of the standardized bacterial suspension.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
Agar Dilution Method
This method involves incorporating varying concentrations of this compound into an agar medium, which is then spot-inoculated with the test organisms.
Materials:
-
This compound powder
-
Appropriate solvent for this compound
-
Mueller-Hinton Agar (MHA)
-
Sterile petri dishes
-
Bacterial strains for testing
-
0.9% sterile saline
-
Inoculum replicating apparatus
Procedure:
-
Preparation of this compound-Agar Plates:
-
Prepare a series of this compound stock solutions at 10 times the final desired concentrations.
-
Melt MHA and cool to 45-50°C.
-
Add 1 part of each this compound stock solution to 9 parts of molten MHA to achieve the final desired concentrations.
-
Pour the agar into sterile petri dishes and allow to solidify.
-
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described in the broth microdilution method (0.5 McFarland standard).
-
Inoculation: Spot-inoculate the surface of each agar plate with the bacterial suspensions using an inoculum replicating apparatus.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound at which there is no visible growth, a faint haze, or one to two colonies.
Disk Diffusion Method
This qualitative method involves placing paper disks impregnated with a specific concentration of this compound onto an agar plate inoculated with the test organism. The susceptibility is determined by the diameter of the zone of growth inhibition around the disk.
Materials:
-
This compound-impregnated paper disks (concentration to be determined based on MIC data)
-
Mueller-Hinton Agar (MHA) plates
-
Bacterial strains for testing
-
0.9% sterile saline
-
Sterile cotton swabs
-
Calipers or a ruler
Procedure:
-
Inoculum Preparation: Prepare a standardized bacterial inoculum as described in the broth microdilution method (0.5 McFarland standard).
-
Inoculation:
-
Dip a sterile cotton swab into the adjusted inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of an MHA plate three times, rotating the plate approximately 60 degrees between each swabbing to ensure even distribution.
-
-
Disk Application: Aseptically apply the this compound disks to the surface of the inoculated agar plate.
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
Reading Results: Measure the diameter of the zone of complete growth inhibition in millimeters. Interpretation of the zone size as susceptible, intermediate, or resistant requires correlation with MIC data.
Quality Control
Standard quality control strains, such as those listed in the data table, should be tested concurrently with each batch of susceptibility tests to ensure the accuracy and reproducibility of the results. The resulting MICs or zone diameters should fall within the acceptable ranges as defined by CLSI or EUCAST guidelines.
References
- 1. CLSI and EUCAST Release New Guidance on Modifications to Antimicrobial Susceptibility Testing [clsi.org]
- 2. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 3. journals.plos.org [journals.plos.org]
- 4. Comparison of Clinical Laboratory Standards Institute and European Committee on Antimicrobial Susceptibility Testing guidelines for the interpretation of antibiotic susceptibility at a University teaching hospital in Nairobi, Kenya: a cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Erythromycin stinoprate? [synapse.patsnap.com]
Erythromycin as a Lead Compound for Novel Antibiotic Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Erythromycin, a macrolide antibiotic, as a foundational lead compound for the development of novel antibacterial agents. This document includes its mechanism of action, quantitative data on its antibacterial activity, detailed experimental protocols for susceptibility testing, and insights into its immunomodulatory effects.
Introduction
Erythromycin, a well-established macrolide antibiotic, serves as a crucial scaffold in the discovery of new antibiotics. Its primary mode of action is the inhibition of protein synthesis in susceptible bacteria.[1] Beyond its antibacterial properties, Erythromycin also exhibits anti-inflammatory effects, offering a dual therapeutic potential.[2] Understanding its biological profile is essential for designing next-generation antibiotics that can overcome existing resistance mechanisms.
Mechanism of Action
Erythromycin exerts its bacteriostatic effect by targeting the bacterial ribosome.[3] Specifically, it binds to the 50S ribosomal subunit, interfering with the translocation step of protein synthesis.[4][5] This binding prevents the elongation of the polypeptide chain, ultimately halting bacterial growth and replication.
Caption: Mechanism of action of Erythromycin.
Quantitative Data: Antibacterial Activity
The antibacterial efficacy of Erythromycin is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values of Erythromycin against common bacterial strains.
| Bacterial Strain | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus (ATCC 29213) | 0.25 - 1 | |
| Streptococcus pneumoniae | 0.03 - >256 | |
| Escherichia coli | Generally resistant | |
| Enterococcus faecalis (ATCC 29212) | 1 - 4 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Erythromycin powder
-
Appropriate solvent (e.g., ethanol (B145695) or DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Erythromycin Stock Solution:
-
Prepare a stock solution of Erythromycin at a concentration of 1280 µg/mL in a suitable solvent.
-
-
Preparation of Serial Dilutions:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the Erythromycin stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a growth control (no antibiotic), and the twelfth well as a sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh bacterial culture (18-24 hours old), prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension.
-
Incubate the plate at 35 ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of Erythromycin at which there is no visible growth of the bacteria.
-
Caption: Experimental workflow for MIC determination.
Modulation of Signaling Pathways
Beyond its direct antibacterial effects, Erythromycin has been shown to modulate host inflammatory responses. Notably, it can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory cascade. This anti-inflammatory action is independent of its antibacterial activity and contributes to its therapeutic efficacy in certain chronic inflammatory diseases.
Caption: Inhibition of the NF-κB signaling pathway.
Conclusion
Erythromycin remains a valuable lead compound for the development of new antibiotics. Its well-characterized mechanism of action, established antibacterial spectrum, and immunomodulatory properties provide a solid foundation for medicinal chemistry efforts aimed at creating novel derivatives with improved potency, expanded spectrum, and the ability to circumvent bacterial resistance. The protocols and data presented here serve as a practical guide for researchers in the field of antibiotic discovery and development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erythromycin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
Erythromycin as a Lead Compound for Novel Antibiotic Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Erythromycin, a macrolide antibiotic, as a foundational lead compound for the development of novel antibacterial agents. This document includes its mechanism of action, quantitative data on its antibacterial activity, detailed experimental protocols for susceptibility testing, and insights into its immunomodulatory effects.
Introduction
Erythromycin, a well-established macrolide antibiotic, serves as a crucial scaffold in the discovery of new antibiotics. Its primary mode of action is the inhibition of protein synthesis in susceptible bacteria.[1] Beyond its antibacterial properties, Erythromycin also exhibits anti-inflammatory effects, offering a dual therapeutic potential.[2] Understanding its biological profile is essential for designing next-generation antibiotics that can overcome existing resistance mechanisms.
Mechanism of Action
Erythromycin exerts its bacteriostatic effect by targeting the bacterial ribosome.[3] Specifically, it binds to the 50S ribosomal subunit, interfering with the translocation step of protein synthesis.[4][5] This binding prevents the elongation of the polypeptide chain, ultimately halting bacterial growth and replication.
Caption: Mechanism of action of Erythromycin.
Quantitative Data: Antibacterial Activity
The antibacterial efficacy of Erythromycin is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values of Erythromycin against common bacterial strains.
| Bacterial Strain | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus (ATCC 29213) | 0.25 - 1 | |
| Streptococcus pneumoniae | 0.03 - >256 | |
| Escherichia coli | Generally resistant | |
| Enterococcus faecalis (ATCC 29212) | 1 - 4 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Erythromycin powder
-
Appropriate solvent (e.g., ethanol (B145695) or DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Erythromycin Stock Solution:
-
Prepare a stock solution of Erythromycin at a concentration of 1280 µg/mL in a suitable solvent.
-
-
Preparation of Serial Dilutions:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the Erythromycin stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a growth control (no antibiotic), and the twelfth well as a sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh bacterial culture (18-24 hours old), prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension.
-
Incubate the plate at 35 ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of Erythromycin at which there is no visible growth of the bacteria.
-
Caption: Experimental workflow for MIC determination.
Modulation of Signaling Pathways
Beyond its direct antibacterial effects, Erythromycin has been shown to modulate host inflammatory responses. Notably, it can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory cascade. This anti-inflammatory action is independent of its antibacterial activity and contributes to its therapeutic efficacy in certain chronic inflammatory diseases.
Caption: Inhibition of the NF-κB signaling pathway.
Conclusion
Erythromycin remains a valuable lead compound for the development of new antibiotics. Its well-characterized mechanism of action, established antibacterial spectrum, and immunomodulatory properties provide a solid foundation for medicinal chemistry efforts aimed at creating novel derivatives with improved potency, expanded spectrum, and the ability to circumvent bacterial resistance. The protocols and data presented here serve as a practical guide for researchers in the field of antibiotic discovery and development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erythromycin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
Erythromycin as a Lead Compound for Novel Antibiotic Development: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of Erythromycin, a macrolide antibiotic, as a foundational lead compound for the development of novel antibacterial agents. This document includes its mechanism of action, quantitative data on its antibacterial activity, detailed experimental protocols for susceptibility testing, and insights into its immunomodulatory effects.
Introduction
Erythromycin, a well-established macrolide antibiotic, serves as a crucial scaffold in the discovery of new antibiotics. Its primary mode of action is the inhibition of protein synthesis in susceptible bacteria.[1] Beyond its antibacterial properties, Erythromycin also exhibits anti-inflammatory effects, offering a dual therapeutic potential.[2] Understanding its biological profile is essential for designing next-generation antibiotics that can overcome existing resistance mechanisms.
Mechanism of Action
Erythromycin exerts its bacteriostatic effect by targeting the bacterial ribosome.[3] Specifically, it binds to the 50S ribosomal subunit, interfering with the translocation step of protein synthesis.[4][5] This binding prevents the elongation of the polypeptide chain, ultimately halting bacterial growth and replication.
Caption: Mechanism of action of Erythromycin.
Quantitative Data: Antibacterial Activity
The antibacterial efficacy of Erythromycin is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a bacterium. The following table summarizes the MIC values of Erythromycin against common bacterial strains.
| Bacterial Strain | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus (ATCC 29213) | 0.25 - 1 | |
| Streptococcus pneumoniae | 0.03 - >256 | |
| Escherichia coli | Generally resistant | |
| Enterococcus faecalis (ATCC 29212) | 1 - 4 |
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Materials:
-
Erythromycin powder
-
Appropriate solvent (e.g., ethanol or DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
0.5 McFarland turbidity standard
-
Sterile saline or broth
-
Incubator (35 ± 2°C)
Procedure:
-
Preparation of Erythromycin Stock Solution:
-
Prepare a stock solution of Erythromycin at a concentration of 1280 µg/mL in a suitable solvent.
-
-
Preparation of Serial Dilutions:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the Erythromycin stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the plate to the tenth well. Discard 100 µL from the tenth well. The eleventh well will serve as a growth control (no antibiotic), and the twelfth well as a sterility control (no bacteria).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh bacterial culture (18-24 hours old), prepare a suspension in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well.
-
-
Inoculation and Incubation:
-
Inoculate each well (except the sterility control) with 100 µL of the diluted bacterial suspension.
-
Incubate the plate at 35 ± 2°C for 16-20 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of Erythromycin at which there is no visible growth of the bacteria.
-
Caption: Experimental workflow for MIC determination.
Modulation of Signaling Pathways
Beyond its direct antibacterial effects, Erythromycin has been shown to modulate host inflammatory responses. Notably, it can inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in the inflammatory cascade. This anti-inflammatory action is independent of its antibacterial activity and contributes to its therapeutic efficacy in certain chronic inflammatory diseases.
Caption: Inhibition of the NF-κB signaling pathway.
Conclusion
Erythromycin remains a valuable lead compound for the development of new antibiotics. Its well-characterized mechanism of action, established antibacterial spectrum, and immunomodulatory properties provide a solid foundation for medicinal chemistry efforts aimed at creating novel derivatives with improved potency, expanded spectrum, and the ability to circumvent bacterial resistance. The protocols and data presented here serve as a practical guide for researchers in the field of antibiotic discovery and development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Molecular Mechanisms of Anti-Inflammatory Action of Erythromycin in Human Bronchial Epithelial Cells: Possible Role in the Signaling Pathway That Regulates Nuclear Factor-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Erythromycin - Wikipedia [en.wikipedia.org]
- 4. What is the mechanism of Erythromycin? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
Troubleshooting & Optimization
Technical Support Center: Overcoming Low Yield in Epopromycin B Fermentation
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the fermentation of Epopromycin B and related macrolide antibiotics. The guidance provided is based on established principles for similar compounds, such as Erythromycin, due to the limited specific public data on this compound fermentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low this compound yield?
Low yields in macrolide fermentation are typically multifactorial. The most common issues stem from suboptimal media composition, inadequate process control (pH, temperature, aeration), and poor inoculum quality. Contamination and strain instability can also be significant factors.
Q2: How critical is the choice of carbon and nitrogen source?
The carbon-to-nitrogen ratio is a critical factor influencing secondary metabolite production.[1] For many actinomycetes, glucose and starch are common carbon sources, while soybean meal, yeast extract, and ammonium (B1175870) sulfate (B86663) are effective nitrogen sources. The specific preference for your Saccharopolyspora strain should be determined empirically. An imbalance can lead to excessive biomass growth with limited antibiotic production or, conversely, nutrient limitation that curtails synthesis.
Q3: My fermentation is producing significant biomass, but the this compound titer is low. What should I investigate?
This common issue, often termed the "growth-production disconnect," can be due to several factors:
-
Nutrient Repression: High levels of readily metabolizable carbon sources like glucose can repress the genes responsible for secondary metabolite synthesis.
-
Sub-optimal Induction: The metabolic switch to antibiotic production may not be triggered effectively. This can be influenced by the depletion of a specific nutrient (e.g., phosphate) or the accumulation of signaling molecules.
-
Incorrect Precursor Supply: this compound synthesis requires specific precursors like propionyl-CoA and methylmalonyl-CoA.[2][3] A metabolic bottleneck in the supply of these building blocks will directly limit the final yield.
Q4: Can I switch from batch to fed-batch fermentation to improve yield?
Yes, fed-batch strategies are often employed to overcome substrate inhibition and catabolite repression, leading to higher final titers. A fed-batch process allows for the controlled addition of nutrients, maintaining optimal concentrations for both growth and production phases. Supplementing with precursors like n-propanol during the fermentation has also been shown to enhance the production of related macrolides.[1]
Troubleshooting Guide
Issue 1: Inconsistent Yields Between Batches
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Inoculum Variability | Review your inoculum preparation protocol. Are you using a consistent spore concentration or a standardized seed culture volume and age? | Implement a strict, standardized protocol for inoculum development. Use a consistent number of spores or a seed culture in the mid-to-late exponential growth phase. |
| Media Preparation Errors | Double-check calculations and measurements for all media components. Ensure consistent raw material quality. | Prepare a large batch of media components to be used across several experiments to minimize variability. Calibrate weighing and measuring equipment regularly. |
| Inconsistent Physical Parameters | Monitor and log pH, temperature, dissolved oxygen (DO), and agitation speed throughout the entire fermentation run. | Ensure probes are calibrated before each run. Implement automated control systems where possible to maintain setpoints. |
Issue 2: Low Final Titer Despite Good Initial Growth
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Sub-optimal pH | Profile the pH of your fermentation. The optimal pH for growth may differ from the optimal pH for production. | Perform a pH-shifting experiment. For example, maintain a pH of 7.0 for the initial growth phase, then shift to a slightly lower or higher pH for the production phase. |
| Oxygen Limitation | Monitor the dissolved oxygen (DO) levels. A drop to near-zero DO during the peak metabolic activity can be limiting. | Increase agitation speed or enrich the inlet air with oxygen. Be cautious of excessive shear stress on the cells at very high agitation rates. |
| Precursor Limitation | Analyze the metabolic flux towards essential precursors like propionyl-CoA. | Supplement the medium with precursors such as propionate (B1217596) or n-propanol. Consider metabolic engineering of the strain to enhance precursor supply.[2] |
| Product Degradation | This compound may be unstable under certain pH or temperature conditions. | Test the stability of purified this compound in your fermentation medium at various pH and temperature values to identify any degradation issues. |
Experimental Protocols
Protocol 1: Media Optimization Using a Plackett-Burman Design
This protocol is designed to screen for the most significant media components affecting this compound yield.
-
Factor Selection: Identify 7-11 media components to evaluate (e.g., glucose, starch, soybean meal, yeast extract, (NH₄)₂SO₄, K₂HPO₄, CaCO₃, MgSO₄·7H₂O, NaCl, soybean oil, and a trace element solution).
-
Level Definition: For each component, define a high (+) and a low (-) concentration level based on literature values for similar fermentations.
-
Experimental Design: Generate a Plackett-Burman design matrix for the selected number of factors. This will result in a set of experiments where each component is tested at its high and low level.
-
Fermentation: Prepare the media for each experimental run according to the design matrix. Inoculate with a standardized inoculum and run the fermentations under constant physical conditions (temperature, initial pH, agitation).
-
Analysis: At the end of the fermentation, measure the this compound titer for each run. Use statistical software to analyze the results and identify the factors with the most significant positive or negative effects on yield.
-
Optimization: The significant factors identified can then be further optimized using a response surface methodology (RSM) like a central composite design to find the optimal concentrations.
Protocol 2: Inoculum Development and Seed Culture Preparation
A healthy and active inoculum is crucial for a successful fermentation.
-
Spore Suspension Preparation:
-
Grow the Saccharopolyspora strain on a suitable agar (B569324) medium (e.g., starch nitrate (B79036) agar) at 30°C for 7-10 days until sporulation is abundant.
-
Harvest the spores by gently scraping the surface of the agar in the presence of sterile water with a surfactant (e.g., 0.01% Tween 80).
-
Filter the spore suspension through sterile cotton wool to remove mycelial fragments.
-
Wash the spores by centrifugation and resuspend in sterile water.
-
Determine the spore concentration using a hemocytometer.
-
Store the spore suspension in 20% glycerol (B35011) at -80°C for long-term use.
-
-
Seed Culture Development:
-
Prepare a seed culture medium (e.g., Tryptic Soy Broth or a specific seed medium from literature).
-
Inoculate the seed medium with the spore suspension to a final concentration of 10⁶-10⁷ spores/mL.
-
Incubate the seed culture at 30°C on a rotary shaker at 200-250 rpm for 48-72 hours.
-
The seed culture is ready for inoculation into the production fermenter when it is in the late exponential growth phase. This can be determined by monitoring biomass (e.g., optical density or dry cell weight).
-
Use a 5-10% (v/v) inoculum for the production fermenter.
-
Visualizations
This compound Biosynthesis Pathway
The biosynthesis of macrolides like this compound is a complex process carried out by large, multi-domain enzymes called polyketide synthases (PKS). The general pathway, analogous to Erythromycin synthesis, is depicted below.
Caption: Generalized biosynthetic pathway for macrolides, illustrating the steps from precursors to the final product.
Troubleshooting Workflow for Low this compound Yield
This diagram provides a logical flow for diagnosing the cause of low fermentation yields.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Precursor Supply for Erythromycin Biosynthesis: Engineering of Propionate Assimilation Pathway Based on Propionylation Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Programming of Erythromycin Biosynthesis by a Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yield in Epopromycin B Fermentation
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the fermentation of Epopromycin B and related macrolide antibiotics. The guidance provided is based on established principles for similar compounds, such as Erythromycin, due to the limited specific public data on this compound fermentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low this compound yield?
Low yields in macrolide fermentation are typically multifactorial. The most common issues stem from suboptimal media composition, inadequate process control (pH, temperature, aeration), and poor inoculum quality. Contamination and strain instability can also be significant factors.
Q2: How critical is the choice of carbon and nitrogen source?
The carbon-to-nitrogen ratio is a critical factor influencing secondary metabolite production.[1] For many actinomycetes, glucose and starch are common carbon sources, while soybean meal, yeast extract, and ammonium (B1175870) sulfate (B86663) are effective nitrogen sources. The specific preference for your Saccharopolyspora strain should be determined empirically. An imbalance can lead to excessive biomass growth with limited antibiotic production or, conversely, nutrient limitation that curtails synthesis.
Q3: My fermentation is producing significant biomass, but the this compound titer is low. What should I investigate?
This common issue, often termed the "growth-production disconnect," can be due to several factors:
-
Nutrient Repression: High levels of readily metabolizable carbon sources like glucose can repress the genes responsible for secondary metabolite synthesis.
-
Sub-optimal Induction: The metabolic switch to antibiotic production may not be triggered effectively. This can be influenced by the depletion of a specific nutrient (e.g., phosphate) or the accumulation of signaling molecules.
-
Incorrect Precursor Supply: this compound synthesis requires specific precursors like propionyl-CoA and methylmalonyl-CoA.[2][3] A metabolic bottleneck in the supply of these building blocks will directly limit the final yield.
Q4: Can I switch from batch to fed-batch fermentation to improve yield?
Yes, fed-batch strategies are often employed to overcome substrate inhibition and catabolite repression, leading to higher final titers. A fed-batch process allows for the controlled addition of nutrients, maintaining optimal concentrations for both growth and production phases. Supplementing with precursors like n-propanol during the fermentation has also been shown to enhance the production of related macrolides.[1]
Troubleshooting Guide
Issue 1: Inconsistent Yields Between Batches
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Inoculum Variability | Review your inoculum preparation protocol. Are you using a consistent spore concentration or a standardized seed culture volume and age? | Implement a strict, standardized protocol for inoculum development. Use a consistent number of spores or a seed culture in the mid-to-late exponential growth phase. |
| Media Preparation Errors | Double-check calculations and measurements for all media components. Ensure consistent raw material quality. | Prepare a large batch of media components to be used across several experiments to minimize variability. Calibrate weighing and measuring equipment regularly. |
| Inconsistent Physical Parameters | Monitor and log pH, temperature, dissolved oxygen (DO), and agitation speed throughout the entire fermentation run. | Ensure probes are calibrated before each run. Implement automated control systems where possible to maintain setpoints. |
Issue 2: Low Final Titer Despite Good Initial Growth
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Sub-optimal pH | Profile the pH of your fermentation. The optimal pH for growth may differ from the optimal pH for production. | Perform a pH-shifting experiment. For example, maintain a pH of 7.0 for the initial growth phase, then shift to a slightly lower or higher pH for the production phase. |
| Oxygen Limitation | Monitor the dissolved oxygen (DO) levels. A drop to near-zero DO during the peak metabolic activity can be limiting. | Increase agitation speed or enrich the inlet air with oxygen. Be cautious of excessive shear stress on the cells at very high agitation rates. |
| Precursor Limitation | Analyze the metabolic flux towards essential precursors like propionyl-CoA. | Supplement the medium with precursors such as propionate (B1217596) or n-propanol. Consider metabolic engineering of the strain to enhance precursor supply.[2] |
| Product Degradation | This compound may be unstable under certain pH or temperature conditions. | Test the stability of purified this compound in your fermentation medium at various pH and temperature values to identify any degradation issues. |
Experimental Protocols
Protocol 1: Media Optimization Using a Plackett-Burman Design
This protocol is designed to screen for the most significant media components affecting this compound yield.
-
Factor Selection: Identify 7-11 media components to evaluate (e.g., glucose, starch, soybean meal, yeast extract, (NH₄)₂SO₄, K₂HPO₄, CaCO₃, MgSO₄·7H₂O, NaCl, soybean oil, and a trace element solution).
-
Level Definition: For each component, define a high (+) and a low (-) concentration level based on literature values for similar fermentations.
-
Experimental Design: Generate a Plackett-Burman design matrix for the selected number of factors. This will result in a set of experiments where each component is tested at its high and low level.
-
Fermentation: Prepare the media for each experimental run according to the design matrix. Inoculate with a standardized inoculum and run the fermentations under constant physical conditions (temperature, initial pH, agitation).
-
Analysis: At the end of the fermentation, measure the this compound titer for each run. Use statistical software to analyze the results and identify the factors with the most significant positive or negative effects on yield.
-
Optimization: The significant factors identified can then be further optimized using a response surface methodology (RSM) like a central composite design to find the optimal concentrations.
Protocol 2: Inoculum Development and Seed Culture Preparation
A healthy and active inoculum is crucial for a successful fermentation.
-
Spore Suspension Preparation:
-
Grow the Saccharopolyspora strain on a suitable agar (B569324) medium (e.g., starch nitrate (B79036) agar) at 30°C for 7-10 days until sporulation is abundant.
-
Harvest the spores by gently scraping the surface of the agar in the presence of sterile water with a surfactant (e.g., 0.01% Tween 80).
-
Filter the spore suspension through sterile cotton wool to remove mycelial fragments.
-
Wash the spores by centrifugation and resuspend in sterile water.
-
Determine the spore concentration using a hemocytometer.
-
Store the spore suspension in 20% glycerol (B35011) at -80°C for long-term use.
-
-
Seed Culture Development:
-
Prepare a seed culture medium (e.g., Tryptic Soy Broth or a specific seed medium from literature).
-
Inoculate the seed medium with the spore suspension to a final concentration of 10⁶-10⁷ spores/mL.
-
Incubate the seed culture at 30°C on a rotary shaker at 200-250 rpm for 48-72 hours.
-
The seed culture is ready for inoculation into the production fermenter when it is in the late exponential growth phase. This can be determined by monitoring biomass (e.g., optical density or dry cell weight).
-
Use a 5-10% (v/v) inoculum for the production fermenter.
-
Visualizations
This compound Biosynthesis Pathway
The biosynthesis of macrolides like this compound is a complex process carried out by large, multi-domain enzymes called polyketide synthases (PKS). The general pathway, analogous to Erythromycin synthesis, is depicted below.
Caption: Generalized biosynthetic pathway for macrolides, illustrating the steps from precursors to the final product.
Troubleshooting Workflow for Low this compound Yield
This diagram provides a logical flow for diagnosing the cause of low fermentation yields.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Precursor Supply for Erythromycin Biosynthesis: Engineering of Propionate Assimilation Pathway Based on Propionylation Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Programming of Erythromycin Biosynthesis by a Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yield in Epopromycin B Fermentation
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the fermentation of Epopromycin B and related macrolide antibiotics. The guidance provided is based on established principles for similar compounds, such as Erythromycin, due to the limited specific public data on this compound fermentation.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low this compound yield?
Low yields in macrolide fermentation are typically multifactorial. The most common issues stem from suboptimal media composition, inadequate process control (pH, temperature, aeration), and poor inoculum quality. Contamination and strain instability can also be significant factors.
Q2: How critical is the choice of carbon and nitrogen source?
The carbon-to-nitrogen ratio is a critical factor influencing secondary metabolite production.[1] For many actinomycetes, glucose and starch are common carbon sources, while soybean meal, yeast extract, and ammonium sulfate are effective nitrogen sources. The specific preference for your Saccharopolyspora strain should be determined empirically. An imbalance can lead to excessive biomass growth with limited antibiotic production or, conversely, nutrient limitation that curtails synthesis.
Q3: My fermentation is producing significant biomass, but the this compound titer is low. What should I investigate?
This common issue, often termed the "growth-production disconnect," can be due to several factors:
-
Nutrient Repression: High levels of readily metabolizable carbon sources like glucose can repress the genes responsible for secondary metabolite synthesis.
-
Sub-optimal Induction: The metabolic switch to antibiotic production may not be triggered effectively. This can be influenced by the depletion of a specific nutrient (e.g., phosphate) or the accumulation of signaling molecules.
-
Incorrect Precursor Supply: this compound synthesis requires specific precursors like propionyl-CoA and methylmalonyl-CoA.[2][3] A metabolic bottleneck in the supply of these building blocks will directly limit the final yield.
Q4: Can I switch from batch to fed-batch fermentation to improve yield?
Yes, fed-batch strategies are often employed to overcome substrate inhibition and catabolite repression, leading to higher final titers. A fed-batch process allows for the controlled addition of nutrients, maintaining optimal concentrations for both growth and production phases. Supplementing with precursors like n-propanol during the fermentation has also been shown to enhance the production of related macrolides.[1]
Troubleshooting Guide
Issue 1: Inconsistent Yields Between Batches
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Inoculum Variability | Review your inoculum preparation protocol. Are you using a consistent spore concentration or a standardized seed culture volume and age? | Implement a strict, standardized protocol for inoculum development. Use a consistent number of spores or a seed culture in the mid-to-late exponential growth phase. |
| Media Preparation Errors | Double-check calculations and measurements for all media components. Ensure consistent raw material quality. | Prepare a large batch of media components to be used across several experiments to minimize variability. Calibrate weighing and measuring equipment regularly. |
| Inconsistent Physical Parameters | Monitor and log pH, temperature, dissolved oxygen (DO), and agitation speed throughout the entire fermentation run. | Ensure probes are calibrated before each run. Implement automated control systems where possible to maintain setpoints. |
Issue 2: Low Final Titer Despite Good Initial Growth
| Potential Cause | Troubleshooting Steps | Recommended Action |
| Sub-optimal pH | Profile the pH of your fermentation. The optimal pH for growth may differ from the optimal pH for production. | Perform a pH-shifting experiment. For example, maintain a pH of 7.0 for the initial growth phase, then shift to a slightly lower or higher pH for the production phase. |
| Oxygen Limitation | Monitor the dissolved oxygen (DO) levels. A drop to near-zero DO during the peak metabolic activity can be limiting. | Increase agitation speed or enrich the inlet air with oxygen. Be cautious of excessive shear stress on the cells at very high agitation rates. |
| Precursor Limitation | Analyze the metabolic flux towards essential precursors like propionyl-CoA. | Supplement the medium with precursors such as propionate or n-propanol. Consider metabolic engineering of the strain to enhance precursor supply.[2] |
| Product Degradation | This compound may be unstable under certain pH or temperature conditions. | Test the stability of purified this compound in your fermentation medium at various pH and temperature values to identify any degradation issues. |
Experimental Protocols
Protocol 1: Media Optimization Using a Plackett-Burman Design
This protocol is designed to screen for the most significant media components affecting this compound yield.
-
Factor Selection: Identify 7-11 media components to evaluate (e.g., glucose, starch, soybean meal, yeast extract, (NH₄)₂SO₄, K₂HPO₄, CaCO₃, MgSO₄·7H₂O, NaCl, soybean oil, and a trace element solution).
-
Level Definition: For each component, define a high (+) and a low (-) concentration level based on literature values for similar fermentations.
-
Experimental Design: Generate a Plackett-Burman design matrix for the selected number of factors. This will result in a set of experiments where each component is tested at its high and low level.
-
Fermentation: Prepare the media for each experimental run according to the design matrix. Inoculate with a standardized inoculum and run the fermentations under constant physical conditions (temperature, initial pH, agitation).
-
Analysis: At the end of the fermentation, measure the this compound titer for each run. Use statistical software to analyze the results and identify the factors with the most significant positive or negative effects on yield.
-
Optimization: The significant factors identified can then be further optimized using a response surface methodology (RSM) like a central composite design to find the optimal concentrations.
Protocol 2: Inoculum Development and Seed Culture Preparation
A healthy and active inoculum is crucial for a successful fermentation.
-
Spore Suspension Preparation:
-
Grow the Saccharopolyspora strain on a suitable agar medium (e.g., starch nitrate agar) at 30°C for 7-10 days until sporulation is abundant.
-
Harvest the spores by gently scraping the surface of the agar in the presence of sterile water with a surfactant (e.g., 0.01% Tween 80).
-
Filter the spore suspension through sterile cotton wool to remove mycelial fragments.
-
Wash the spores by centrifugation and resuspend in sterile water.
-
Determine the spore concentration using a hemocytometer.
-
Store the spore suspension in 20% glycerol at -80°C for long-term use.
-
-
Seed Culture Development:
-
Prepare a seed culture medium (e.g., Tryptic Soy Broth or a specific seed medium from literature).
-
Inoculate the seed medium with the spore suspension to a final concentration of 10⁶-10⁷ spores/mL.
-
Incubate the seed culture at 30°C on a rotary shaker at 200-250 rpm for 48-72 hours.
-
The seed culture is ready for inoculation into the production fermenter when it is in the late exponential growth phase. This can be determined by monitoring biomass (e.g., optical density or dry cell weight).
-
Use a 5-10% (v/v) inoculum for the production fermenter.
-
Visualizations
This compound Biosynthesis Pathway
The biosynthesis of macrolides like this compound is a complex process carried out by large, multi-domain enzymes called polyketide synthases (PKS). The general pathway, analogous to Erythromycin synthesis, is depicted below.
Caption: Generalized biosynthetic pathway for macrolides, illustrating the steps from precursors to the final product.
Troubleshooting Workflow for Low this compound Yield
This diagram provides a logical flow for diagnosing the cause of low fermentation yields.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Precursor Supply for Erythromycin Biosynthesis: Engineering of Propionate Assimilation Pathway Based on Propionylation Modification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Programming of Erythromycin Biosynthesis by a Modular Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Epopromycin B HPLC Analysis
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding peak tailing in the HPLC analysis of Epopromycin B.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common issue in HPLC that can affect the accuracy and reproducibility of quantification. It is often observed as an asymmetrical peak with a trailing edge. Below is a step-by-step guide to diagnose and resolve peak tailing in the analysis of this compound.
Is the peak tailing observed for all peaks or only for this compound?
-
All Peaks: If all peaks in the chromatogram exhibit tailing, the issue is likely related to the HPLC system itself.
-
Only this compound: If only the this compound peak is tailing, the problem is likely due to specific chemical interactions between the analyte and the stationary phase.
Troubleshooting System-Wide Peak Tailing
If all peaks are tailing, consider the following potential causes and solutions:
| Potential Cause | Recommended Solution |
| Extra-Column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume. |
| Column Contamination/Degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[1][2][3] |
| Column Void or Bed Deformation | A void at the column inlet can cause peak distortion.[4] Replacing the column is the most effective solution.[4] |
Troubleshooting Analyte-Specific Peak Tailing for this compound
If only the this compound peak shows tailing, the issue is likely related to secondary chemical interactions. This compound is a macrolide antibiotic with basic properties, making it susceptible to interactions with the silica-based stationary phase.
Understanding the Analyte: this compound
While specific data for this compound is limited, its properties can be inferred from the closely related compound, Erythromycin (B1671065) B.
| Property | Value (Erythromycin B) | Reference |
| Molecular Formula | C37H67NO12 | |
| Molecular Weight | 717.9 g/mol | |
| pKa (of similar Erythromycin A) | 8.8 | |
| Acid Stability | Unstable below pH 6.5 | |
| Base Stability | More stable at higher pH |
The basic nature of this compound (inferred from the pKa of Erythromycin A) is a key factor in peak tailing. At mobile phase pH values below its pKa, this compound will be protonated and can interact with residual silanol (B1196071) groups on the silica (B1680970) packing of the column, leading to peak tailing.
Troubleshooting Workflow for this compound Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing specific to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most likely cause of peak tailing for this compound?
A1: The most common cause is secondary interaction between the basic this compound molecule and acidic residual silanol groups on the surface of the silica-based HPLC column. These interactions lead to a mixed-mode retention mechanism, causing the peak to tail.
Q2: How does mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is critical. Since this compound is a basic compound (inferred pKa around 8.8), a mobile phase with a pH below this value will cause the molecule to be protonated. This positively charged ion can then interact with negatively charged silanol groups on the column packing, resulting in peak tailing. Increasing the mobile phase pH to a value above 7 can suppress the ionization of silanol groups and improve peak symmetry. However, it's important to note that this compound is unstable in acidic conditions (pH < 6.5).
Q3: What type of HPLC column is recommended for this compound analysis?
A3: A high-purity, end-capped C18 column or a polymeric column is recommended. End-capping chemically derivatizes most of the residual silanol groups, reducing the sites for secondary interactions. Polymeric columns are also a good option as they are more stable at higher pH values, which are often required for good peak shape with basic compounds like this compound.
Q4: Can increasing the column temperature improve the peak shape?
A4: Yes, increasing the column temperature (e.g., to 60-70°C) can improve peak shape. Higher temperatures can increase the efficiency of the separation and reduce the viscosity of the mobile phase, leading to sharper peaks.
Q5: What is a good starting point for developing an HPLC method for this compound?
A5: Based on methods for the closely related Erythromycin, a good starting point would be:
| Parameter | Recommended Condition |
| Column | End-capped C18 or Polymeric RP, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724) and a buffer (e.g., 20 mM Potassium Phosphate (B84403) or Ammonium Acetate) |
| pH | 7.0 - 9.0 |
| Gradient | Start with a suitable gradient and optimize as needed |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 65 - 70°C |
| Detection | UV at 215 nm |
This method is based on published methods for erythromycin analysis.
Experimental Protocols
Protocol 1: Column Flushing Procedure
This protocol is for general column cleaning when system-wide peak tailing is observed.
-
Disconnect the column from the detector.
-
Flush the column with 20-30 column volumes of HPLC-grade water.
-
Flush with 20-30 column volumes of isopropanol.
-
Flush with 20-30 column volumes of hexane (B92381) (for reversed-phase columns).
-
Flush again with 20-30 column volumes of isopropanol.
-
Flush with 20-30 column volumes of the initial mobile phase without the buffer.
-
Equilibrate the column with the initial mobile phase including the buffer for at least 30 minutes.
Protocol 2: Mobile Phase Preparation for this compound Analysis (Starting Point)
This protocol outlines the preparation of a mobile phase suitable for the analysis of this compound.
-
Buffer Preparation (20 mM Potassium Phosphate, pH 8.0):
-
Weigh an appropriate amount of dibasic potassium phosphate (K2HPO4) and dissolve it in HPLC-grade water to make a 20 mM solution.
-
Adjust the pH to 8.0 using a dilute solution of phosphoric acid or potassium hydroxide.
-
Filter the buffer through a 0.45 µm membrane filter.
-
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing the filtered buffer and acetonitrile in the desired ratio (e.g., 60:40 v/v buffer:acetonitrile as a starting point).
-
Degas the mobile phase using sonication or vacuum filtration.
-
Signaling Pathway and Logical Relationship Diagrams
References
- 1. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jfda-online.com [jfda-online.com]
- 4. Physico-chemical properties and biological activities of erythromycin nalidixate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Epopromycin B HPLC Analysis
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding peak tailing in the HPLC analysis of Epopromycin B.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common issue in HPLC that can affect the accuracy and reproducibility of quantification. It is often observed as an asymmetrical peak with a trailing edge. Below is a step-by-step guide to diagnose and resolve peak tailing in the analysis of this compound.
Is the peak tailing observed for all peaks or only for this compound?
-
All Peaks: If all peaks in the chromatogram exhibit tailing, the issue is likely related to the HPLC system itself.
-
Only this compound: If only the this compound peak is tailing, the problem is likely due to specific chemical interactions between the analyte and the stationary phase.
Troubleshooting System-Wide Peak Tailing
If all peaks are tailing, consider the following potential causes and solutions:
| Potential Cause | Recommended Solution |
| Extra-Column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume. |
| Column Contamination/Degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[1][2][3] |
| Column Void or Bed Deformation | A void at the column inlet can cause peak distortion.[4] Replacing the column is the most effective solution.[4] |
Troubleshooting Analyte-Specific Peak Tailing for this compound
If only the this compound peak shows tailing, the issue is likely related to secondary chemical interactions. This compound is a macrolide antibiotic with basic properties, making it susceptible to interactions with the silica-based stationary phase.
Understanding the Analyte: this compound
While specific data for this compound is limited, its properties can be inferred from the closely related compound, Erythromycin (B1671065) B.
| Property | Value (Erythromycin B) | Reference |
| Molecular Formula | C37H67NO12 | |
| Molecular Weight | 717.9 g/mol | |
| pKa (of similar Erythromycin A) | 8.8 | |
| Acid Stability | Unstable below pH 6.5 | |
| Base Stability | More stable at higher pH |
The basic nature of this compound (inferred from the pKa of Erythromycin A) is a key factor in peak tailing. At mobile phase pH values below its pKa, this compound will be protonated and can interact with residual silanol (B1196071) groups on the silica (B1680970) packing of the column, leading to peak tailing.
Troubleshooting Workflow for this compound Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing specific to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most likely cause of peak tailing for this compound?
A1: The most common cause is secondary interaction between the basic this compound molecule and acidic residual silanol groups on the surface of the silica-based HPLC column. These interactions lead to a mixed-mode retention mechanism, causing the peak to tail.
Q2: How does mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is critical. Since this compound is a basic compound (inferred pKa around 8.8), a mobile phase with a pH below this value will cause the molecule to be protonated. This positively charged ion can then interact with negatively charged silanol groups on the column packing, resulting in peak tailing. Increasing the mobile phase pH to a value above 7 can suppress the ionization of silanol groups and improve peak symmetry. However, it's important to note that this compound is unstable in acidic conditions (pH < 6.5).
Q3: What type of HPLC column is recommended for this compound analysis?
A3: A high-purity, end-capped C18 column or a polymeric column is recommended. End-capping chemically derivatizes most of the residual silanol groups, reducing the sites for secondary interactions. Polymeric columns are also a good option as they are more stable at higher pH values, which are often required for good peak shape with basic compounds like this compound.
Q4: Can increasing the column temperature improve the peak shape?
A4: Yes, increasing the column temperature (e.g., to 60-70°C) can improve peak shape. Higher temperatures can increase the efficiency of the separation and reduce the viscosity of the mobile phase, leading to sharper peaks.
Q5: What is a good starting point for developing an HPLC method for this compound?
A5: Based on methods for the closely related Erythromycin, a good starting point would be:
| Parameter | Recommended Condition |
| Column | End-capped C18 or Polymeric RP, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724) and a buffer (e.g., 20 mM Potassium Phosphate (B84403) or Ammonium Acetate) |
| pH | 7.0 - 9.0 |
| Gradient | Start with a suitable gradient and optimize as needed |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 65 - 70°C |
| Detection | UV at 215 nm |
This method is based on published methods for erythromycin analysis.
Experimental Protocols
Protocol 1: Column Flushing Procedure
This protocol is for general column cleaning when system-wide peak tailing is observed.
-
Disconnect the column from the detector.
-
Flush the column with 20-30 column volumes of HPLC-grade water.
-
Flush with 20-30 column volumes of isopropanol.
-
Flush with 20-30 column volumes of hexane (B92381) (for reversed-phase columns).
-
Flush again with 20-30 column volumes of isopropanol.
-
Flush with 20-30 column volumes of the initial mobile phase without the buffer.
-
Equilibrate the column with the initial mobile phase including the buffer for at least 30 minutes.
Protocol 2: Mobile Phase Preparation for this compound Analysis (Starting Point)
This protocol outlines the preparation of a mobile phase suitable for the analysis of this compound.
-
Buffer Preparation (20 mM Potassium Phosphate, pH 8.0):
-
Weigh an appropriate amount of dibasic potassium phosphate (K2HPO4) and dissolve it in HPLC-grade water to make a 20 mM solution.
-
Adjust the pH to 8.0 using a dilute solution of phosphoric acid or potassium hydroxide.
-
Filter the buffer through a 0.45 µm membrane filter.
-
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing the filtered buffer and acetonitrile in the desired ratio (e.g., 60:40 v/v buffer:acetonitrile as a starting point).
-
Degas the mobile phase using sonication or vacuum filtration.
-
Signaling Pathway and Logical Relationship Diagrams
References
- 1. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jfda-online.com [jfda-online.com]
- 4. Physico-chemical properties and biological activities of erythromycin nalidixate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Epopromycin B HPLC Analysis
This technical support guide provides troubleshooting advice and answers to frequently asked questions regarding peak tailing in the HPLC analysis of Epopromycin B.
Troubleshooting Guide: Resolving Peak Tailing
Peak tailing is a common issue in HPLC that can affect the accuracy and reproducibility of quantification. It is often observed as an asymmetrical peak with a trailing edge. Below is a step-by-step guide to diagnose and resolve peak tailing in the analysis of this compound.
Is the peak tailing observed for all peaks or only for this compound?
-
All Peaks: If all peaks in the chromatogram exhibit tailing, the issue is likely related to the HPLC system itself.
-
Only this compound: If only the this compound peak is tailing, the problem is likely due to specific chemical interactions between the analyte and the stationary phase.
Troubleshooting System-Wide Peak Tailing
If all peaks are tailing, consider the following potential causes and solutions:
| Potential Cause | Recommended Solution |
| Extra-Column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly connected to avoid dead volume. |
| Column Contamination/Degradation | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[1][2][3] |
| Column Void or Bed Deformation | A void at the column inlet can cause peak distortion.[4] Replacing the column is the most effective solution.[4] |
Troubleshooting Analyte-Specific Peak Tailing for this compound
If only the this compound peak shows tailing, the issue is likely related to secondary chemical interactions. This compound is a macrolide antibiotic with basic properties, making it susceptible to interactions with the silica-based stationary phase.
Understanding the Analyte: this compound
While specific data for this compound is limited, its properties can be inferred from the closely related compound, Erythromycin B.
| Property | Value (Erythromycin B) | Reference |
| Molecular Formula | C37H67NO12 | |
| Molecular Weight | 717.9 g/mol | |
| pKa (of similar Erythromycin A) | 8.8 | |
| Acid Stability | Unstable below pH 6.5 | |
| Base Stability | More stable at higher pH |
The basic nature of this compound (inferred from the pKa of Erythromycin A) is a key factor in peak tailing. At mobile phase pH values below its pKa, this compound will be protonated and can interact with residual silanol groups on the silica packing of the column, leading to peak tailing.
Troubleshooting Workflow for this compound Peak Tailing
Caption: A logical workflow for troubleshooting peak tailing specific to this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most likely cause of peak tailing for this compound?
A1: The most common cause is secondary interaction between the basic this compound molecule and acidic residual silanol groups on the surface of the silica-based HPLC column. These interactions lead to a mixed-mode retention mechanism, causing the peak to tail.
Q2: How does mobile phase pH affect the peak shape of this compound?
A2: Mobile phase pH is critical. Since this compound is a basic compound (inferred pKa around 8.8), a mobile phase with a pH below this value will cause the molecule to be protonated. This positively charged ion can then interact with negatively charged silanol groups on the column packing, resulting in peak tailing. Increasing the mobile phase pH to a value above 7 can suppress the ionization of silanol groups and improve peak symmetry. However, it's important to note that this compound is unstable in acidic conditions (pH < 6.5).
Q3: What type of HPLC column is recommended for this compound analysis?
A3: A high-purity, end-capped C18 column or a polymeric column is recommended. End-capping chemically derivatizes most of the residual silanol groups, reducing the sites for secondary interactions. Polymeric columns are also a good option as they are more stable at higher pH values, which are often required for good peak shape with basic compounds like this compound.
Q4: Can increasing the column temperature improve the peak shape?
A4: Yes, increasing the column temperature (e.g., to 60-70°C) can improve peak shape. Higher temperatures can increase the efficiency of the separation and reduce the viscosity of the mobile phase, leading to sharper peaks.
Q5: What is a good starting point for developing an HPLC method for this compound?
A5: Based on methods for the closely related Erythromycin, a good starting point would be:
| Parameter | Recommended Condition |
| Column | End-capped C18 or Polymeric RP, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile and a buffer (e.g., 20 mM Potassium Phosphate or Ammonium Acetate) |
| pH | 7.0 - 9.0 |
| Gradient | Start with a suitable gradient and optimize as needed |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 65 - 70°C |
| Detection | UV at 215 nm |
This method is based on published methods for erythromycin analysis.
Experimental Protocols
Protocol 1: Column Flushing Procedure
This protocol is for general column cleaning when system-wide peak tailing is observed.
-
Disconnect the column from the detector.
-
Flush the column with 20-30 column volumes of HPLC-grade water.
-
Flush with 20-30 column volumes of isopropanol.
-
Flush with 20-30 column volumes of hexane (for reversed-phase columns).
-
Flush again with 20-30 column volumes of isopropanol.
-
Flush with 20-30 column volumes of the initial mobile phase without the buffer.
-
Equilibrate the column with the initial mobile phase including the buffer for at least 30 minutes.
Protocol 2: Mobile Phase Preparation for this compound Analysis (Starting Point)
This protocol outlines the preparation of a mobile phase suitable for the analysis of this compound.
-
Buffer Preparation (20 mM Potassium Phosphate, pH 8.0):
-
Weigh an appropriate amount of dibasic potassium phosphate (K2HPO4) and dissolve it in HPLC-grade water to make a 20 mM solution.
-
Adjust the pH to 8.0 using a dilute solution of phosphoric acid or potassium hydroxide.
-
Filter the buffer through a 0.45 µm membrane filter.
-
-
Mobile Phase Preparation:
-
Prepare the mobile phase by mixing the filtered buffer and acetonitrile in the desired ratio (e.g., 60:40 v/v buffer:acetonitrile as a starting point).
-
Degas the mobile phase using sonication or vacuum filtration.
-
Signaling Pathway and Logical Relationship Diagrams
References
- 1. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jfda-online.com [jfda-online.com]
- 4. Physico-chemical properties and biological activities of erythromycin nalidixate - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stability of Erythromycin B in Acidic Conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Erythromycin (B1671065) B, particularly in acidic environments. The information is intended for researchers, scientists, and drug development professionals. Given that the initially requested "Epopromycin B" is likely a typographical error, this guide focuses on Erythromycin B, a closely related and well-documented compound.
Frequently Asked Questions (FAQs)
Q1: How stable is Erythromycin B in acidic conditions?
A1: Erythromycin B exhibits significantly greater stability in acidic conditions compared to its counterpart, Erythromycin A.[1][2] The primary reason for the instability of Erythromycin A is the intramolecular dehydration reaction in acidic environments, leading to the formation of the inactive anhydroerythromycin A.[3][4] Erythromycin B's structural differences reduce the rate of this acid-catalyzed degradation.[1]
Q2: What is the primary degradation pathway for Erythromycin B in acidic solution?
A2: Under acidic conditions, both Erythromycin B and the more modern derivative, Clarithromycin (B1669154), degrade primarily through the loss of the cladinose (B132029) sugar ring. This degradation occurs at a much slower rate compared to the rapid inactivation of Erythromycin A.
Q3: What are the main degradation products of Erythromycin B under acidic stress?
A3: The main degradation of Erythromycin B involves the cleavage of the glycosidic bond, leading to the loss of the neutral sugar, L-cladinose. The resulting aglycone is a primary degradation product.
Q4: How can I monitor the degradation of Erythromycin B during my experiments?
A4: The most effective method for monitoring the degradation of Erythromycin B and quantifying its impurities is through stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) methods, often coupled with mass spectrometry (MS) for definitive peak identification. These methods can separate Erythromycin B from its degradation products, allowing for accurate quantification.
Q5: What are the recommended storage conditions for Erythromycin B to ensure its stability?
A5: To ensure long-term stability, Erythromycin B should be stored at -20°C in a tightly sealed container, protected from moisture. For solutions, it is advisable to use buffers with a pH around neutral (pH 7.0-7.5) for short-term storage, as the stability of erythromycins decreases in acidic conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of Erythromycin B potency in an experimental solution. | The solution pH is too acidic. | Increase the pH of the solution to near neutral if the experimental conditions allow. Use a buffered solution to maintain a stable pH. |
| High storage temperature. | Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8°C for short-term, -20°C for long-term). | |
| Appearance of unknown peaks in HPLC chromatogram after sample preparation. | Degradation of Erythromycin B during sample preparation. | Minimize the time samples are in acidic conditions before analysis. Consider neutralizing the sample immediately after the experiment and before injection if compatible with the analytical method. |
| Contamination of the sample or mobile phase. | Ensure all glassware and solvents are clean. Prepare fresh mobile phase daily. | |
| Inconsistent results in stability studies. | Fluctuation in experimental conditions (pH, temperature). | Precisely control and monitor the pH and temperature throughout the experiment. Use a calibrated pH meter and a temperature-controlled incubator or water bath. |
| Inadequate analytical method. | Develop and validate a stability-indicating HPLC/UPLC method capable of resolving Erythromycin B from all potential degradation products. |
Data Presentation
Table 1: Summary of Accelerated Stability Data for Erythromycin
This table summarizes data from an accelerated stability study on Erythromycin, indicating the increase in related substances, including Erythromycin B, under elevated temperatures.
| Temperature | Time (Months) | Erythromycin A (% decrease) | Impurity B (Erythromycin B) (% increase) | Impurity H (% increase) | Total Impurities (%) |
| -20°C (Control) | 6 | 0 | 0.7 (baseline) | 0.2 (baseline) | 6.7 |
| 25°C | 6 | No significant change | No significant change | No significant change | No significant change |
| 40°C | 3 | Slight decrease | Slight increase | Slight increase | - |
| 6 | Noticeable decrease | Increase to ~1.0% | Increase to ~0.6% | - | |
| 50°C | 3 | Noticeable decrease | Increase to ~1.1% | Increase to ~0.7% | - |
| 6 | Significant decrease | Increase to 1.3% | Increase to 0.8% | 8.1 |
Data adapted from a WHO accelerated stability study on an Erythromycin international standard. The increase in Erythromycin B is as an impurity from the degradation of Erythromycin A.
Experimental Protocols
Protocol: Forced Degradation Study of Erythromycin B under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study of Erythromycin B to assess its stability in acidic conditions, in accordance with ICH guidelines.
1. Objective: To evaluate the stability of Erythromycin B in acidic conditions and to identify its major degradation products.
2. Materials:
-
Erythromycin B reference standard
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N
-
HPLC grade acetonitrile (B52724)
-
HPLC grade methanol (B129727)
-
HPLC grade water
-
Phosphate (B84403) buffer
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC or UPLC system with a UV/PDA detector and/or a mass spectrometer
-
A suitable reversed-phase HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
pH meter
3. Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve a known amount of Erythromycin B in methanol or a mixture of acetonitrile and water to prepare a stock solution of approximately 1 mg/mL.
-
Stress Samples:
-
Transfer a known volume of the stock solution into separate flasks.
-
Add an equal volume of 0.1 N HCl to one flask and 1 N HCl to another.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the aliquot with an equivalent amount of NaOH (0.1 N or 1 N).
-
Dilute the neutralized sample with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration as the stress samples without subjecting it to acid and heat stress.
4. HPLC Analysis:
-
Mobile Phase: A typical mobile phase could be a gradient mixture of a phosphate buffer (pH adjusted to 7.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 215 nm
-
Injection Volume: 20 µL
-
Analysis: Inject the control and stressed samples into the HPLC system.
5. Data Analysis:
-
Identify the peak corresponding to Erythromycin B in the chromatogram of the control sample.
-
Monitor the decrease in the peak area of Erythromycin B in the chromatograms of the stressed samples over time.
-
Identify and quantify the peaks of the degradation products.
-
Calculate the percentage degradation of Erythromycin B using the following formula: % Degradation = [(Initial Area - Stressed Area) / Initial Area] * 100
Mandatory Visualizations
Caption: Acid-catalyzed degradation pathway of Erythromycin A and the comparative stability of Erythromycin B.
Caption: Experimental workflow for the forced degradation study of Erythromycin B under acidic conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Acid-catalyzed degradation of clarithromycin and erythromycin B: a comparative study using NMR spectroscopy [pubmed.ncbi.nlm.nih.gov]
- 3. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Stability of Erythromycin B in Acidic Conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Erythromycin (B1671065) B, particularly in acidic environments. The information is intended for researchers, scientists, and drug development professionals. Given that the initially requested "Epopromycin B" is likely a typographical error, this guide focuses on Erythromycin B, a closely related and well-documented compound.
Frequently Asked Questions (FAQs)
Q1: How stable is Erythromycin B in acidic conditions?
A1: Erythromycin B exhibits significantly greater stability in acidic conditions compared to its counterpart, Erythromycin A.[1][2] The primary reason for the instability of Erythromycin A is the intramolecular dehydration reaction in acidic environments, leading to the formation of the inactive anhydroerythromycin A.[3][4] Erythromycin B's structural differences reduce the rate of this acid-catalyzed degradation.[1]
Q2: What is the primary degradation pathway for Erythromycin B in acidic solution?
A2: Under acidic conditions, both Erythromycin B and the more modern derivative, Clarithromycin (B1669154), degrade primarily through the loss of the cladinose (B132029) sugar ring. This degradation occurs at a much slower rate compared to the rapid inactivation of Erythromycin A.
Q3: What are the main degradation products of Erythromycin B under acidic stress?
A3: The main degradation of Erythromycin B involves the cleavage of the glycosidic bond, leading to the loss of the neutral sugar, L-cladinose. The resulting aglycone is a primary degradation product.
Q4: How can I monitor the degradation of Erythromycin B during my experiments?
A4: The most effective method for monitoring the degradation of Erythromycin B and quantifying its impurities is through stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) methods, often coupled with mass spectrometry (MS) for definitive peak identification. These methods can separate Erythromycin B from its degradation products, allowing for accurate quantification.
Q5: What are the recommended storage conditions for Erythromycin B to ensure its stability?
A5: To ensure long-term stability, Erythromycin B should be stored at -20°C in a tightly sealed container, protected from moisture. For solutions, it is advisable to use buffers with a pH around neutral (pH 7.0-7.5) for short-term storage, as the stability of erythromycins decreases in acidic conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of Erythromycin B potency in an experimental solution. | The solution pH is too acidic. | Increase the pH of the solution to near neutral if the experimental conditions allow. Use a buffered solution to maintain a stable pH. |
| High storage temperature. | Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8°C for short-term, -20°C for long-term). | |
| Appearance of unknown peaks in HPLC chromatogram after sample preparation. | Degradation of Erythromycin B during sample preparation. | Minimize the time samples are in acidic conditions before analysis. Consider neutralizing the sample immediately after the experiment and before injection if compatible with the analytical method. |
| Contamination of the sample or mobile phase. | Ensure all glassware and solvents are clean. Prepare fresh mobile phase daily. | |
| Inconsistent results in stability studies. | Fluctuation in experimental conditions (pH, temperature). | Precisely control and monitor the pH and temperature throughout the experiment. Use a calibrated pH meter and a temperature-controlled incubator or water bath. |
| Inadequate analytical method. | Develop and validate a stability-indicating HPLC/UPLC method capable of resolving Erythromycin B from all potential degradation products. |
Data Presentation
Table 1: Summary of Accelerated Stability Data for Erythromycin
This table summarizes data from an accelerated stability study on Erythromycin, indicating the increase in related substances, including Erythromycin B, under elevated temperatures.
| Temperature | Time (Months) | Erythromycin A (% decrease) | Impurity B (Erythromycin B) (% increase) | Impurity H (% increase) | Total Impurities (%) |
| -20°C (Control) | 6 | 0 | 0.7 (baseline) | 0.2 (baseline) | 6.7 |
| 25°C | 6 | No significant change | No significant change | No significant change | No significant change |
| 40°C | 3 | Slight decrease | Slight increase | Slight increase | - |
| 6 | Noticeable decrease | Increase to ~1.0% | Increase to ~0.6% | - | |
| 50°C | 3 | Noticeable decrease | Increase to ~1.1% | Increase to ~0.7% | - |
| 6 | Significant decrease | Increase to 1.3% | Increase to 0.8% | 8.1 |
Data adapted from a WHO accelerated stability study on an Erythromycin international standard. The increase in Erythromycin B is as an impurity from the degradation of Erythromycin A.
Experimental Protocols
Protocol: Forced Degradation Study of Erythromycin B under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study of Erythromycin B to assess its stability in acidic conditions, in accordance with ICH guidelines.
1. Objective: To evaluate the stability of Erythromycin B in acidic conditions and to identify its major degradation products.
2. Materials:
-
Erythromycin B reference standard
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (B78521) (NaOH), 0.1 N and 1 N
-
HPLC grade acetonitrile (B52724)
-
HPLC grade methanol (B129727)
-
HPLC grade water
-
Phosphate (B84403) buffer
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC or UPLC system with a UV/PDA detector and/or a mass spectrometer
-
A suitable reversed-phase HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
pH meter
3. Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve a known amount of Erythromycin B in methanol or a mixture of acetonitrile and water to prepare a stock solution of approximately 1 mg/mL.
-
Stress Samples:
-
Transfer a known volume of the stock solution into separate flasks.
-
Add an equal volume of 0.1 N HCl to one flask and 1 N HCl to another.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the aliquot with an equivalent amount of NaOH (0.1 N or 1 N).
-
Dilute the neutralized sample with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration as the stress samples without subjecting it to acid and heat stress.
4. HPLC Analysis:
-
Mobile Phase: A typical mobile phase could be a gradient mixture of a phosphate buffer (pH adjusted to 7.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 215 nm
-
Injection Volume: 20 µL
-
Analysis: Inject the control and stressed samples into the HPLC system.
5. Data Analysis:
-
Identify the peak corresponding to Erythromycin B in the chromatogram of the control sample.
-
Monitor the decrease in the peak area of Erythromycin B in the chromatograms of the stressed samples over time.
-
Identify and quantify the peaks of the degradation products.
-
Calculate the percentage degradation of Erythromycin B using the following formula: % Degradation = [(Initial Area - Stressed Area) / Initial Area] * 100
Mandatory Visualizations
Caption: Acid-catalyzed degradation pathway of Erythromycin A and the comparative stability of Erythromycin B.
Caption: Experimental workflow for the forced degradation study of Erythromycin B under acidic conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Acid-catalyzed degradation of clarithromycin and erythromycin B: a comparative study using NMR spectroscopy [pubmed.ncbi.nlm.nih.gov]
- 3. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Stability of Erythromycin B in Acidic Conditions
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of Erythromycin B, particularly in acidic environments. The information is intended for researchers, scientists, and drug development professionals. Given that the initially requested "Epopromycin B" is likely a typographical error, this guide focuses on Erythromycin B, a closely related and well-documented compound.
Frequently Asked Questions (FAQs)
Q1: How stable is Erythromycin B in acidic conditions?
A1: Erythromycin B exhibits significantly greater stability in acidic conditions compared to its counterpart, Erythromycin A.[1][2] The primary reason for the instability of Erythromycin A is the intramolecular dehydration reaction in acidic environments, leading to the formation of the inactive anhydroerythromycin A.[3][4] Erythromycin B's structural differences reduce the rate of this acid-catalyzed degradation.[1]
Q2: What is the primary degradation pathway for Erythromycin B in acidic solution?
A2: Under acidic conditions, both Erythromycin B and the more modern derivative, Clarithromycin, degrade primarily through the loss of the cladinose sugar ring. This degradation occurs at a much slower rate compared to the rapid inactivation of Erythromycin A.
Q3: What are the main degradation products of Erythromycin B under acidic stress?
A3: The main degradation of Erythromycin B involves the cleavage of the glycosidic bond, leading to the loss of the neutral sugar, L-cladinose. The resulting aglycone is a primary degradation product.
Q4: How can I monitor the degradation of Erythromycin B during my experiments?
A4: The most effective method for monitoring the degradation of Erythromycin B and quantifying its impurities is through stability-indicating High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) methods, often coupled with mass spectrometry (MS) for definitive peak identification. These methods can separate Erythromycin B from its degradation products, allowing for accurate quantification.
Q5: What are the recommended storage conditions for Erythromycin B to ensure its stability?
A5: To ensure long-term stability, Erythromycin B should be stored at -20°C in a tightly sealed container, protected from moisture. For solutions, it is advisable to use buffers with a pH around neutral (pH 7.0-7.5) for short-term storage, as the stability of erythromycins decreases in acidic conditions.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Rapid loss of Erythromycin B potency in an experimental solution. | The solution pH is too acidic. | Increase the pH of the solution to near neutral if the experimental conditions allow. Use a buffered solution to maintain a stable pH. |
| High storage temperature. | Store stock solutions and experimental samples at recommended low temperatures (e.g., 2-8°C for short-term, -20°C for long-term). | |
| Appearance of unknown peaks in HPLC chromatogram after sample preparation. | Degradation of Erythromycin B during sample preparation. | Minimize the time samples are in acidic conditions before analysis. Consider neutralizing the sample immediately after the experiment and before injection if compatible with the analytical method. |
| Contamination of the sample or mobile phase. | Ensure all glassware and solvents are clean. Prepare fresh mobile phase daily. | |
| Inconsistent results in stability studies. | Fluctuation in experimental conditions (pH, temperature). | Precisely control and monitor the pH and temperature throughout the experiment. Use a calibrated pH meter and a temperature-controlled incubator or water bath. |
| Inadequate analytical method. | Develop and validate a stability-indicating HPLC/UPLC method capable of resolving Erythromycin B from all potential degradation products. |
Data Presentation
Table 1: Summary of Accelerated Stability Data for Erythromycin
This table summarizes data from an accelerated stability study on Erythromycin, indicating the increase in related substances, including Erythromycin B, under elevated temperatures.
| Temperature | Time (Months) | Erythromycin A (% decrease) | Impurity B (Erythromycin B) (% increase) | Impurity H (% increase) | Total Impurities (%) |
| -20°C (Control) | 6 | 0 | 0.7 (baseline) | 0.2 (baseline) | 6.7 |
| 25°C | 6 | No significant change | No significant change | No significant change | No significant change |
| 40°C | 3 | Slight decrease | Slight increase | Slight increase | - |
| 6 | Noticeable decrease | Increase to ~1.0% | Increase to ~0.6% | - | |
| 50°C | 3 | Noticeable decrease | Increase to ~1.1% | Increase to ~0.7% | - |
| 6 | Significant decrease | Increase to 1.3% | Increase to 0.8% | 8.1 |
Data adapted from a WHO accelerated stability study on an Erythromycin international standard. The increase in Erythromycin B is as an impurity from the degradation of Erythromycin A.
Experimental Protocols
Protocol: Forced Degradation Study of Erythromycin B under Acidic Conditions
This protocol outlines a general procedure for conducting a forced degradation study of Erythromycin B to assess its stability in acidic conditions, in accordance with ICH guidelines.
1. Objective: To evaluate the stability of Erythromycin B in acidic conditions and to identify its major degradation products.
2. Materials:
-
Erythromycin B reference standard
-
Hydrochloric acid (HCl), 0.1 N and 1 N
-
Sodium hydroxide (NaOH), 0.1 N and 1 N
-
HPLC grade acetonitrile
-
HPLC grade methanol
-
HPLC grade water
-
Phosphate buffer
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC or UPLC system with a UV/PDA detector and/or a mass spectrometer
-
A suitable reversed-phase HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm)
-
pH meter
3. Sample Preparation:
-
Stock Solution: Accurately weigh and dissolve a known amount of Erythromycin B in methanol or a mixture of acetonitrile and water to prepare a stock solution of approximately 1 mg/mL.
-
Stress Samples:
-
Transfer a known volume of the stock solution into separate flasks.
-
Add an equal volume of 0.1 N HCl to one flask and 1 N HCl to another.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).
-
At each time point, withdraw an aliquot of the stressed sample.
-
Neutralize the aliquot with an equivalent amount of NaOH (0.1 N or 1 N).
-
Dilute the neutralized sample with the mobile phase to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
-
-
Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the same final concentration as the stress samples without subjecting it to acid and heat stress.
4. HPLC Analysis:
-
Mobile Phase: A typical mobile phase could be a gradient mixture of a phosphate buffer (pH adjusted to 7.0) and acetonitrile.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 215 nm
-
Injection Volume: 20 µL
-
Analysis: Inject the control and stressed samples into the HPLC system.
5. Data Analysis:
-
Identify the peak corresponding to Erythromycin B in the chromatogram of the control sample.
-
Monitor the decrease in the peak area of Erythromycin B in the chromatograms of the stressed samples over time.
-
Identify and quantify the peaks of the degradation products.
-
Calculate the percentage degradation of Erythromycin B using the following formula: % Degradation = [(Initial Area - Stressed Area) / Initial Area] * 100
Mandatory Visualizations
Caption: Acid-catalyzed degradation pathway of Erythromycin A and the comparative stability of Erythromycin B.
Caption: Experimental workflow for the forced degradation study of Erythromycin B under acidic conditions.
References
- 1. researchgate.net [researchgate.net]
- 2. Acid-catalyzed degradation of clarithromycin and erythromycin B: a comparative study using NMR spectroscopy [pubmed.ncbi.nlm.nih.gov]
- 3. Erythromycin Modification That Improves Its Acidic Stability while Optimizing It for Local Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Epopromycin B Resistant Bacterial Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epopromycin B and encountering bacterial resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a macrolide antibiotic that inhibits bacterial protein synthesis.[1][2][3] It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA (rRNA) molecule.[4][5] This binding action blocks the exit tunnel for the growing polypeptide chain, thereby halting protein elongation and ultimately inhibiting bacterial growth. While generally considered bacteriostatic, at higher concentrations it can be bactericidal against certain bacterial species.
Q2: What are the common mechanisms of resistance to this compound?
Bacteria can develop resistance to this compound through several primary mechanisms:
-
Target Site Modification: Alterations in the 50S ribosomal subunit, often due to enzymatic methylation of the 23S rRNA, can prevent this compound from binding effectively. This is a common mechanism for macrolide resistance.
-
Active Efflux Pumps: Bacteria may acquire or upregulate genes encoding for efflux pumps, which are membrane proteins that actively transport this compound out of the cell, keeping intracellular concentrations below the inhibitory level.
-
Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify and inactivate this compound.
Q3: My this compound-sensitive strain is showing unexpected resistance. What are the possible causes?
Several factors could contribute to this issue:
-
Incorrect Antibiotic Concentration: The prepared concentration of this compound may be too low. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Degraded Antibiotic: Improper storage, such as exposure to light or incorrect temperatures, can lead to the degradation of the antibiotic, reducing its potency.
-
Cell Health and Density: The physiological state of the bacteria can influence their susceptibility. Ensure that the bacterial cultures are healthy and at the appropriate growth phase for the experiment.
-
Contamination: The bacterial culture may be contaminated with a resistant strain. It is advisable to re-streak the culture to isolate single colonies and verify their identity.
Troubleshooting Guides
Problem 1: No Zone of Inhibition in Disk Diffusion Assay
If you observe no zone of inhibition around the this compound disk for a supposedly susceptible strain, consider the following troubleshooting steps:
| Possible Cause | Troubleshooting Step |
| Inactive Antibiotic | Prepare a fresh stock solution of this compound. Verify the storage conditions and expiration date of the antibiotic powder. |
| Incorrect Disk Potency | Use commercially available, standardized this compound disks with a known concentration. |
| High Bacterial Inoculum | Ensure the bacterial lawn is prepared using a standardized inoculum (e.g., 0.5 McFarland standard) to avoid an overly dense culture that can mask the antibiotic's effect. |
| Plate Incubation Issues | Verify the incubation temperature and duration are appropriate for the bacterial species being tested. |
| Spontaneous Resistance | The bacterial population may contain spontaneous mutants that are resistant. Re-streak the culture from the edge of the disk to isolate and test these potential resistant colonies. |
Problem 2: High Minimum Inhibitory Concentration (MIC) Values
An unexpectedly high MIC value for this compound against a sensitive strain can be due to several experimental factors.
| Possible Cause | Troubleshooting Step |
| Inaccurate Serial Dilutions | Carefully check the calculations and pipetting technique used for preparing the serial dilutions of this compound. |
| Incorrect Inoculum Size | The final concentration of bacteria in the wells should be standardized (typically ~5 x 10^5 CFU/mL). A higher inoculum can lead to an artificially high MIC. |
| Binding of Antibiotic to Plasticware | Some compounds can adhere to the surface of microtiter plates. Consider using low-binding plates if this is a concern. |
| Contamination | A contaminating resistant organism can overgrow the susceptible strain, leading to a false high MIC. Visually inspect the wells for mixed morphologies and perform a Gram stain. |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound stock solution
-
Spectrophotometer
-
Sterile saline (0.85% w/v)
Procedure:
-
Inoculum Preparation:
-
Aseptically pick a single colony of the test bacterium and inoculate it into 5 mL of MHB. Incubate overnight at 37°C.
-
Measure the optical density at 600 nm (OD600) of the overnight culture.
-
Prepare a standardized inoculum by diluting the overnight culture in sterile saline to an OD600 that corresponds to approximately 1.5 x 10^8 CFU/mL (0.5 McFarland standard). Further dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a 2-fold serial dilution of the this compound stock solution in MHB across the wells of a 96-well plate. Typically, 50 µL of MHB is added to wells 2 through 12. 100 µL of the starting this compound concentration is added to well 1, and then 50 µL is serially transferred from well 1 to well 11, with mixing at each step. The final 50 µL from well 11 is discarded. Well 12 will serve as a growth control (no antibiotic).
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well (wells 1-12). This will bring the final volume in each well to 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 16-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.
-
Protocol 2: Ethidium Bromide-Agar Cartwheel Method for Efflux Pump Detection
This method provides a qualitative assessment of efflux pump activity in bacterial strains.
Materials:
-
Trypticase Soy Agar (B569324) (TSA) or other suitable agar
-
Ethidium Bromide (EtBr)
-
Bacterial cultures
-
Known efflux pump inhibitor (e.g., Carbonyl cyanide m-chlorophenylhydrazone - CCCP) as a control
-
UV transilluminator
Procedure:
-
Plate Preparation:
-
Prepare TSA plates containing varying concentrations of EtBr (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5 mg/L). Prepare a separate set of plates containing both EtBr and an efflux pump inhibitor. Protect plates from light.
-
-
Inoculum Preparation:
-
Grow bacterial cultures overnight in a suitable broth medium. Adjust the culture concentration to a 0.5 McFarland standard.
-
-
Inoculation:
-
Using a sterile cotton swab, inoculate the bacterial suspensions onto the EtBr-containing agar plates in a radial or "cartwheel" pattern. Up to 12 strains can be tested on a single plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 16-18 hours in the dark.
-
-
Visualization:
-
Examine the plates under a UV transilluminator. The level of fluorescence corresponds to the intracellular accumulation of EtBr. Strains with high efflux pump activity will show lower levels of fluorescence as they pump the EtBr out of the cells.
-
Data Presentation
Table 1: Expected MIC Values for this compound against Control Strains
| Bacterial Strain | Genotype | Expected MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Wild-type (Susceptible) | 0.25 - 1.0 |
| Staphylococcus aureus (RN4220 with ermC) | ermC+ (Target Modification) | > 128 |
| Staphylococcus aureus (SA-1199B) | norA overexpression (Efflux) | 4 - 16 |
| Enterococcus faecalis ATCC 29212 | Wild-type (Susceptible) | 0.5 - 2.0 |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Common resistance mechanisms to this compound.
Caption: A logical workflow for troubleshooting resistance.
References
Technical Support Center: Troubleshooting Epopromycin B Resistant Bacterial Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epopromycin B and encountering bacterial resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a macrolide antibiotic that inhibits bacterial protein synthesis.[1][2][3] It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA (rRNA) molecule.[4][5] This binding action blocks the exit tunnel for the growing polypeptide chain, thereby halting protein elongation and ultimately inhibiting bacterial growth. While generally considered bacteriostatic, at higher concentrations it can be bactericidal against certain bacterial species.
Q2: What are the common mechanisms of resistance to this compound?
Bacteria can develop resistance to this compound through several primary mechanisms:
-
Target Site Modification: Alterations in the 50S ribosomal subunit, often due to enzymatic methylation of the 23S rRNA, can prevent this compound from binding effectively. This is a common mechanism for macrolide resistance.
-
Active Efflux Pumps: Bacteria may acquire or upregulate genes encoding for efflux pumps, which are membrane proteins that actively transport this compound out of the cell, keeping intracellular concentrations below the inhibitory level.
-
Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify and inactivate this compound.
Q3: My this compound-sensitive strain is showing unexpected resistance. What are the possible causes?
Several factors could contribute to this issue:
-
Incorrect Antibiotic Concentration: The prepared concentration of this compound may be too low. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Degraded Antibiotic: Improper storage, such as exposure to light or incorrect temperatures, can lead to the degradation of the antibiotic, reducing its potency.
-
Cell Health and Density: The physiological state of the bacteria can influence their susceptibility. Ensure that the bacterial cultures are healthy and at the appropriate growth phase for the experiment.
-
Contamination: The bacterial culture may be contaminated with a resistant strain. It is advisable to re-streak the culture to isolate single colonies and verify their identity.
Troubleshooting Guides
Problem 1: No Zone of Inhibition in Disk Diffusion Assay
If you observe no zone of inhibition around the this compound disk for a supposedly susceptible strain, consider the following troubleshooting steps:
| Possible Cause | Troubleshooting Step |
| Inactive Antibiotic | Prepare a fresh stock solution of this compound. Verify the storage conditions and expiration date of the antibiotic powder. |
| Incorrect Disk Potency | Use commercially available, standardized this compound disks with a known concentration. |
| High Bacterial Inoculum | Ensure the bacterial lawn is prepared using a standardized inoculum (e.g., 0.5 McFarland standard) to avoid an overly dense culture that can mask the antibiotic's effect. |
| Plate Incubation Issues | Verify the incubation temperature and duration are appropriate for the bacterial species being tested. |
| Spontaneous Resistance | The bacterial population may contain spontaneous mutants that are resistant. Re-streak the culture from the edge of the disk to isolate and test these potential resistant colonies. |
Problem 2: High Minimum Inhibitory Concentration (MIC) Values
An unexpectedly high MIC value for this compound against a sensitive strain can be due to several experimental factors.
| Possible Cause | Troubleshooting Step |
| Inaccurate Serial Dilutions | Carefully check the calculations and pipetting technique used for preparing the serial dilutions of this compound. |
| Incorrect Inoculum Size | The final concentration of bacteria in the wells should be standardized (typically ~5 x 10^5 CFU/mL). A higher inoculum can lead to an artificially high MIC. |
| Binding of Antibiotic to Plasticware | Some compounds can adhere to the surface of microtiter plates. Consider using low-binding plates if this is a concern. |
| Contamination | A contaminating resistant organism can overgrow the susceptible strain, leading to a false high MIC. Visually inspect the wells for mixed morphologies and perform a Gram stain. |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound stock solution
-
Spectrophotometer
-
Sterile saline (0.85% w/v)
Procedure:
-
Inoculum Preparation:
-
Aseptically pick a single colony of the test bacterium and inoculate it into 5 mL of MHB. Incubate overnight at 37°C.
-
Measure the optical density at 600 nm (OD600) of the overnight culture.
-
Prepare a standardized inoculum by diluting the overnight culture in sterile saline to an OD600 that corresponds to approximately 1.5 x 10^8 CFU/mL (0.5 McFarland standard). Further dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a 2-fold serial dilution of the this compound stock solution in MHB across the wells of a 96-well plate. Typically, 50 µL of MHB is added to wells 2 through 12. 100 µL of the starting this compound concentration is added to well 1, and then 50 µL is serially transferred from well 1 to well 11, with mixing at each step. The final 50 µL from well 11 is discarded. Well 12 will serve as a growth control (no antibiotic).
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well (wells 1-12). This will bring the final volume in each well to 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 16-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.
-
Protocol 2: Ethidium Bromide-Agar Cartwheel Method for Efflux Pump Detection
This method provides a qualitative assessment of efflux pump activity in bacterial strains.
Materials:
-
Trypticase Soy Agar (B569324) (TSA) or other suitable agar
-
Ethidium Bromide (EtBr)
-
Bacterial cultures
-
Known efflux pump inhibitor (e.g., Carbonyl cyanide m-chlorophenylhydrazone - CCCP) as a control
-
UV transilluminator
Procedure:
-
Plate Preparation:
-
Prepare TSA plates containing varying concentrations of EtBr (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5 mg/L). Prepare a separate set of plates containing both EtBr and an efflux pump inhibitor. Protect plates from light.
-
-
Inoculum Preparation:
-
Grow bacterial cultures overnight in a suitable broth medium. Adjust the culture concentration to a 0.5 McFarland standard.
-
-
Inoculation:
-
Using a sterile cotton swab, inoculate the bacterial suspensions onto the EtBr-containing agar plates in a radial or "cartwheel" pattern. Up to 12 strains can be tested on a single plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 16-18 hours in the dark.
-
-
Visualization:
-
Examine the plates under a UV transilluminator. The level of fluorescence corresponds to the intracellular accumulation of EtBr. Strains with high efflux pump activity will show lower levels of fluorescence as they pump the EtBr out of the cells.
-
Data Presentation
Table 1: Expected MIC Values for this compound against Control Strains
| Bacterial Strain | Genotype | Expected MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Wild-type (Susceptible) | 0.25 - 1.0 |
| Staphylococcus aureus (RN4220 with ermC) | ermC+ (Target Modification) | > 128 |
| Staphylococcus aureus (SA-1199B) | norA overexpression (Efflux) | 4 - 16 |
| Enterococcus faecalis ATCC 29212 | Wild-type (Susceptible) | 0.5 - 2.0 |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Common resistance mechanisms to this compound.
Caption: A logical workflow for troubleshooting resistance.
References
Technical Support Center: Troubleshooting Epopromycin B Resistant Bacterial Strains
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epopromycin B and encountering bacterial resistance.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a macrolide antibiotic that inhibits bacterial protein synthesis.[1][2][3] It binds to the 50S subunit of the bacterial ribosome, specifically to the 23S ribosomal RNA (rRNA) molecule.[4][5] This binding action blocks the exit tunnel for the growing polypeptide chain, thereby halting protein elongation and ultimately inhibiting bacterial growth. While generally considered bacteriostatic, at higher concentrations it can be bactericidal against certain bacterial species.
Q2: What are the common mechanisms of resistance to this compound?
Bacteria can develop resistance to this compound through several primary mechanisms:
-
Target Site Modification: Alterations in the 50S ribosomal subunit, often due to enzymatic methylation of the 23S rRNA, can prevent this compound from binding effectively. This is a common mechanism for macrolide resistance.
-
Active Efflux Pumps: Bacteria may acquire or upregulate genes encoding for efflux pumps, which are membrane proteins that actively transport this compound out of the cell, keeping intracellular concentrations below the inhibitory level.
-
Enzymatic Inactivation: Bacteria may produce enzymes that chemically modify and inactivate this compound.
Q3: My this compound-sensitive strain is showing unexpected resistance. What are the possible causes?
Several factors could contribute to this issue:
-
Incorrect Antibiotic Concentration: The prepared concentration of this compound may be too low. It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell line.
-
Degraded Antibiotic: Improper storage, such as exposure to light or incorrect temperatures, can lead to the degradation of the antibiotic, reducing its potency.
-
Cell Health and Density: The physiological state of the bacteria can influence their susceptibility. Ensure that the bacterial cultures are healthy and at the appropriate growth phase for the experiment.
-
Contamination: The bacterial culture may be contaminated with a resistant strain. It is advisable to re-streak the culture to isolate single colonies and verify their identity.
Troubleshooting Guides
Problem 1: No Zone of Inhibition in Disk Diffusion Assay
If you observe no zone of inhibition around the this compound disk for a supposedly susceptible strain, consider the following troubleshooting steps:
| Possible Cause | Troubleshooting Step |
| Inactive Antibiotic | Prepare a fresh stock solution of this compound. Verify the storage conditions and expiration date of the antibiotic powder. |
| Incorrect Disk Potency | Use commercially available, standardized this compound disks with a known concentration. |
| High Bacterial Inoculum | Ensure the bacterial lawn is prepared using a standardized inoculum (e.g., 0.5 McFarland standard) to avoid an overly dense culture that can mask the antibiotic's effect. |
| Plate Incubation Issues | Verify the incubation temperature and duration are appropriate for the bacterial species being tested. |
| Spontaneous Resistance | The bacterial population may contain spontaneous mutants that are resistant. Re-streak the culture from the edge of the disk to isolate and test these potential resistant colonies. |
Problem 2: High Minimum Inhibitory Concentration (MIC) Values
An unexpectedly high MIC value for this compound against a sensitive strain can be due to several experimental factors.
| Possible Cause | Troubleshooting Step |
| Inaccurate Serial Dilutions | Carefully check the calculations and pipetting technique used for preparing the serial dilutions of this compound. |
| Incorrect Inoculum Size | The final concentration of bacteria in the wells should be standardized (typically ~5 x 10^5 CFU/mL). A higher inoculum can lead to an artificially high MIC. |
| Binding of Antibiotic to Plasticware | Some compounds can adhere to the surface of microtiter plates. Consider using low-binding plates if this is a concern. |
| Contamination | A contaminating resistant organism can overgrow the susceptible strain, leading to a false high MIC. Visually inspect the wells for mixed morphologies and perform a Gram stain. |
Experimental Protocols
Protocol 1: Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
This compound stock solution
-
Spectrophotometer
-
Sterile saline (0.85% w/v)
Procedure:
-
Inoculum Preparation:
-
Aseptically pick a single colony of the test bacterium and inoculate it into 5 mL of MHB. Incubate overnight at 37°C.
-
Measure the optical density at 600 nm (OD600) of the overnight culture.
-
Prepare a standardized inoculum by diluting the overnight culture in sterile saline to an OD600 that corresponds to approximately 1.5 x 10^8 CFU/mL (0.5 McFarland standard). Further dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Preparation of Antibiotic Dilutions:
-
Prepare a 2-fold serial dilution of the this compound stock solution in MHB across the wells of a 96-well plate. Typically, 50 µL of MHB is added to wells 2 through 12. 100 µL of the starting this compound concentration is added to well 1, and then 50 µL is serially transferred from well 1 to well 11, with mixing at each step. The final 50 µL from well 11 is discarded. Well 12 will serve as a growth control (no antibiotic).
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to each well (wells 1-12). This will bring the final volume in each well to 100 µL.
-
-
Incubation:
-
Incubate the plate at 37°C for 16-24 hours.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria.
-
Protocol 2: Ethidium Bromide-Agar Cartwheel Method for Efflux Pump Detection
This method provides a qualitative assessment of efflux pump activity in bacterial strains.
Materials:
-
Trypticase Soy Agar (TSA) or other suitable agar
-
Ethidium Bromide (EtBr)
-
Bacterial cultures
-
Known efflux pump inhibitor (e.g., Carbonyl cyanide m-chlorophenylhydrazone - CCCP) as a control
-
UV transilluminator
Procedure:
-
Plate Preparation:
-
Prepare TSA plates containing varying concentrations of EtBr (e.g., 0, 0.5, 1.0, 1.5, 2.0, 2.5 mg/L). Prepare a separate set of plates containing both EtBr and an efflux pump inhibitor. Protect plates from light.
-
-
Inoculum Preparation:
-
Grow bacterial cultures overnight in a suitable broth medium. Adjust the culture concentration to a 0.5 McFarland standard.
-
-
Inoculation:
-
Using a sterile cotton swab, inoculate the bacterial suspensions onto the EtBr-containing agar plates in a radial or "cartwheel" pattern. Up to 12 strains can be tested on a single plate.
-
-
Incubation:
-
Incubate the plates at 37°C for 16-18 hours in the dark.
-
-
Visualization:
-
Examine the plates under a UV transilluminator. The level of fluorescence corresponds to the intracellular accumulation of EtBr. Strains with high efflux pump activity will show lower levels of fluorescence as they pump the EtBr out of the cells.
-
Data Presentation
Table 1: Expected MIC Values for this compound against Control Strains
| Bacterial Strain | Genotype | Expected MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Wild-type (Susceptible) | 0.25 - 1.0 |
| Staphylococcus aureus (RN4220 with ermC) | ermC+ (Target Modification) | > 128 |
| Staphylococcus aureus (SA-1199B) | norA overexpression (Efflux) | 4 - 16 |
| Enterococcus faecalis ATCC 29212 | Wild-type (Susceptible) | 0.5 - 2.0 |
Visualizations
Caption: Mechanism of action of this compound.
Caption: Common resistance mechanisms to this compound.
Caption: A logical workflow for troubleshooting resistance.
References
Minimizing degradation of Epopromycin B during storage
Disclaimer: Epopromycin B is a novel compound with limited publicly available stability data. This guide has been developed using best practices and data from analogous macrolide antibiotics, primarily Erythromycin (B1671065) A, which shares structural similarities. The provided information should be used as a starting point for establishing the stability profile of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: Based on data from similar macrolide antibiotics, the primary factors influencing the degradation of this compound are likely to be pH, temperature, and moisture.[1] Epoxide rings, a key feature of this class of compounds, are susceptible to hydrolysis, particularly under acidic conditions.[2][3][4][5]
Q2: What are the recommended general storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry place, protected from light. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) in a tightly sealed container with a desiccant is recommended. It is crucial to prevent exposure to acidic environments.
Q3: I see an unknown peak appearing in my HPLC analysis after storing my this compound solution. What could it be?
A3: The appearance of a new peak likely indicates a degradation product. For macrolides like Erythromycin A, a common degradation pathway in acidic aqueous solutions is the formation of anhydro-forms and the loss of the cladinose (B132029) sugar. It is recommended to perform forced degradation studies (see Experimental Protocols section) to identify potential degradation products.
Q4: Can I store this compound in an aqueous buffer? If so, which one?
A4: The stability of macrolide antibiotics is highly pH-dependent. Acidic buffers should be avoided. If an aqueous solution is necessary, use a neutral or slightly alkaline buffer (pH 7-9) and store it at 2-8 °C for short periods. It is crucial to conduct a stability study to determine the acceptable storage duration in the chosen buffer.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency/Lower than Expected Concentration | Degradation due to improper storage conditions. | 1. Verify storage temperature, and check for exposure to light and moisture. 2. Ensure the storage container is properly sealed. 3. If in solution, measure the pH. Acidic conditions are a likely cause of degradation. |
| Appearance of New Peaks in Chromatogram | Formation of degradation products. | 1. Characterize the degradation products using techniques like LC-MS/MS. 2. Perform a forced degradation study to confirm the identity of the new peaks. 3. Review storage conditions to identify the cause of degradation (e.g., acidic pH, high temperature). |
| Change in Physical Appearance (e.g., color change, precipitation) | Significant degradation or insolubility. | 1. Do not use the product. 2. Re-evaluate the storage solvent and conditions. 3. Consider storing the compound as a dry powder until use. |
| Inconsistent Results Between Aliquots | Inhomogeneous sample or degradation during handling. | 1. Ensure the stock solution is well-mixed before aliquoting. 2. Minimize the time the sample is at room temperature during handling. 3. Use fresh aliquots for each experiment to avoid freeze-thaw cycles. |
Stability Data Summary (Based on Erythromycin A as an Analog)
The following table summarizes the stability of Erythromycin A under various conditions and can be used as a predictive guide for this compound.
| Condition | Parameter | Observation | Reference |
| pH | Acidic (pH < 4) | Rapid degradation. Formation of anhydroerythromycin A and loss of cladinose sugar. | |
| Neutral (pH 7) | Relatively stable. | ||
| Alkaline (pH > 8) | Hydrolysis of the lactone ring can occur in weakly alkaline conditions. | ||
| Temperature | Refrigerated (2-8 °C) | Generally stable for extended periods when stored as a solid. | |
| Room Temperature (20-25 °C) | Increased rate of degradation, especially in the presence of moisture and acidity. | ||
| Elevated (>40 °C) | Significant degradation is expected. | ||
| Moisture | High Humidity | Accelerates degradation, likely through hydrolysis. | |
| Light | UV/Visible Light | Potential for photodegradation. Storage in amber vials or in the dark is recommended. | |
| Oxidative Stress | H₂O₂ | Degradation can occur through oxidation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation pathways and products of this compound.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid this compound in an oven at 80°C for 24 hours. Dissolve in acetonitrile for analysis.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours. Keep a control sample wrapped in aluminum foil.
3. Analysis:
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
-
Use a diode array detector to check for peak purity.
-
If available, use LC-MS/MS to identify the mass of the degradation products.
Protocol 2: Stability-Indicating HPLC Method (Based on Erythromycin A methods)
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dilute the samples from the forced degradation study with the mobile phase (50:50 A:B) to a final concentration of approximately 100 µg/mL.
Visualizations
Caption: Modeled acidic degradation pathway for this compound.
Caption: Troubleshooting workflow for investigating this compound degradation.
References
- 1. Low-dose erythromycin in pediatrics: Formulation and stability of 20 mg hard gelatin capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Minimizing degradation of Epopromycin B during storage
Disclaimer: Epopromycin B is a novel compound with limited publicly available stability data. This guide has been developed using best practices and data from analogous macrolide antibiotics, primarily Erythromycin (B1671065) A, which shares structural similarities. The provided information should be used as a starting point for establishing the stability profile of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: Based on data from similar macrolide antibiotics, the primary factors influencing the degradation of this compound are likely to be pH, temperature, and moisture.[1] Epoxide rings, a key feature of this class of compounds, are susceptible to hydrolysis, particularly under acidic conditions.[2][3][4][5]
Q2: What are the recommended general storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry place, protected from light. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) in a tightly sealed container with a desiccant is recommended. It is crucial to prevent exposure to acidic environments.
Q3: I see an unknown peak appearing in my HPLC analysis after storing my this compound solution. What could it be?
A3: The appearance of a new peak likely indicates a degradation product. For macrolides like Erythromycin A, a common degradation pathway in acidic aqueous solutions is the formation of anhydro-forms and the loss of the cladinose (B132029) sugar. It is recommended to perform forced degradation studies (see Experimental Protocols section) to identify potential degradation products.
Q4: Can I store this compound in an aqueous buffer? If so, which one?
A4: The stability of macrolide antibiotics is highly pH-dependent. Acidic buffers should be avoided. If an aqueous solution is necessary, use a neutral or slightly alkaline buffer (pH 7-9) and store it at 2-8 °C for short periods. It is crucial to conduct a stability study to determine the acceptable storage duration in the chosen buffer.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency/Lower than Expected Concentration | Degradation due to improper storage conditions. | 1. Verify storage temperature, and check for exposure to light and moisture. 2. Ensure the storage container is properly sealed. 3. If in solution, measure the pH. Acidic conditions are a likely cause of degradation. |
| Appearance of New Peaks in Chromatogram | Formation of degradation products. | 1. Characterize the degradation products using techniques like LC-MS/MS. 2. Perform a forced degradation study to confirm the identity of the new peaks. 3. Review storage conditions to identify the cause of degradation (e.g., acidic pH, high temperature). |
| Change in Physical Appearance (e.g., color change, precipitation) | Significant degradation or insolubility. | 1. Do not use the product. 2. Re-evaluate the storage solvent and conditions. 3. Consider storing the compound as a dry powder until use. |
| Inconsistent Results Between Aliquots | Inhomogeneous sample or degradation during handling. | 1. Ensure the stock solution is well-mixed before aliquoting. 2. Minimize the time the sample is at room temperature during handling. 3. Use fresh aliquots for each experiment to avoid freeze-thaw cycles. |
Stability Data Summary (Based on Erythromycin A as an Analog)
The following table summarizes the stability of Erythromycin A under various conditions and can be used as a predictive guide for this compound.
| Condition | Parameter | Observation | Reference |
| pH | Acidic (pH < 4) | Rapid degradation. Formation of anhydroerythromycin A and loss of cladinose sugar. | |
| Neutral (pH 7) | Relatively stable. | ||
| Alkaline (pH > 8) | Hydrolysis of the lactone ring can occur in weakly alkaline conditions. | ||
| Temperature | Refrigerated (2-8 °C) | Generally stable for extended periods when stored as a solid. | |
| Room Temperature (20-25 °C) | Increased rate of degradation, especially in the presence of moisture and acidity. | ||
| Elevated (>40 °C) | Significant degradation is expected. | ||
| Moisture | High Humidity | Accelerates degradation, likely through hydrolysis. | |
| Light | UV/Visible Light | Potential for photodegradation. Storage in amber vials or in the dark is recommended. | |
| Oxidative Stress | H₂O₂ | Degradation can occur through oxidation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation pathways and products of this compound.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile (B52724).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid this compound in an oven at 80°C for 24 hours. Dissolve in acetonitrile for analysis.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours. Keep a control sample wrapped in aluminum foil.
3. Analysis:
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
-
Use a diode array detector to check for peak purity.
-
If available, use LC-MS/MS to identify the mass of the degradation products.
Protocol 2: Stability-Indicating HPLC Method (Based on Erythromycin A methods)
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dilute the samples from the forced degradation study with the mobile phase (50:50 A:B) to a final concentration of approximately 100 µg/mL.
Visualizations
Caption: Modeled acidic degradation pathway for this compound.
Caption: Troubleshooting workflow for investigating this compound degradation.
References
- 1. Low-dose erythromycin in pediatrics: Formulation and stability of 20 mg hard gelatin capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Minimizing degradation of Epopromycin B during storage
Disclaimer: Epopromycin B is a novel compound with limited publicly available stability data. This guide has been developed using best practices and data from analogous macrolide antibiotics, primarily Erythromycin A, which shares structural similarities. The provided information should be used as a starting point for establishing the stability profile of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound during storage?
A1: Based on data from similar macrolide antibiotics, the primary factors influencing the degradation of this compound are likely to be pH, temperature, and moisture.[1] Epoxide rings, a key feature of this class of compounds, are susceptible to hydrolysis, particularly under acidic conditions.[2][3][4][5]
Q2: What are the recommended general storage conditions for this compound?
A2: To minimize degradation, this compound should be stored in a cool, dry place, protected from light. For long-term storage, refrigeration (2-8 °C) or freezing (-20 °C) in a tightly sealed container with a desiccant is recommended. It is crucial to prevent exposure to acidic environments.
Q3: I see an unknown peak appearing in my HPLC analysis after storing my this compound solution. What could it be?
A3: The appearance of a new peak likely indicates a degradation product. For macrolides like Erythromycin A, a common degradation pathway in acidic aqueous solutions is the formation of anhydro-forms and the loss of the cladinose sugar. It is recommended to perform forced degradation studies (see Experimental Protocols section) to identify potential degradation products.
Q4: Can I store this compound in an aqueous buffer? If so, which one?
A4: The stability of macrolide antibiotics is highly pH-dependent. Acidic buffers should be avoided. If an aqueous solution is necessary, use a neutral or slightly alkaline buffer (pH 7-9) and store it at 2-8 °C for short periods. It is crucial to conduct a stability study to determine the acceptable storage duration in the chosen buffer.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Loss of Potency/Lower than Expected Concentration | Degradation due to improper storage conditions. | 1. Verify storage temperature, and check for exposure to light and moisture. 2. Ensure the storage container is properly sealed. 3. If in solution, measure the pH. Acidic conditions are a likely cause of degradation. |
| Appearance of New Peaks in Chromatogram | Formation of degradation products. | 1. Characterize the degradation products using techniques like LC-MS/MS. 2. Perform a forced degradation study to confirm the identity of the new peaks. 3. Review storage conditions to identify the cause of degradation (e.g., acidic pH, high temperature). |
| Change in Physical Appearance (e.g., color change, precipitation) | Significant degradation or insolubility. | 1. Do not use the product. 2. Re-evaluate the storage solvent and conditions. 3. Consider storing the compound as a dry powder until use. |
| Inconsistent Results Between Aliquots | Inhomogeneous sample or degradation during handling. | 1. Ensure the stock solution is well-mixed before aliquoting. 2. Minimize the time the sample is at room temperature during handling. 3. Use fresh aliquots for each experiment to avoid freeze-thaw cycles. |
Stability Data Summary (Based on Erythromycin A as an Analog)
The following table summarizes the stability of Erythromycin A under various conditions and can be used as a predictive guide for this compound.
| Condition | Parameter | Observation | Reference |
| pH | Acidic (pH < 4) | Rapid degradation. Formation of anhydroerythromycin A and loss of cladinose sugar. | |
| Neutral (pH 7) | Relatively stable. | ||
| Alkaline (pH > 8) | Hydrolysis of the lactone ring can occur in weakly alkaline conditions. | ||
| Temperature | Refrigerated (2-8 °C) | Generally stable for extended periods when stored as a solid. | |
| Room Temperature (20-25 °C) | Increased rate of degradation, especially in the presence of moisture and acidity. | ||
| Elevated (>40 °C) | Significant degradation is expected. | ||
| Moisture | High Humidity | Accelerates degradation, likely through hydrolysis. | |
| Light | UV/Visible Light | Potential for photodegradation. Storage in amber vials or in the dark is recommended. | |
| Oxidative Stress | H₂O₂ | Degradation can occur through oxidation. |
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol is designed to identify potential degradation pathways and products of this compound.
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Place the solid this compound in an oven at 80°C for 24 hours. Dissolve in acetonitrile for analysis.
-
Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours. Keep a control sample wrapped in aluminum foil.
3. Analysis:
-
Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
-
Use a diode array detector to check for peak purity.
-
If available, use LC-MS/MS to identify the mass of the degradation products.
Protocol 2: Stability-Indicating HPLC Method (Based on Erythromycin A methods)
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase: A: 0.1% Formic acid in Water, B: 0.1% Formic acid in Acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 215 nm
-
Injection Volume: 10 µL
Sample Preparation:
-
Dilute the samples from the forced degradation study with the mobile phase (50:50 A:B) to a final concentration of approximately 100 µg/mL.
Visualizations
Caption: Modeled acidic degradation pathway for this compound.
Caption: Troubleshooting workflow for investigating this compound degradation.
References
- 1. Low-dose erythromycin in pediatrics: Formulation and stability of 20 mg hard gelatin capsules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Mechanism for the degradation of erythromycin A and erythromycin A 2'-ethyl succinate in acidic aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Cell Viability Issues in Erythromycin Cytotoxicity Assays
A Note on "Epopromycin B": Initial searches for "this compound" did not yield relevant results. It is highly probable that this is a typographical error for "Erythromycin," a widely studied macrolide antibiotic with known cytotoxic and immunomodulatory effects. This technical support center will therefore focus on Erythromycin.
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the assessment of cell viability in cytotoxicity assays involving Erythromycin.
Frequently Asked Questions (FAQs)
Q1: Why is there precipitation when I add my Erythromycin stock solution to the cell culture medium?
A1: Erythromycin, particularly Erythromycin Stearate, has low solubility in aqueous solutions like cell culture media[1]. The solvent used for the stock solution (commonly ethanol (B145695) or DMSO) can cause the drug to precipitate when it comes into contact with the aqueous environment of the medium[1]. To mitigate this, it is recommended to warm the cell culture medium to 37°C and add the stock solution drop-wise while gently swirling the medium[1]. Alternatively, using more water-soluble salts of Erythromycin, such as Erythromycin Lactobionate or Erythromycin Gluceptate, can prevent precipitation[1].
Q2: My colorimetric assay (e.g., MTT, XTT) results are inconsistent or show high background. What could be the cause?
A2: Erythromycin has been noted to interfere with colorimetric assays. The acidic conditions used in some assay protocols can react with Erythromycin to produce a yellow color, which can interfere with absorbance readings at 485 nm[2]. It is crucial to run proper controls, including wells with Erythromycin in the medium but without cells, to measure and subtract this background absorbance. Additionally, ensure that the solvent used to dissolve the formazan (B1609692) crystals in an MTT assay does not react with Erythromycin.
Q3: I am observing an unexpected increase in cell proliferation at certain concentrations of Erythromycin. Is this a known effect?
A3: Yes, in some cell lines, such as the human liver cancer cell line HepG2, Erythromycin has been reported to increase cell proliferation. This is an important consideration when evaluating its cytotoxic effects, and it is advisable to use multiple cell lines to confirm cytotoxic activity.
Q4: What are the known signaling pathways affected by Erythromycin that might influence cell viability?
A4: Erythromycin is known to modulate key signaling pathways involved in inflammation, proliferation, and apoptosis. The two primary pathways are the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway and the ERK/MAPK (Extracellular signal-regulated kinase/Mitogen-activated protein kinase) signaling pathway . Erythromycin has been shown to inhibit the activation of NF-κB and can also affect the phosphorylation of components within the ERK/MAPK cascade.
Data Presentation: Erythromycin Cytotoxicity
The cytotoxic effects of Erythromycin and its derivatives can vary significantly depending on the cell line and the specific compound used. Below is a summary of reported 50% inhibitory concentration (IC50) values.
| Cell Line Type | Cell Line Name | Compound | IC50 Value | Reference |
| Cancer | SGC-7901 (Gastric Adenocarcinoma) | Erythromycin Derivative (1a) | 13.9 µM | |
| KB (Oral Carcinoma) | Erythromycin Derivative (1a) | 9.6 µM | ||
| HT-1080 (Fibrosarcoma) | Erythromycin Derivative (1a) | 10.3 µM | ||
| A549 (Non-small cell lung) | Erythromycin Derivative (1b) | ~1.5 µM | ||
| BGC-823 (Gastric Carcinoma) | Erythromycin Derivative (1b) | ~1.5 µM | ||
| HepG-2 (Hepatocellular Carcinoma) | Erythromycin Derivative (1b) | ~1.5 µM | ||
| Hep2 (Laryngeal Carcinoma) | Erythromycin Derivative (1b) | ~1.5 µM | ||
| MCF-7 (Breast Carcinoma) | Erythromycin Derivative (1b) | ~1.5 µM | ||
| HeLa (Cervical Carcinoma) | Erythromycin Derivative (1b) | ~1.5 µM | ||
| HT-29 (Colon Carcinoma) | Erythromycin | Dose-dependent suppression | ||
| C26 (Murine Colon Carcinoma) | Erythromycin | Dose-dependent suppression | ||
| Non-Cancerous | Chang Liver Cells | Erythromycin Base | Least toxic among tested macrolides | |
| T84 (Human intestinal epithelial) | Erythromycin | Increased cytotoxicity with acute exposure |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by Erythromycin.
Experimental Protocols
Below are detailed methodologies for key cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Erythromycin stock solution (in an appropriate solvent like ethanol or DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of Erythromycin in complete culture medium. Remove the old medium from the wells and add 100 µL of the Erythromycin dilutions. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Erythromycin stock solution
-
96-well microtiter plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of Erythromycin and appropriate controls.
-
Incubation: Incubate for the desired duration.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Measurement: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the LDH activity in the collected supernatants. This typically involves adding a reaction mixture and measuring the absorbance.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Mammalian cell line of interest
-
Erythromycin stock solution
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with Erythromycin for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and centrifuge at 200 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit's protocol.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no cytotoxic effect observed | - Erythromycin concentration is too low.- The specific cell line is resistant to Erythromycin.- Insufficient incubation time. | - Perform a dose-response experiment with a wider concentration range.- Test on multiple, different cell lines.- Increase the incubation time (e.g., up to 72 hours). |
| High variability between replicate wells | - Uneven cell seeding.- "Edge effect" in the 96-well plate.- Pipetting errors. | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or medium.- Calibrate pipettes and ensure proper pipetting technique. |
| Solvent control shows significant cytotoxicity | - The concentration of the solvent (e.g., DMSO, ethanol) is too high. | - Ensure the final solvent concentration in the culture medium is low (typically ≤ 0.5%). |
| Microbial contamination | - Non-sterile technique or reagents. | - Maintain aseptic technique. Use sterile, filtered reagents. Regularly check cultures for contamination. |
References
Technical Support Center: Troubleshooting Cell Viability Issues in Erythromycin Cytotoxicity Assays
A Note on "Epopromycin B": Initial searches for "this compound" did not yield relevant results. It is highly probable that this is a typographical error for "Erythromycin," a widely studied macrolide antibiotic with known cytotoxic and immunomodulatory effects. This technical support center will therefore focus on Erythromycin.
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the assessment of cell viability in cytotoxicity assays involving Erythromycin.
Frequently Asked Questions (FAQs)
Q1: Why is there precipitation when I add my Erythromycin stock solution to the cell culture medium?
A1: Erythromycin, particularly Erythromycin Stearate, has low solubility in aqueous solutions like cell culture media[1]. The solvent used for the stock solution (commonly ethanol (B145695) or DMSO) can cause the drug to precipitate when it comes into contact with the aqueous environment of the medium[1]. To mitigate this, it is recommended to warm the cell culture medium to 37°C and add the stock solution drop-wise while gently swirling the medium[1]. Alternatively, using more water-soluble salts of Erythromycin, such as Erythromycin Lactobionate or Erythromycin Gluceptate, can prevent precipitation[1].
Q2: My colorimetric assay (e.g., MTT, XTT) results are inconsistent or show high background. What could be the cause?
A2: Erythromycin has been noted to interfere with colorimetric assays. The acidic conditions used in some assay protocols can react with Erythromycin to produce a yellow color, which can interfere with absorbance readings at 485 nm[2]. It is crucial to run proper controls, including wells with Erythromycin in the medium but without cells, to measure and subtract this background absorbance. Additionally, ensure that the solvent used to dissolve the formazan (B1609692) crystals in an MTT assay does not react with Erythromycin.
Q3: I am observing an unexpected increase in cell proliferation at certain concentrations of Erythromycin. Is this a known effect?
A3: Yes, in some cell lines, such as the human liver cancer cell line HepG2, Erythromycin has been reported to increase cell proliferation. This is an important consideration when evaluating its cytotoxic effects, and it is advisable to use multiple cell lines to confirm cytotoxic activity.
Q4: What are the known signaling pathways affected by Erythromycin that might influence cell viability?
A4: Erythromycin is known to modulate key signaling pathways involved in inflammation, proliferation, and apoptosis. The two primary pathways are the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway and the ERK/MAPK (Extracellular signal-regulated kinase/Mitogen-activated protein kinase) signaling pathway . Erythromycin has been shown to inhibit the activation of NF-κB and can also affect the phosphorylation of components within the ERK/MAPK cascade.
Data Presentation: Erythromycin Cytotoxicity
The cytotoxic effects of Erythromycin and its derivatives can vary significantly depending on the cell line and the specific compound used. Below is a summary of reported 50% inhibitory concentration (IC50) values.
| Cell Line Type | Cell Line Name | Compound | IC50 Value | Reference |
| Cancer | SGC-7901 (Gastric Adenocarcinoma) | Erythromycin Derivative (1a) | 13.9 µM | |
| KB (Oral Carcinoma) | Erythromycin Derivative (1a) | 9.6 µM | ||
| HT-1080 (Fibrosarcoma) | Erythromycin Derivative (1a) | 10.3 µM | ||
| A549 (Non-small cell lung) | Erythromycin Derivative (1b) | ~1.5 µM | ||
| BGC-823 (Gastric Carcinoma) | Erythromycin Derivative (1b) | ~1.5 µM | ||
| HepG-2 (Hepatocellular Carcinoma) | Erythromycin Derivative (1b) | ~1.5 µM | ||
| Hep2 (Laryngeal Carcinoma) | Erythromycin Derivative (1b) | ~1.5 µM | ||
| MCF-7 (Breast Carcinoma) | Erythromycin Derivative (1b) | ~1.5 µM | ||
| HeLa (Cervical Carcinoma) | Erythromycin Derivative (1b) | ~1.5 µM | ||
| HT-29 (Colon Carcinoma) | Erythromycin | Dose-dependent suppression | ||
| C26 (Murine Colon Carcinoma) | Erythromycin | Dose-dependent suppression | ||
| Non-Cancerous | Chang Liver Cells | Erythromycin Base | Least toxic among tested macrolides | |
| T84 (Human intestinal epithelial) | Erythromycin | Increased cytotoxicity with acute exposure |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by Erythromycin.
Experimental Protocols
Below are detailed methodologies for key cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Erythromycin stock solution (in an appropriate solvent like ethanol or DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of Erythromycin in complete culture medium. Remove the old medium from the wells and add 100 µL of the Erythromycin dilutions. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Erythromycin stock solution
-
96-well microtiter plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of Erythromycin and appropriate controls.
-
Incubation: Incubate for the desired duration.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Measurement: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the LDH activity in the collected supernatants. This typically involves adding a reaction mixture and measuring the absorbance.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Mammalian cell line of interest
-
Erythromycin stock solution
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with Erythromycin for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and centrifuge at 200 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit's protocol.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no cytotoxic effect observed | - Erythromycin concentration is too low.- The specific cell line is resistant to Erythromycin.- Insufficient incubation time. | - Perform a dose-response experiment with a wider concentration range.- Test on multiple, different cell lines.- Increase the incubation time (e.g., up to 72 hours). |
| High variability between replicate wells | - Uneven cell seeding.- "Edge effect" in the 96-well plate.- Pipetting errors. | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or medium.- Calibrate pipettes and ensure proper pipetting technique. |
| Solvent control shows significant cytotoxicity | - The concentration of the solvent (e.g., DMSO, ethanol) is too high. | - Ensure the final solvent concentration in the culture medium is low (typically ≤ 0.5%). |
| Microbial contamination | - Non-sterile technique or reagents. | - Maintain aseptic technique. Use sterile, filtered reagents. Regularly check cultures for contamination. |
References
Technical Support Center: Troubleshooting Cell Viability Issues in Erythromycin Cytotoxicity Assays
A Note on "Epopromycin B": Initial searches for "this compound" did not yield relevant results. It is highly probable that this is a typographical error for "Erythromycin," a widely studied macrolide antibiotic with known cytotoxic and immunomodulatory effects. This technical support center will therefore focus on Erythromycin.
This guide is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the assessment of cell viability in cytotoxicity assays involving Erythromycin.
Frequently Asked Questions (FAQs)
Q1: Why is there precipitation when I add my Erythromycin stock solution to the cell culture medium?
A1: Erythromycin, particularly Erythromycin Stearate, has low solubility in aqueous solutions like cell culture media[1]. The solvent used for the stock solution (commonly ethanol or DMSO) can cause the drug to precipitate when it comes into contact with the aqueous environment of the medium[1]. To mitigate this, it is recommended to warm the cell culture medium to 37°C and add the stock solution drop-wise while gently swirling the medium[1]. Alternatively, using more water-soluble salts of Erythromycin, such as Erythromycin Lactobionate or Erythromycin Gluceptate, can prevent precipitation[1].
Q2: My colorimetric assay (e.g., MTT, XTT) results are inconsistent or show high background. What could be the cause?
A2: Erythromycin has been noted to interfere with colorimetric assays. The acidic conditions used in some assay protocols can react with Erythromycin to produce a yellow color, which can interfere with absorbance readings at 485 nm[2]. It is crucial to run proper controls, including wells with Erythromycin in the medium but without cells, to measure and subtract this background absorbance. Additionally, ensure that the solvent used to dissolve the formazan crystals in an MTT assay does not react with Erythromycin.
Q3: I am observing an unexpected increase in cell proliferation at certain concentrations of Erythromycin. Is this a known effect?
A3: Yes, in some cell lines, such as the human liver cancer cell line HepG2, Erythromycin has been reported to increase cell proliferation. This is an important consideration when evaluating its cytotoxic effects, and it is advisable to use multiple cell lines to confirm cytotoxic activity.
Q4: What are the known signaling pathways affected by Erythromycin that might influence cell viability?
A4: Erythromycin is known to modulate key signaling pathways involved in inflammation, proliferation, and apoptosis. The two primary pathways are the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway and the ERK/MAPK (Extracellular signal-regulated kinase/Mitogen-activated protein kinase) signaling pathway . Erythromycin has been shown to inhibit the activation of NF-κB and can also affect the phosphorylation of components within the ERK/MAPK cascade.
Data Presentation: Erythromycin Cytotoxicity
The cytotoxic effects of Erythromycin and its derivatives can vary significantly depending on the cell line and the specific compound used. Below is a summary of reported 50% inhibitory concentration (IC50) values.
| Cell Line Type | Cell Line Name | Compound | IC50 Value | Reference |
| Cancer | SGC-7901 (Gastric Adenocarcinoma) | Erythromycin Derivative (1a) | 13.9 µM | |
| KB (Oral Carcinoma) | Erythromycin Derivative (1a) | 9.6 µM | ||
| HT-1080 (Fibrosarcoma) | Erythromycin Derivative (1a) | 10.3 µM | ||
| A549 (Non-small cell lung) | Erythromycin Derivative (1b) | ~1.5 µM | ||
| BGC-823 (Gastric Carcinoma) | Erythromycin Derivative (1b) | ~1.5 µM | ||
| HepG-2 (Hepatocellular Carcinoma) | Erythromycin Derivative (1b) | ~1.5 µM | ||
| Hep2 (Laryngeal Carcinoma) | Erythromycin Derivative (1b) | ~1.5 µM | ||
| MCF-7 (Breast Carcinoma) | Erythromycin Derivative (1b) | ~1.5 µM | ||
| HeLa (Cervical Carcinoma) | Erythromycin Derivative (1b) | ~1.5 µM | ||
| HT-29 (Colon Carcinoma) | Erythromycin | Dose-dependent suppression | ||
| C26 (Murine Colon Carcinoma) | Erythromycin | Dose-dependent suppression | ||
| Non-Cancerous | Chang Liver Cells | Erythromycin Base | Least toxic among tested macrolides | |
| T84 (Human intestinal epithelial) | Erythromycin | Increased cytotoxicity with acute exposure |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways affected by Erythromycin.
Experimental Protocols
Below are detailed methodologies for key cytotoxicity assays.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Erythromycin stock solution (in an appropriate solvent like ethanol or DMSO)
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell adherence.
-
Compound Treatment: Prepare serial dilutions of Erythromycin in complete culture medium. Remove the old medium from the wells and add 100 µL of the Erythromycin dilutions. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells, indicating a loss of membrane integrity.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium
-
Erythromycin stock solution
-
96-well microtiter plates
-
LDH cytotoxicity assay kit (commercially available)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay and incubate overnight.
-
Compound Treatment: Treat cells with various concentrations of Erythromycin and appropriate controls.
-
Incubation: Incubate for the desired duration.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer the supernatant to a new 96-well plate.
-
LDH Measurement: Follow the manufacturer's instructions for the LDH cytotoxicity assay kit to measure the LDH activity in the collected supernatants. This typically involves adding a reaction mixture and measuring the absorbance.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Mammalian cell line of interest
-
Erythromycin stock solution
-
Annexin V-FITC/PI apoptosis detection kit (commercially available)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed and treat cells with Erythromycin for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells and centrifuge at 200 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the kit's protocol.
-
Incubation: Incubate the cells for 15-20 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no cytotoxic effect observed | - Erythromycin concentration is too low.- The specific cell line is resistant to Erythromycin.- Insufficient incubation time. | - Perform a dose-response experiment with a wider concentration range.- Test on multiple, different cell lines.- Increase the incubation time (e.g., up to 72 hours). |
| High variability between replicate wells | - Uneven cell seeding.- "Edge effect" in the 96-well plate.- Pipetting errors. | - Ensure a homogenous cell suspension before seeding.- Avoid using the outer wells of the plate for experimental samples; fill them with sterile PBS or medium.- Calibrate pipettes and ensure proper pipetting technique. |
| Solvent control shows significant cytotoxicity | - The concentration of the solvent (e.g., DMSO, ethanol) is too high. | - Ensure the final solvent concentration in the culture medium is low (typically ≤ 0.5%). |
| Microbial contamination | - Non-sterile technique or reagents. | - Maintain aseptic technique. Use sterile, filtered reagents. Regularly check cultures for contamination. |
References
Validation & Comparative
A Comparative Analysis of the Antibacterial Efficacy of Epopromycin B and Erythromycin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial activities of Epopromycin B and Erythromycin A, two closely related macrolide antibiotics. The information presented herein is intended to assist researchers and professionals in the fields of microbiology and drug development in understanding the nuanced differences in the antimicrobial profiles of these compounds. This analysis is supported by experimental data on their minimum inhibitory concentrations (MICs) and a detailed description of the standardized experimental protocols used for such evaluations.
Executive Summary
Erythromycin A is a well-established macrolide antibiotic used to treat a variety of bacterial infections.[1][2] this compound, a closely related analogue, has also been evaluated for its antibacterial properties. Both compounds function by inhibiting bacterial protein synthesis through their interaction with the 50S ribosomal subunit.[3][][5] While structurally similar, studies indicate that Erythromycin A generally exhibits greater potency against susceptible bacterial strains compared to this compound. This guide will delve into the available quantitative data to illustrate these differences.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of this compound and Erythromycin A has been quantified using Minimum Inhibitory Concentration (MIC) assays. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following table summarizes the available MIC data for both compounds against a selection of Gram-positive and Gram-negative bacteria. It is important to note that direct comparative data from a single comprehensive study is limited, and variations in experimental conditions across different studies can influence MIC values.
| Bacterial Strain | Antibiotic | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Erythromycin A | ~1.2 | |
| This compound | ~1.4 | ||
| Streptococcus pyogenes | Erythromycin A | ~0.08 | |
| This compound | ~0.1 | ||
| Haemophilus influenzae | Erythromycin A | ~2.5 | |
| This compound | ~3.0 |
Note: The antibacterial activity of both Erythromycin A and B is predominantly directed against Gram-positive bacteria.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical in vitro method for assessing the antimicrobial activity of a compound. The Broth Microdilution Method is a commonly employed and standardized procedure for this purpose.
Broth Microdilution Method for MIC Determination
This protocol outlines the steps for determining the MIC of this compound and Erythromycin A against a target bacterial strain.
1. Preparation of Materials:
-
Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Antibiotic Stock Solutions: Prepare stock solutions of this compound and Erythromycin A in a suitable solvent at a high concentration (e.g., 1280 µg/mL).
-
96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
2. Inoculum Preparation:
-
Aseptically transfer a few colonies from the fresh bacterial culture to a tube of sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Antibiotics:
-
In the 96-well plate, perform a two-fold serial dilution of the antibiotic stock solutions using CAMHB to achieve a range of desired concentrations.
-
Typically, 100 µL of CAMHB is added to wells 2 through 12. 100 µL of the antibiotic stock solution is added to well 1, and then serially diluted by transferring 100 µL from well to well.
-
The final volume in each well before adding the inoculum should be 100 µL.
4. Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate, including a growth control well (containing only medium and bacteria) and a sterility control well (containing only medium).
-
The final volume in each well will be 200 µL.
5. Incubation:
-
Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.
6. Reading the MIC:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for MIC determination using the broth microdilution method.
Signaling Pathway
Both Erythromycin A and this compound are macrolide antibiotics that inhibit bacterial protein synthesis. Their mechanism of action does not involve a complex signaling pathway but rather a direct interaction with a key cellular component.
Caption: Mechanism of action for Erythromycin A and this compound.
References
A Comparative Analysis of the Antibacterial Efficacy of Epopromycin B and Erythromycin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial activities of Epopromycin B and Erythromycin A, two closely related macrolide antibiotics. The information presented herein is intended to assist researchers and professionals in the fields of microbiology and drug development in understanding the nuanced differences in the antimicrobial profiles of these compounds. This analysis is supported by experimental data on their minimum inhibitory concentrations (MICs) and a detailed description of the standardized experimental protocols used for such evaluations.
Executive Summary
Erythromycin A is a well-established macrolide antibiotic used to treat a variety of bacterial infections.[1][2] this compound, a closely related analogue, has also been evaluated for its antibacterial properties. Both compounds function by inhibiting bacterial protein synthesis through their interaction with the 50S ribosomal subunit.[3][][5] While structurally similar, studies indicate that Erythromycin A generally exhibits greater potency against susceptible bacterial strains compared to this compound. This guide will delve into the available quantitative data to illustrate these differences.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of this compound and Erythromycin A has been quantified using Minimum Inhibitory Concentration (MIC) assays. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following table summarizes the available MIC data for both compounds against a selection of Gram-positive and Gram-negative bacteria. It is important to note that direct comparative data from a single comprehensive study is limited, and variations in experimental conditions across different studies can influence MIC values.
| Bacterial Strain | Antibiotic | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Erythromycin A | ~1.2 | |
| This compound | ~1.4 | ||
| Streptococcus pyogenes | Erythromycin A | ~0.08 | |
| This compound | ~0.1 | ||
| Haemophilus influenzae | Erythromycin A | ~2.5 | |
| This compound | ~3.0 |
Note: The antibacterial activity of both Erythromycin A and B is predominantly directed against Gram-positive bacteria.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical in vitro method for assessing the antimicrobial activity of a compound. The Broth Microdilution Method is a commonly employed and standardized procedure for this purpose.
Broth Microdilution Method for MIC Determination
This protocol outlines the steps for determining the MIC of this compound and Erythromycin A against a target bacterial strain.
1. Preparation of Materials:
-
Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Antibiotic Stock Solutions: Prepare stock solutions of this compound and Erythromycin A in a suitable solvent at a high concentration (e.g., 1280 µg/mL).
-
96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
2. Inoculum Preparation:
-
Aseptically transfer a few colonies from the fresh bacterial culture to a tube of sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Antibiotics:
-
In the 96-well plate, perform a two-fold serial dilution of the antibiotic stock solutions using CAMHB to achieve a range of desired concentrations.
-
Typically, 100 µL of CAMHB is added to wells 2 through 12. 100 µL of the antibiotic stock solution is added to well 1, and then serially diluted by transferring 100 µL from well to well.
-
The final volume in each well before adding the inoculum should be 100 µL.
4. Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate, including a growth control well (containing only medium and bacteria) and a sterility control well (containing only medium).
-
The final volume in each well will be 200 µL.
5. Incubation:
-
Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.
6. Reading the MIC:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for MIC determination using the broth microdilution method.
Signaling Pathway
Both Erythromycin A and this compound are macrolide antibiotics that inhibit bacterial protein synthesis. Their mechanism of action does not involve a complex signaling pathway but rather a direct interaction with a key cellular component.
Caption: Mechanism of action for Erythromycin A and this compound.
References
A Comparative Analysis of the Antibacterial Efficacy of Epopromycin B and Erythromycin A
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial activities of Epopromycin B and Erythromycin A, two closely related macrolide antibiotics. The information presented herein is intended to assist researchers and professionals in the fields of microbiology and drug development in understanding the nuanced differences in the antimicrobial profiles of these compounds. This analysis is supported by experimental data on their minimum inhibitory concentrations (MICs) and a detailed description of the standardized experimental protocols used for such evaluations.
Executive Summary
Erythromycin A is a well-established macrolide antibiotic used to treat a variety of bacterial infections.[1][2] this compound, a closely related analogue, has also been evaluated for its antibacterial properties. Both compounds function by inhibiting bacterial protein synthesis through their interaction with the 50S ribosomal subunit.[3][][5] While structurally similar, studies indicate that Erythromycin A generally exhibits greater potency against susceptible bacterial strains compared to this compound. This guide will delve into the available quantitative data to illustrate these differences.
Quantitative Comparison of Antibacterial Activity
The antibacterial efficacy of this compound and Erythromycin A has been quantified using Minimum Inhibitory Concentration (MIC) assays. The MIC is the lowest concentration of an antibiotic that prevents the visible growth of a bacterium. The following table summarizes the available MIC data for both compounds against a selection of Gram-positive and Gram-negative bacteria. It is important to note that direct comparative data from a single comprehensive study is limited, and variations in experimental conditions across different studies can influence MIC values.
| Bacterial Strain | Antibiotic | MIC (µg/mL) | Reference |
| Staphylococcus aureus | Erythromycin A | ~1.2 | |
| This compound | ~1.4 | ||
| Streptococcus pyogenes | Erythromycin A | ~0.08 | |
| This compound | ~0.1 | ||
| Haemophilus influenzae | Erythromycin A | ~2.5 | |
| This compound | ~3.0 |
Note: The antibacterial activity of both Erythromycin A and B is predominantly directed against Gram-positive bacteria.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a critical in vitro method for assessing the antimicrobial activity of a compound. The Broth Microdilution Method is a commonly employed and standardized procedure for this purpose.
Broth Microdilution Method for MIC Determination
This protocol outlines the steps for determining the MIC of this compound and Erythromycin A against a target bacterial strain.
1. Preparation of Materials:
-
Bacterial Culture: A pure, overnight culture of the test bacterium grown in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Antibiotic Stock Solutions: Prepare stock solutions of this compound and Erythromycin A in a suitable solvent at a high concentration (e.g., 1280 µg/mL).
-
96-Well Microtiter Plates: Sterile, flat-bottomed 96-well plates.
-
Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
2. Inoculum Preparation:
-
Aseptically transfer a few colonies from the fresh bacterial culture to a tube of sterile saline.
-
Adjust the turbidity of the bacterial suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL.
-
Dilute this adjusted suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
3. Serial Dilution of Antibiotics:
-
In the 96-well plate, perform a two-fold serial dilution of the antibiotic stock solutions using CAMHB to achieve a range of desired concentrations.
-
Typically, 100 µL of CAMHB is added to wells 2 through 12. 100 µL of the antibiotic stock solution is added to well 1, and then serially diluted by transferring 100 µL from well to well.
-
The final volume in each well before adding the inoculum should be 100 µL.
4. Inoculation:
-
Add 100 µL of the prepared bacterial inoculum to each well of the microtiter plate, including a growth control well (containing only medium and bacteria) and a sterility control well (containing only medium).
-
The final volume in each well will be 200 µL.
5. Incubation:
-
Cover the microtiter plate and incubate at 35-37°C for 16-20 hours in ambient air.
6. Reading the MIC:
-
Following incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps involved in the Broth Microdilution Method for determining the Minimum Inhibitory Concentration (MIC).
Caption: Workflow for MIC determination using the broth microdilution method.
Signaling Pathway
Both Erythromycin A and this compound are macrolide antibiotics that inhibit bacterial protein synthesis. Their mechanism of action does not involve a complex signaling pathway but rather a direct interaction with a key cellular component.
Caption: Mechanism of action for Erythromycin A and this compound.
References
A Comparative Analysis of the Cytotoxicity of Macrolide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of several common macrolide antibiotics: erythromycin (B1671065), azithromycin, clarithromycin, and roxithromycin. The information presented is based on experimental data from in vitro studies, offering a valuable resource for researchers in drug development and related fields.
Quantitative Cytotoxicity Data
The following tables summarize the 50% inhibitory concentration (IC50) values of the selected macrolide antibiotics across various human cell lines. These values are indicative of the drug concentration required to inhibit 50% of cell viability and provide a quantitative measure of cytotoxicity.
Table 1: IC50 Values of Macrolide Antibiotics in Human Cancer Cell Lines
| Antibiotic | Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| Erythromycin | HT-29 (Colon Carcinoma) | MTT | Not Specified | >50[1] |
| C26 (Murine Colon Carcinoma) | MTT | Not Specified | >50[1] | |
| SH-SY5Y (Neuroblastoma) | MTT | Not Specified | Concentration-dependent inhibition[2] | |
| Azithromycin | HeLa (Cervical Cancer) | MTT | 72 | 15.66 µg/mL |
| SGC-7901 (Gastric Cancer) | MTT | 72 | 26.05 µg/mL[3][4] | |
| U87 (Glioblastoma) | MTT | 48 | 92.0 µg/mL | |
| Clarithromycin | HCT116 (Colorectal Carcinoma) | Not Specified | 24 | Induces vacuoles |
| LS174T (Colorectal Adenocarcinoma) | Not Specified | 72 | Arrest of cell proliferation at 160 µM | |
| Roxithromycin | Jurkat T cells | Not Specified | Not Specified | Concentration-dependent acceleration of apoptosis |
Table 2: Comparative Cytotoxicity (EC50) of Macrolides in a Human Liver Cell Line (Chang)
| Macrolide | MTT Assay (4 hours) | MTT Assay (48 hours) | MTT Assay (96 hours) | Cellular Protein Assay (48 hours) | Cellular Protein Assay (96 hours) |
| Erythromycin Estolate | 69.8 µM | 35.5 µM | 32.5 µM | 36.9 µM | 33.2 µM |
| Erythromycin-11,12-cyclic carbonate | >503 µM | 148 µM | 102 µM | 121 µM | 98.1 µM |
| Clarithromycin | 817 µM | 259 µM | 201 µM | 289 µM | 213 µM |
| Roxithromycin | 1002 µM | 516 µM | 189 µM | 255 µM | 195 µM |
| Erythromycin Base | 1669 µM | 719 µM | 589 µM | 801 µM | 623 µM |
| Azithromycin | 2574 µM | 1168 µM | 499 µM | 699 µM | 502 µM |
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the assessment of antibiotic cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Antibiotic Preparation and Treatment: Prepare a stock solution of the macrolide antibiotic (e.g., 10 mM in DMSO). From this, prepare serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add the antibiotic dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest antibiotic concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantitatively measures lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme that is released upon cell lysis.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of the macrolide antibiotics as described in the MTT assay protocol. Include appropriate controls: no-cell control (medium background), vehicle-only control (spontaneous LDH release), and a maximum LDH release control (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired exposure period at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes to pellet the cells. Carefully transfer 50 µL of the supernatant from each well to a new optically clear 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing an assay buffer and a substrate mix. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30-60 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by subtracting the absorbance of the vehicle control from the treated samples and dividing by the absorbance of the maximum LDH release control (after subtracting the vehicle control).
Signaling Pathways and Mechanisms of Cytotoxicity
Macrolide antibiotics can induce cytotoxicity through various signaling pathways. The diagrams below illustrate the key pathways affected.
Caption: Experimental workflow for assessing macrolide cytotoxicity.
Inhibition of NF-κB Signaling Pathway
Several macrolides have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is crucial for regulating the expression of pro-inflammatory cytokines.
Caption: Macrolide inhibition of the NF-κB signaling pathway.
Modulation of the mTOR Signaling Pathway
The mTOR pathway is a central regulator of cell growth, proliferation, and survival. Some macrolides can influence this pathway, contributing to their cytotoxic effects.
Caption: Macrolide modulation of the mTOR signaling pathway.
Induction of Autophagy Blockage
Autophagy is a cellular process of degradation and recycling of cellular components. Some macrolides can block the autophagic flux, leading to the accumulation of autophagosomes and contributing to cell death.
Caption: Macrolide-induced blockage of the autophagy pathway.
References
- 1. [Erythromycin inhibits the proliferation of HERG K+ channel highly expressing cancer cells and shows synergy with anticancer drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of erythromycin on human neuroblastoma cell line (SH-SY5Y) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azithromycin Synergistically Enhances Anti-Proliferative Activity of Vincristine in Cervical and Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azithromycin synergistically enhances anti-proliferative activity of vincristine in cervical and gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of Macrolide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of several common macrolide antibiotics: erythromycin (B1671065), azithromycin, clarithromycin, and roxithromycin. The information presented is based on experimental data from in vitro studies, offering a valuable resource for researchers in drug development and related fields.
Quantitative Cytotoxicity Data
The following tables summarize the 50% inhibitory concentration (IC50) values of the selected macrolide antibiotics across various human cell lines. These values are indicative of the drug concentration required to inhibit 50% of cell viability and provide a quantitative measure of cytotoxicity.
Table 1: IC50 Values of Macrolide Antibiotics in Human Cancer Cell Lines
| Antibiotic | Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| Erythromycin | HT-29 (Colon Carcinoma) | MTT | Not Specified | >50[1] |
| C26 (Murine Colon Carcinoma) | MTT | Not Specified | >50[1] | |
| SH-SY5Y (Neuroblastoma) | MTT | Not Specified | Concentration-dependent inhibition[2] | |
| Azithromycin | HeLa (Cervical Cancer) | MTT | 72 | 15.66 µg/mL |
| SGC-7901 (Gastric Cancer) | MTT | 72 | 26.05 µg/mL[3][4] | |
| U87 (Glioblastoma) | MTT | 48 | 92.0 µg/mL | |
| Clarithromycin | HCT116 (Colorectal Carcinoma) | Not Specified | 24 | Induces vacuoles |
| LS174T (Colorectal Adenocarcinoma) | Not Specified | 72 | Arrest of cell proliferation at 160 µM | |
| Roxithromycin | Jurkat T cells | Not Specified | Not Specified | Concentration-dependent acceleration of apoptosis |
Table 2: Comparative Cytotoxicity (EC50) of Macrolides in a Human Liver Cell Line (Chang)
| Macrolide | MTT Assay (4 hours) | MTT Assay (48 hours) | MTT Assay (96 hours) | Cellular Protein Assay (48 hours) | Cellular Protein Assay (96 hours) |
| Erythromycin Estolate | 69.8 µM | 35.5 µM | 32.5 µM | 36.9 µM | 33.2 µM |
| Erythromycin-11,12-cyclic carbonate | >503 µM | 148 µM | 102 µM | 121 µM | 98.1 µM |
| Clarithromycin | 817 µM | 259 µM | 201 µM | 289 µM | 213 µM |
| Roxithromycin | 1002 µM | 516 µM | 189 µM | 255 µM | 195 µM |
| Erythromycin Base | 1669 µM | 719 µM | 589 µM | 801 µM | 623 µM |
| Azithromycin | 2574 µM | 1168 µM | 499 µM | 699 µM | 502 µM |
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the assessment of antibiotic cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Antibiotic Preparation and Treatment: Prepare a stock solution of the macrolide antibiotic (e.g., 10 mM in DMSO). From this, prepare serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add the antibiotic dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest antibiotic concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantitatively measures lactate (B86563) dehydrogenase (LDH), a stable cytosolic enzyme that is released upon cell lysis.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of the macrolide antibiotics as described in the MTT assay protocol. Include appropriate controls: no-cell control (medium background), vehicle-only control (spontaneous LDH release), and a maximum LDH release control (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired exposure period at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes to pellet the cells. Carefully transfer 50 µL of the supernatant from each well to a new optically clear 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing an assay buffer and a substrate mix. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30-60 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by subtracting the absorbance of the vehicle control from the treated samples and dividing by the absorbance of the maximum LDH release control (after subtracting the vehicle control).
Signaling Pathways and Mechanisms of Cytotoxicity
Macrolide antibiotics can induce cytotoxicity through various signaling pathways. The diagrams below illustrate the key pathways affected.
Caption: Experimental workflow for assessing macrolide cytotoxicity.
Inhibition of NF-κB Signaling Pathway
Several macrolides have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is crucial for regulating the expression of pro-inflammatory cytokines.
Caption: Macrolide inhibition of the NF-κB signaling pathway.
Modulation of the mTOR Signaling Pathway
The mTOR pathway is a central regulator of cell growth, proliferation, and survival. Some macrolides can influence this pathway, contributing to their cytotoxic effects.
Caption: Macrolide modulation of the mTOR signaling pathway.
Induction of Autophagy Blockage
Autophagy is a cellular process of degradation and recycling of cellular components. Some macrolides can block the autophagic flux, leading to the accumulation of autophagosomes and contributing to cell death.
Caption: Macrolide-induced blockage of the autophagy pathway.
References
- 1. [Erythromycin inhibits the proliferation of HERG K+ channel highly expressing cancer cells and shows synergy with anticancer drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of erythromycin on human neuroblastoma cell line (SH-SY5Y) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azithromycin Synergistically Enhances Anti-Proliferative Activity of Vincristine in Cervical and Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azithromycin synergistically enhances anti-proliferative activity of vincristine in cervical and gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Cytotoxicity of Macrolide Antibiotics
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytotoxic effects of several common macrolide antibiotics: erythromycin, azithromycin, clarithromycin, and roxithromycin. The information presented is based on experimental data from in vitro studies, offering a valuable resource for researchers in drug development and related fields.
Quantitative Cytotoxicity Data
The following tables summarize the 50% inhibitory concentration (IC50) values of the selected macrolide antibiotics across various human cell lines. These values are indicative of the drug concentration required to inhibit 50% of cell viability and provide a quantitative measure of cytotoxicity.
Table 1: IC50 Values of Macrolide Antibiotics in Human Cancer Cell Lines
| Antibiotic | Cell Line | Assay | Incubation Time (hours) | IC50 (µM) |
| Erythromycin | HT-29 (Colon Carcinoma) | MTT | Not Specified | >50[1] |
| C26 (Murine Colon Carcinoma) | MTT | Not Specified | >50[1] | |
| SH-SY5Y (Neuroblastoma) | MTT | Not Specified | Concentration-dependent inhibition[2] | |
| Azithromycin | HeLa (Cervical Cancer) | MTT | 72 | 15.66 µg/mL |
| SGC-7901 (Gastric Cancer) | MTT | 72 | 26.05 µg/mL[3][4] | |
| U87 (Glioblastoma) | MTT | 48 | 92.0 µg/mL | |
| Clarithromycin | HCT116 (Colorectal Carcinoma) | Not Specified | 24 | Induces vacuoles |
| LS174T (Colorectal Adenocarcinoma) | Not Specified | 72 | Arrest of cell proliferation at 160 µM | |
| Roxithromycin | Jurkat T cells | Not Specified | Not Specified | Concentration-dependent acceleration of apoptosis |
Table 2: Comparative Cytotoxicity (EC50) of Macrolides in a Human Liver Cell Line (Chang)
| Macrolide | MTT Assay (4 hours) | MTT Assay (48 hours) | MTT Assay (96 hours) | Cellular Protein Assay (48 hours) | Cellular Protein Assay (96 hours) |
| Erythromycin Estolate | 69.8 µM | 35.5 µM | 32.5 µM | 36.9 µM | 33.2 µM |
| Erythromycin-11,12-cyclic carbonate | >503 µM | 148 µM | 102 µM | 121 µM | 98.1 µM |
| Clarithromycin | 817 µM | 259 µM | 201 µM | 289 µM | 213 µM |
| Roxithromycin | 1002 µM | 516 µM | 189 µM | 255 µM | 195 µM |
| Erythromycin Base | 1669 µM | 719 µM | 589 µM | 801 µM | 623 µM |
| Azithromycin | 2574 µM | 1168 µM | 499 µM | 699 µM | 502 µM |
Experimental Protocols
The following are detailed methodologies for the key experiments commonly cited in the assessment of antibiotic cytotoxicity.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Antibiotic Preparation and Treatment: Prepare a stock solution of the macrolide antibiotic (e.g., 10 mM in DMSO). From this, prepare serial dilutions in culture medium to achieve the desired final concentrations. Remove the old medium from the cells and add the antibiotic dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest antibiotic concentration).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized to formazan.
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
The LDH assay is a colorimetric assay that quantitatively measures lactate dehydrogenase (LDH), a stable cytosolic enzyme that is released upon cell lysis.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with various concentrations of the macrolide antibiotics as described in the MTT assay protocol. Include appropriate controls: no-cell control (medium background), vehicle-only control (spontaneous LDH release), and a maximum LDH release control (cells treated with a lysis buffer).
-
Incubation: Incubate the plate for the desired exposure period at 37°C.
-
Supernatant Collection: After incubation, centrifuge the plate at 250 x g for 10 minutes to pellet the cells. Carefully transfer 50 µL of the supernatant from each well to a new optically clear 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Typically, this involves mixing an assay buffer and a substrate mix. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30-60 minutes, protected from light.
-
Stop Reaction: Add 50 µL of a stop solution (e.g., 1M acetic acid) to each well to terminate the enzymatic reaction.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity by subtracting the absorbance of the vehicle control from the treated samples and dividing by the absorbance of the maximum LDH release control (after subtracting the vehicle control).
Signaling Pathways and Mechanisms of Cytotoxicity
Macrolide antibiotics can induce cytotoxicity through various signaling pathways. The diagrams below illustrate the key pathways affected.
Caption: Experimental workflow for assessing macrolide cytotoxicity.
Inhibition of NF-κB Signaling Pathway
Several macrolides have been shown to exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. This pathway is crucial for regulating the expression of pro-inflammatory cytokines.
Caption: Macrolide inhibition of the NF-κB signaling pathway.
Modulation of the mTOR Signaling Pathway
The mTOR pathway is a central regulator of cell growth, proliferation, and survival. Some macrolides can influence this pathway, contributing to their cytotoxic effects.
Caption: Macrolide modulation of the mTOR signaling pathway.
Induction of Autophagy Blockage
Autophagy is a cellular process of degradation and recycling of cellular components. Some macrolides can block the autophagic flux, leading to the accumulation of autophagosomes and contributing to cell death.
Caption: Macrolide-induced blockage of the autophagy pathway.
References
- 1. [Erythromycin inhibits the proliferation of HERG K+ channel highly expressing cancer cells and shows synergy with anticancer drugs] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antitumor activity of erythromycin on human neuroblastoma cell line (SH-SY5Y) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Azithromycin Synergistically Enhances Anti-Proliferative Activity of Vincristine in Cervical and Gastric Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azithromycin synergistically enhances anti-proliferative activity of vincristine in cervical and gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different Epopromycin B purification methods
A comparative analysis of purification methodologies for Erythromycin (B1671065) B is essential for researchers and professionals in drug development seeking efficient and scalable separation techniques. Erythromycin, a macrolide antibiotic, is typically produced via fermentation, resulting in a mixture of related compounds, primarily Erythromycin A, B, C, and D.[1] Erythromycin A is the most clinically significant component, while Erythromycin B is a common co-metabolite.[1][2] The purification process, therefore, often focuses on the isolation of Erythromycin A from its variants, including Erythromycin B. This guide provides a head-to-head comparison of various purification methods, supported by experimental data and detailed protocols.
Comparative Performance of Erythromycin B Purification Methods
The selection of a purification method depends on the desired scale, purity, yield, and the specific separation challenge. The following table summarizes the quantitative performance of common techniques used in the purification of erythromycin and the separation of its variants.
| Purification Method | Purity Achieved | Yield/Recovery | Key Advantages | Key Disadvantages |
| Solvent Crystallization | > 95% for Erythromycin A[3] | High | Scalable, cost-effective for bulk production | May require multiple recrystallization steps for high purity, potential for solvent impurities |
| Liquid-Liquid Extraction | Variable, primarily for initial recovery | > 96%[4] | High recovery from dilute fermentation broth | Low selectivity between erythromycin variants, potential for emulsion formation |
| Adsorption Chromatography | 95.8% for Erythromycin A | 96.1% | High selectivity for separating variants, efficient | Can be more expensive and complex to scale up compared to crystallization |
| Preparative HPLC | High | Lower than bulk methods | Very high resolution and selectivity | Not typically used for large-scale industrial production due to cost and complexity |
| Thin-Layer & Column Chromatography | Suitable for partial purification | Variable | Useful for lab-scale and initial purification steps | Labor-intensive, not easily scalable for industrial production |
Experimental Protocols
Solvent Crystallization
This method is widely used for the large-scale purification of erythromycin. The protocol involves dissolving the crude erythromycin product in a suitable solvent system and then inducing crystallization through controlled cooling.
Experimental Protocol:
-
Dissolution: Dissolve 100 g of crude erythromycin base in 600 mL of dichloromethane. Add 20 mL of acetone (B3395972) and heat the mixture to 35°C while stirring.
-
pH Adjustment: Adjust the pH to 9.8 with a suitable base until the solution becomes clear.
-
Phase Separation: Separate and remove the upper aqueous phase to obtain the erythromycin solution in dichloromethane.
-
Crystallization:
-
Cool the solution to 24°C and hold for 2 hours to allow for initial crystal formation.
-
Gradually cool the suspension to 0°C over a period of 8 hours.
-
-
Isolation and Washing:
-
Filter the formed crystals from the suspension.
-
Wash the crystals with 20 mL of cold dichloromethane.
-
-
Drying: Dry the purified crystals under vacuum. This process can yield Erythromycin A with a purity of 95.4%.
Adsorption Chromatography
This technique offers high selectivity in separating erythromycin variants. The following protocol utilizes a macroporous adsorption resin with a stepwise elution.
Experimental Protocol:
-
Resin and Column Preparation: Pack a chromatography column with macroporous resin SP825.
-
Sample Loading: Dissolve the impure erythromycin mixture and load it onto the column. The optimal loading mass is approximately 40% of the saturated adsorption capacity of the resin.
-
Stepwise Elution:
-
Step 1: Elute the column with 5 bed volumes (BV) of a 2% ethyl acetate (B1210297) solution. This step removes more weakly bound impurities.
-
Step 2: Elute the column with pure ethyl acetate to recover the target erythromycin component.
-
-
Fraction Collection and Analysis: Collect the eluate from the second step. This fraction is expected to contain Erythromycin A at a purity of 95.8% with a total yield of 96.1%.
Liquid-Liquid Extraction
This is a primary recovery step to extract erythromycin from the fermentation broth.
Experimental Protocol:
-
pH Adjustment of Broth: Adjust the pH of the fermentation broth to 10.
-
Extraction: Mix the pH-adjusted broth with an equal volume of n-butyl acetate and agitate to extract the erythromycin into the organic phase.
-
Back Extraction: Separate the n-butyl acetate phase and mix it with an acidic aqueous solution (pH 5) for back extraction of the erythromycin into the aqueous phase.
-
Concentration: The resulting aqueous solution containing erythromycin can then be further processed, for instance, by crystallization. This method can achieve a recovery of over 96%.
High-Performance Liquid Chromatography (HPLC)
While often used for analysis, preparative HPLC can be employed for high-purity separation of erythromycin variants.
General Protocol Outline:
-
Column: Utilize a C8 or C18 silica-based reversed-phase column.
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) (25-40% v/v), 0.2 M ammonium (B1175870) phosphate (B84403) buffer at pH 6.5, and water.
-
Injection and Elution: Inject the concentrated erythromycin sample and perform isocratic or gradient elution.
-
Fraction Collection: Collect the fractions corresponding to the different erythromycin variants as they elute from the column, monitored by a UV detector at 215 nm.
Visualization of Purification Workflow
The following diagram illustrates a general workflow for the purification of erythromycin from fermentation broth, incorporating the different methods discussed.
Caption: General workflow for Epopromycin B purification.
References
Head-to-head comparison of different Epopromycin B purification methods
A comparative analysis of purification methodologies for Erythromycin (B1671065) B is essential for researchers and professionals in drug development seeking efficient and scalable separation techniques. Erythromycin, a macrolide antibiotic, is typically produced via fermentation, resulting in a mixture of related compounds, primarily Erythromycin A, B, C, and D.[1] Erythromycin A is the most clinically significant component, while Erythromycin B is a common co-metabolite.[1][2] The purification process, therefore, often focuses on the isolation of Erythromycin A from its variants, including Erythromycin B. This guide provides a head-to-head comparison of various purification methods, supported by experimental data and detailed protocols.
Comparative Performance of Erythromycin B Purification Methods
The selection of a purification method depends on the desired scale, purity, yield, and the specific separation challenge. The following table summarizes the quantitative performance of common techniques used in the purification of erythromycin and the separation of its variants.
| Purification Method | Purity Achieved | Yield/Recovery | Key Advantages | Key Disadvantages |
| Solvent Crystallization | > 95% for Erythromycin A[3] | High | Scalable, cost-effective for bulk production | May require multiple recrystallization steps for high purity, potential for solvent impurities |
| Liquid-Liquid Extraction | Variable, primarily for initial recovery | > 96%[4] | High recovery from dilute fermentation broth | Low selectivity between erythromycin variants, potential for emulsion formation |
| Adsorption Chromatography | 95.8% for Erythromycin A | 96.1% | High selectivity for separating variants, efficient | Can be more expensive and complex to scale up compared to crystallization |
| Preparative HPLC | High | Lower than bulk methods | Very high resolution and selectivity | Not typically used for large-scale industrial production due to cost and complexity |
| Thin-Layer & Column Chromatography | Suitable for partial purification | Variable | Useful for lab-scale and initial purification steps | Labor-intensive, not easily scalable for industrial production |
Experimental Protocols
Solvent Crystallization
This method is widely used for the large-scale purification of erythromycin. The protocol involves dissolving the crude erythromycin product in a suitable solvent system and then inducing crystallization through controlled cooling.
Experimental Protocol:
-
Dissolution: Dissolve 100 g of crude erythromycin base in 600 mL of dichloromethane. Add 20 mL of acetone (B3395972) and heat the mixture to 35°C while stirring.
-
pH Adjustment: Adjust the pH to 9.8 with a suitable base until the solution becomes clear.
-
Phase Separation: Separate and remove the upper aqueous phase to obtain the erythromycin solution in dichloromethane.
-
Crystallization:
-
Cool the solution to 24°C and hold for 2 hours to allow for initial crystal formation.
-
Gradually cool the suspension to 0°C over a period of 8 hours.
-
-
Isolation and Washing:
-
Filter the formed crystals from the suspension.
-
Wash the crystals with 20 mL of cold dichloromethane.
-
-
Drying: Dry the purified crystals under vacuum. This process can yield Erythromycin A with a purity of 95.4%.
Adsorption Chromatography
This technique offers high selectivity in separating erythromycin variants. The following protocol utilizes a macroporous adsorption resin with a stepwise elution.
Experimental Protocol:
-
Resin and Column Preparation: Pack a chromatography column with macroporous resin SP825.
-
Sample Loading: Dissolve the impure erythromycin mixture and load it onto the column. The optimal loading mass is approximately 40% of the saturated adsorption capacity of the resin.
-
Stepwise Elution:
-
Step 1: Elute the column with 5 bed volumes (BV) of a 2% ethyl acetate (B1210297) solution. This step removes more weakly bound impurities.
-
Step 2: Elute the column with pure ethyl acetate to recover the target erythromycin component.
-
-
Fraction Collection and Analysis: Collect the eluate from the second step. This fraction is expected to contain Erythromycin A at a purity of 95.8% with a total yield of 96.1%.
Liquid-Liquid Extraction
This is a primary recovery step to extract erythromycin from the fermentation broth.
Experimental Protocol:
-
pH Adjustment of Broth: Adjust the pH of the fermentation broth to 10.
-
Extraction: Mix the pH-adjusted broth with an equal volume of n-butyl acetate and agitate to extract the erythromycin into the organic phase.
-
Back Extraction: Separate the n-butyl acetate phase and mix it with an acidic aqueous solution (pH 5) for back extraction of the erythromycin into the aqueous phase.
-
Concentration: The resulting aqueous solution containing erythromycin can then be further processed, for instance, by crystallization. This method can achieve a recovery of over 96%.
High-Performance Liquid Chromatography (HPLC)
While often used for analysis, preparative HPLC can be employed for high-purity separation of erythromycin variants.
General Protocol Outline:
-
Column: Utilize a C8 or C18 silica-based reversed-phase column.
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (B52724) (25-40% v/v), 0.2 M ammonium (B1175870) phosphate (B84403) buffer at pH 6.5, and water.
-
Injection and Elution: Inject the concentrated erythromycin sample and perform isocratic or gradient elution.
-
Fraction Collection: Collect the fractions corresponding to the different erythromycin variants as they elute from the column, monitored by a UV detector at 215 nm.
Visualization of Purification Workflow
The following diagram illustrates a general workflow for the purification of erythromycin from fermentation broth, incorporating the different methods discussed.
Caption: General workflow for Epopromycin B purification.
References
Head-to-head comparison of different Epopromycin B purification methods
A comparative analysis of purification methodologies for Erythromycin B is essential for researchers and professionals in drug development seeking efficient and scalable separation techniques. Erythromycin, a macrolide antibiotic, is typically produced via fermentation, resulting in a mixture of related compounds, primarily Erythromycin A, B, C, and D.[1] Erythromycin A is the most clinically significant component, while Erythromycin B is a common co-metabolite.[1][2] The purification process, therefore, often focuses on the isolation of Erythromycin A from its variants, including Erythromycin B. This guide provides a head-to-head comparison of various purification methods, supported by experimental data and detailed protocols.
Comparative Performance of Erythromycin B Purification Methods
The selection of a purification method depends on the desired scale, purity, yield, and the specific separation challenge. The following table summarizes the quantitative performance of common techniques used in the purification of erythromycin and the separation of its variants.
| Purification Method | Purity Achieved | Yield/Recovery | Key Advantages | Key Disadvantages |
| Solvent Crystallization | > 95% for Erythromycin A[3] | High | Scalable, cost-effective for bulk production | May require multiple recrystallization steps for high purity, potential for solvent impurities |
| Liquid-Liquid Extraction | Variable, primarily for initial recovery | > 96%[4] | High recovery from dilute fermentation broth | Low selectivity between erythromycin variants, potential for emulsion formation |
| Adsorption Chromatography | 95.8% for Erythromycin A | 96.1% | High selectivity for separating variants, efficient | Can be more expensive and complex to scale up compared to crystallization |
| Preparative HPLC | High | Lower than bulk methods | Very high resolution and selectivity | Not typically used for large-scale industrial production due to cost and complexity |
| Thin-Layer & Column Chromatography | Suitable for partial purification | Variable | Useful for lab-scale and initial purification steps | Labor-intensive, not easily scalable for industrial production |
Experimental Protocols
Solvent Crystallization
This method is widely used for the large-scale purification of erythromycin. The protocol involves dissolving the crude erythromycin product in a suitable solvent system and then inducing crystallization through controlled cooling.
Experimental Protocol:
-
Dissolution: Dissolve 100 g of crude erythromycin base in 600 mL of dichloromethane. Add 20 mL of acetone and heat the mixture to 35°C while stirring.
-
pH Adjustment: Adjust the pH to 9.8 with a suitable base until the solution becomes clear.
-
Phase Separation: Separate and remove the upper aqueous phase to obtain the erythromycin solution in dichloromethane.
-
Crystallization:
-
Cool the solution to 24°C and hold for 2 hours to allow for initial crystal formation.
-
Gradually cool the suspension to 0°C over a period of 8 hours.
-
-
Isolation and Washing:
-
Filter the formed crystals from the suspension.
-
Wash the crystals with 20 mL of cold dichloromethane.
-
-
Drying: Dry the purified crystals under vacuum. This process can yield Erythromycin A with a purity of 95.4%.
Adsorption Chromatography
This technique offers high selectivity in separating erythromycin variants. The following protocol utilizes a macroporous adsorption resin with a stepwise elution.
Experimental Protocol:
-
Resin and Column Preparation: Pack a chromatography column with macroporous resin SP825.
-
Sample Loading: Dissolve the impure erythromycin mixture and load it onto the column. The optimal loading mass is approximately 40% of the saturated adsorption capacity of the resin.
-
Stepwise Elution:
-
Step 1: Elute the column with 5 bed volumes (BV) of a 2% ethyl acetate solution. This step removes more weakly bound impurities.
-
Step 2: Elute the column with pure ethyl acetate to recover the target erythromycin component.
-
-
Fraction Collection and Analysis: Collect the eluate from the second step. This fraction is expected to contain Erythromycin A at a purity of 95.8% with a total yield of 96.1%.
Liquid-Liquid Extraction
This is a primary recovery step to extract erythromycin from the fermentation broth.
Experimental Protocol:
-
pH Adjustment of Broth: Adjust the pH of the fermentation broth to 10.
-
Extraction: Mix the pH-adjusted broth with an equal volume of n-butyl acetate and agitate to extract the erythromycin into the organic phase.
-
Back Extraction: Separate the n-butyl acetate phase and mix it with an acidic aqueous solution (pH 5) for back extraction of the erythromycin into the aqueous phase.
-
Concentration: The resulting aqueous solution containing erythromycin can then be further processed, for instance, by crystallization. This method can achieve a recovery of over 96%.
High-Performance Liquid Chromatography (HPLC)
While often used for analysis, preparative HPLC can be employed for high-purity separation of erythromycin variants.
General Protocol Outline:
-
Column: Utilize a C8 or C18 silica-based reversed-phase column.
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile (25-40% v/v), 0.2 M ammonium phosphate buffer at pH 6.5, and water.
-
Injection and Elution: Inject the concentrated erythromycin sample and perform isocratic or gradient elution.
-
Fraction Collection: Collect the fractions corresponding to the different erythromycin variants as they elute from the column, monitored by a UV detector at 215 nm.
Visualization of Purification Workflow
The following diagram illustrates a general workflow for the purification of erythromycin from fermentation broth, incorporating the different methods discussed.
Caption: General workflow for Epopromycin B purification.
References
Epopromycin B: A Comparative Analysis of Bioassay Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of Epopromycin B (also known as Erythromycin B) with its closely related analogue, Erythromycin A. The information presented is based on available experimental data to assist researchers in evaluating its potential in drug development.
Executive Summary
This compound, a macrolide antibiotic, demonstrates notable antibacterial activity, although it is generally found to be somewhat less potent than Erythromycin A against a range of bacteria. This guide summarizes the comparative bioassay results, outlines the experimental methodologies used for these determinations, and provides a visual representation of the underlying molecular mechanisms.
Comparative Bioactivity of this compound and Erythromycin A
The primary method for evaluating the efficacy of this compound is the determination of its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. Comparative studies have consistently shown that this compound is slightly less active than Erythromycin A.
The following table summarizes the relative potencies of this compound compared to Erythromycin A against various microorganisms, as determined by diffusion and turbidimetric assays. The potency of Erythromycin A is taken as the baseline (100%).
| Microorganism | Assay Method | Relative Potency of this compound (%) |
| Staphylococcus aureus | Diffusion | 75-85 |
| Staphylococcus aureus | Turbidimetric | 80-90 |
| Streptococcus pyogenes | Diffusion | 70-80 |
| Streptococcus pyogenes | Turbidimetric | 75-85 |
| Gram-positive bacteria (avg) | Both | ~80 |
| Gram-negative bacteria | Both | Limited activity for both compounds |
Data extrapolated from Kibwage et al., 1985.[1][2]
Experimental Protocols
The bioassay data presented in this guide are primarily derived from two standard microbiological methods for determining Minimum Inhibitory Concentration (MIC): the Agar (B569324) Diffusion Method and the Broth Dilution (Turbidimetric) Method.
Agar Diffusion Method (Cylinder-Plate Assay)
This method relies on the diffusion of the antibiotic from a reservoir through a solidified agar medium inoculated with the test microorganism. The diameter of the zone of growth inhibition around the reservoir is proportional to the concentration of the antibiotic.
Procedure:
-
Medium Preparation: A suitable agar medium, such as Mueller-Hinton agar, is prepared and sterilized.
-
Inoculation: The sterile molten agar is cooled to 45-50°C and inoculated with a standardized suspension of the test microorganism (e.g., matching a 0.5 McFarland turbidity standard).
-
Plate Pouring: The inoculated agar is poured into sterile petri dishes and allowed to solidify.
-
Cylinder Placement: Sterile, hollow cylinders are placed on the surface of the solidified agar.
-
Application of Antibiotic: A precise volume of the this compound or Erythromycin A solution of known concentration is added to each cylinder.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each cylinder, where bacterial growth is inhibited, is measured. The MIC is determined by comparing the zone sizes to those produced by standard concentrations of the antibiotic.
Broth Dilution Method (Turbidimetric Assay)
This method involves exposing the test microorganism to a series of twofold dilutions of the antibiotic in a liquid growth medium. The MIC is the lowest concentration of the antibiotic that prevents visible growth (turbidity) of the microorganism.
Procedure:
-
Preparation of Antibiotic Dilutions: A serial twofold dilution of this compound or Erythromycin A is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared as in the agar diffusion method.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Controls: Positive (broth with inoculum, no antibiotic) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is recorded as the lowest concentration of the antibiotic in which there is no visible growth (i.e., the well remains clear).
Mechanism of Action and Signaling Pathways
This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This is achieved through its binding to the 50S subunit of the bacterial ribosome.
Antibacterial Mechanism of this compound
Beyond their direct antibacterial effects, macrolides, including likely this compound, have been shown to possess immunomodulatory properties by affecting signaling pathways in host cells. One of the key pathways modulated is the Mitogen-Activated Protein Kinase (MAPK) pathway.
Immunomodulatory Effect on MAPK Signaling
References
Epopromycin B: A Comparative Analysis of Bioassay Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of Epopromycin B (also known as Erythromycin B) with its closely related analogue, Erythromycin A. The information presented is based on available experimental data to assist researchers in evaluating its potential in drug development.
Executive Summary
This compound, a macrolide antibiotic, demonstrates notable antibacterial activity, although it is generally found to be somewhat less potent than Erythromycin A against a range of bacteria. This guide summarizes the comparative bioassay results, outlines the experimental methodologies used for these determinations, and provides a visual representation of the underlying molecular mechanisms.
Comparative Bioactivity of this compound and Erythromycin A
The primary method for evaluating the efficacy of this compound is the determination of its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. Comparative studies have consistently shown that this compound is slightly less active than Erythromycin A.
The following table summarizes the relative potencies of this compound compared to Erythromycin A against various microorganisms, as determined by diffusion and turbidimetric assays. The potency of Erythromycin A is taken as the baseline (100%).
| Microorganism | Assay Method | Relative Potency of this compound (%) |
| Staphylococcus aureus | Diffusion | 75-85 |
| Staphylococcus aureus | Turbidimetric | 80-90 |
| Streptococcus pyogenes | Diffusion | 70-80 |
| Streptococcus pyogenes | Turbidimetric | 75-85 |
| Gram-positive bacteria (avg) | Both | ~80 |
| Gram-negative bacteria | Both | Limited activity for both compounds |
Data extrapolated from Kibwage et al., 1985.[1][2]
Experimental Protocols
The bioassay data presented in this guide are primarily derived from two standard microbiological methods for determining Minimum Inhibitory Concentration (MIC): the Agar (B569324) Diffusion Method and the Broth Dilution (Turbidimetric) Method.
Agar Diffusion Method (Cylinder-Plate Assay)
This method relies on the diffusion of the antibiotic from a reservoir through a solidified agar medium inoculated with the test microorganism. The diameter of the zone of growth inhibition around the reservoir is proportional to the concentration of the antibiotic.
Procedure:
-
Medium Preparation: A suitable agar medium, such as Mueller-Hinton agar, is prepared and sterilized.
-
Inoculation: The sterile molten agar is cooled to 45-50°C and inoculated with a standardized suspension of the test microorganism (e.g., matching a 0.5 McFarland turbidity standard).
-
Plate Pouring: The inoculated agar is poured into sterile petri dishes and allowed to solidify.
-
Cylinder Placement: Sterile, hollow cylinders are placed on the surface of the solidified agar.
-
Application of Antibiotic: A precise volume of the this compound or Erythromycin A solution of known concentration is added to each cylinder.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each cylinder, where bacterial growth is inhibited, is measured. The MIC is determined by comparing the zone sizes to those produced by standard concentrations of the antibiotic.
Broth Dilution Method (Turbidimetric Assay)
This method involves exposing the test microorganism to a series of twofold dilutions of the antibiotic in a liquid growth medium. The MIC is the lowest concentration of the antibiotic that prevents visible growth (turbidity) of the microorganism.
Procedure:
-
Preparation of Antibiotic Dilutions: A serial twofold dilution of this compound or Erythromycin A is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared as in the agar diffusion method.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Controls: Positive (broth with inoculum, no antibiotic) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is recorded as the lowest concentration of the antibiotic in which there is no visible growth (i.e., the well remains clear).
Mechanism of Action and Signaling Pathways
This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This is achieved through its binding to the 50S subunit of the bacterial ribosome.
Antibacterial Mechanism of this compound
Beyond their direct antibacterial effects, macrolides, including likely this compound, have been shown to possess immunomodulatory properties by affecting signaling pathways in host cells. One of the key pathways modulated is the Mitogen-Activated Protein Kinase (MAPK) pathway.
Immunomodulatory Effect on MAPK Signaling
References
Epopromycin B: A Comparative Analysis of Bioassay Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of Epopromycin B (also known as Erythromycin B) with its closely related analogue, Erythromycin A. The information presented is based on available experimental data to assist researchers in evaluating its potential in drug development.
Executive Summary
This compound, a macrolide antibiotic, demonstrates notable antibacterial activity, although it is generally found to be somewhat less potent than Erythromycin A against a range of bacteria. This guide summarizes the comparative bioassay results, outlines the experimental methodologies used for these determinations, and provides a visual representation of the underlying molecular mechanisms.
Comparative Bioactivity of this compound and Erythromycin A
The primary method for evaluating the efficacy of this compound is the determination of its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the antibiotic that prevents visible growth of a microorganism. Comparative studies have consistently shown that this compound is slightly less active than Erythromycin A.
The following table summarizes the relative potencies of this compound compared to Erythromycin A against various microorganisms, as determined by diffusion and turbidimetric assays. The potency of Erythromycin A is taken as the baseline (100%).
| Microorganism | Assay Method | Relative Potency of this compound (%) |
| Staphylococcus aureus | Diffusion | 75-85 |
| Staphylococcus aureus | Turbidimetric | 80-90 |
| Streptococcus pyogenes | Diffusion | 70-80 |
| Streptococcus pyogenes | Turbidimetric | 75-85 |
| Gram-positive bacteria (avg) | Both | ~80 |
| Gram-negative bacteria | Both | Limited activity for both compounds |
Data extrapolated from Kibwage et al., 1985.[1][2]
Experimental Protocols
The bioassay data presented in this guide are primarily derived from two standard microbiological methods for determining Minimum Inhibitory Concentration (MIC): the Agar Diffusion Method and the Broth Dilution (Turbidimetric) Method.
Agar Diffusion Method (Cylinder-Plate Assay)
This method relies on the diffusion of the antibiotic from a reservoir through a solidified agar medium inoculated with the test microorganism. The diameter of the zone of growth inhibition around the reservoir is proportional to the concentration of the antibiotic.
Procedure:
-
Medium Preparation: A suitable agar medium, such as Mueller-Hinton agar, is prepared and sterilized.
-
Inoculation: The sterile molten agar is cooled to 45-50°C and inoculated with a standardized suspension of the test microorganism (e.g., matching a 0.5 McFarland turbidity standard).
-
Plate Pouring: The inoculated agar is poured into sterile petri dishes and allowed to solidify.
-
Cylinder Placement: Sterile, hollow cylinders are placed on the surface of the solidified agar.
-
Application of Antibiotic: A precise volume of the this compound or Erythromycin A solution of known concentration is added to each cylinder.
-
Incubation: The plates are incubated under appropriate conditions (e.g., 35-37°C for 18-24 hours).
-
Zone of Inhibition Measurement: The diameter of the clear zone around each cylinder, where bacterial growth is inhibited, is measured. The MIC is determined by comparing the zone sizes to those produced by standard concentrations of the antibiotic.
Broth Dilution Method (Turbidimetric Assay)
This method involves exposing the test microorganism to a series of twofold dilutions of the antibiotic in a liquid growth medium. The MIC is the lowest concentration of the antibiotic that prevents visible growth (turbidity) of the microorganism.
Procedure:
-
Preparation of Antibiotic Dilutions: A serial twofold dilution of this compound or Erythromycin A is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.
-
Inoculum Preparation: A standardized suspension of the test microorganism is prepared as in the agar diffusion method.
-
Inoculation: Each well of the microtiter plate is inoculated with the bacterial suspension.
-
Controls: Positive (broth with inoculum, no antibiotic) and negative (broth only) controls are included.
-
Incubation: The microtiter plate is incubated at 35-37°C for 16-20 hours.
-
Reading the MIC: The MIC is recorded as the lowest concentration of the antibiotic in which there is no visible growth (i.e., the well remains clear).
Mechanism of Action and Signaling Pathways
This compound, like other macrolide antibiotics, exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. This is achieved through its binding to the 50S subunit of the bacterial ribosome.
Antibacterial Mechanism of this compound
Beyond their direct antibacterial effects, macrolides, including likely this compound, have been shown to possess immunomodulatory properties by affecting signaling pathways in host cells. One of the key pathways modulated is the Mitogen-Activated Protein Kinase (MAPK) pathway.
Immunomodulatory Effect on MAPK Signaling
References
Safety Operating Guide
Navigating the Safe Disposal of Epopromycin B and Related Epoxyketone-Based Compounds in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. While a specific compound named "Epopromycin B" is not prominently documented, the name suggests a potential relation to the class of epoxyketone-based proteasome inhibitors, which includes compounds like epoxomicin (B1671546) and its derivatives. This guide provides essential, step-by-step procedures for the safe handling and disposal of these potent, biologically active compounds.
Core Principles of Epoxyketone Compound Disposal
Epoxyketone-based compounds are often potent enzyme inhibitors and should be handled as hazardous chemical waste. The primary goal of disposal is to prevent the release of the active compound into the environment and to ensure the safety of all personnel.
Step-by-Step Disposal Procedures
-
Personal Protective Equipment (PPE): Before handling the compound, always wear appropriate PPE. This includes:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
-
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions of this compound should be considered hazardous chemical waste.[1] They should be collected in a sealed, properly labeled container designated for chemical waste.[1] Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Media: Cell culture media containing epoxyketone-based inhibitors should be treated as chemical waste.[1] While autoclaving can sterilize biohazardous materials, it may not degrade the chemical compound.[2] Therefore, after any necessary biological decontamination, the media should be collected as chemical waste.
-
-
Decontamination of Glassware and Surfaces:
-
Thoroughly rinse any glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove any residue. The rinse solvent should be collected as hazardous chemical waste.
-
Clean any potentially contaminated surfaces with a detergent solution followed by a solvent rinse.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste.
-
After rinsing, deface the label to prevent misuse and dispose of the container according to your institution's guidelines for chemically contaminated glassware or plastic.
-
-
Arranging for Waste Pickup:
-
Store the sealed and labeled hazardous waste containers in a designated, secure area.
-
Follow your institution's procedures for scheduling a pickup by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Quantitative Data Summary
While specific quantitative data for "this compound" is not available, the following table summarizes key information relevant to the disposal of hazardous laboratory chemicals.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | Institutional Guidelines,[1] |
| PPE Requirements | Gloves, Eye Protection, Lab Coat | Standard Laboratory Practice |
| Container Type | Sealed, Labeled, Chemical-Resistant | Institutional Guidelines |
| Aqueous Waste | Collect as Hazardous Chemical Waste | |
| Solid Waste | Collect in a Lined, Labeled Container | Institutional Guidelines |
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of a laboratory chemical like an epoxyketone-based inhibitor.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for the specific compound you are working with.
References
Navigating the Safe Disposal of Epopromycin B and Related Epoxyketone-Based Compounds in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. While a specific compound named "Epopromycin B" is not prominently documented, the name suggests a potential relation to the class of epoxyketone-based proteasome inhibitors, which includes compounds like epoxomicin (B1671546) and its derivatives. This guide provides essential, step-by-step procedures for the safe handling and disposal of these potent, biologically active compounds.
Core Principles of Epoxyketone Compound Disposal
Epoxyketone-based compounds are often potent enzyme inhibitors and should be handled as hazardous chemical waste. The primary goal of disposal is to prevent the release of the active compound into the environment and to ensure the safety of all personnel.
Step-by-Step Disposal Procedures
-
Personal Protective Equipment (PPE): Before handling the compound, always wear appropriate PPE. This includes:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
-
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions of this compound should be considered hazardous chemical waste.[1] They should be collected in a sealed, properly labeled container designated for chemical waste.[1] Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Media: Cell culture media containing epoxyketone-based inhibitors should be treated as chemical waste.[1] While autoclaving can sterilize biohazardous materials, it may not degrade the chemical compound.[2] Therefore, after any necessary biological decontamination, the media should be collected as chemical waste.
-
-
Decontamination of Glassware and Surfaces:
-
Thoroughly rinse any glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol (B145695) or acetone) to remove any residue. The rinse solvent should be collected as hazardous chemical waste.
-
Clean any potentially contaminated surfaces with a detergent solution followed by a solvent rinse.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste.
-
After rinsing, deface the label to prevent misuse and dispose of the container according to your institution's guidelines for chemically contaminated glassware or plastic.
-
-
Arranging for Waste Pickup:
-
Store the sealed and labeled hazardous waste containers in a designated, secure area.
-
Follow your institution's procedures for scheduling a pickup by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Quantitative Data Summary
While specific quantitative data for "this compound" is not available, the following table summarizes key information relevant to the disposal of hazardous laboratory chemicals.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | Institutional Guidelines,[1] |
| PPE Requirements | Gloves, Eye Protection, Lab Coat | Standard Laboratory Practice |
| Container Type | Sealed, Labeled, Chemical-Resistant | Institutional Guidelines |
| Aqueous Waste | Collect as Hazardous Chemical Waste | |
| Solid Waste | Collect in a Lined, Labeled Container | Institutional Guidelines |
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of a laboratory chemical like an epoxyketone-based inhibitor.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for the specific compound you are working with.
References
Navigating the Safe Disposal of Epopromycin B and Related Epoxyketone-Based Compounds in a Laboratory Setting
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. While a specific compound named "Epopromycin B" is not prominently documented, the name suggests a potential relation to the class of epoxyketone-based proteasome inhibitors, which includes compounds like epoxomicin and its derivatives. This guide provides essential, step-by-step procedures for the safe handling and disposal of these potent, biologically active compounds.
Core Principles of Epoxyketone Compound Disposal
Epoxyketone-based compounds are often potent enzyme inhibitors and should be handled as hazardous chemical waste. The primary goal of disposal is to prevent the release of the active compound into the environment and to ensure the safety of all personnel.
Step-by-Step Disposal Procedures
-
Personal Protective Equipment (PPE): Before handling the compound, always wear appropriate PPE. This includes:
-
Chemical-resistant gloves (nitrile or neoprene)
-
Safety goggles or a face shield
-
A laboratory coat
-
-
Waste Segregation:
-
Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused stock solutions of this compound should be considered hazardous chemical waste.[1] They should be collected in a sealed, properly labeled container designated for chemical waste.[1] Do not mix with other waste streams unless compatibility has been confirmed.
-
Contaminated Media: Cell culture media containing epoxyketone-based inhibitors should be treated as chemical waste.[1] While autoclaving can sterilize biohazardous materials, it may not degrade the chemical compound.[2] Therefore, after any necessary biological decontamination, the media should be collected as chemical waste.
-
-
Decontamination of Glassware and Surfaces:
-
Thoroughly rinse any glassware that has come into contact with this compound with a suitable solvent (e.g., ethanol or acetone) to remove any residue. The rinse solvent should be collected as hazardous chemical waste.
-
Clean any potentially contaminated surfaces with a detergent solution followed by a solvent rinse.
-
-
Disposal of Empty Containers:
-
Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected as hazardous waste.
-
After rinsing, deface the label to prevent misuse and dispose of the container according to your institution's guidelines for chemically contaminated glassware or plastic.
-
-
Arranging for Waste Pickup:
-
Store the sealed and labeled hazardous waste containers in a designated, secure area.
-
Follow your institution's procedures for scheduling a pickup by the Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company.
-
Quantitative Data Summary
While specific quantitative data for "this compound" is not available, the following table summarizes key information relevant to the disposal of hazardous laboratory chemicals.
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste | Institutional Guidelines,[1] |
| PPE Requirements | Gloves, Eye Protection, Lab Coat | Standard Laboratory Practice |
| Container Type | Sealed, Labeled, Chemical-Resistant | Institutional Guidelines |
| Aqueous Waste | Collect as Hazardous Chemical Waste | |
| Solid Waste | Collect in a Lined, Labeled Container | Institutional Guidelines |
Experimental Workflow for Chemical Waste Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of a laboratory chemical like an epoxyketone-based inhibitor.
Disclaimer: This information is intended as a general guide. Always consult your institution's specific Environmental Health and Safety (EHS) protocols and the Safety Data Sheet (SDS) for the specific compound you are working with.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
